Metronidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | metronidazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Metronidazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69198-10-3 (mono-hydrochloride) | |
| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020892 | |
| Record name | Metronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metronidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L | |
| Record name | SID855672 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METRONIDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metronidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |
CAS No. |
443-48-1, 56010-45-8 | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metronidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=443-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metronidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metronidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | metronidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | metronidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metronidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metronidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METRONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140QMO216E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METRONIDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metronidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C | |
| Record name | METRONIDAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Metronidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00916 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METRONIDAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Metronidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Action of Metronidazole Against Anaerobic Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metronidazole, a nitroimidazole antimicrobial, remains a cornerstone in the therapeutic arsenal against anaerobic bacterial infections.[1][2][3] Its selective and potent bactericidal activity is contingent upon the unique metabolic environment of these microorganisms. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, detailing its activation, cytotoxic effects, and the molecular basis of bacterial resistance.
The Principle of Selective Toxicity: A Prodrug Activated by Anaerobiosis
This compound is administered as a prodrug, a pharmacologically inert compound that requires intracellular activation to exert its antimicrobial effect.[4][5] The selective toxicity of this compound towards anaerobic bacteria is a direct consequence of their distinct low-redox-potential metabolic pathways, which are absent in aerobic and facultative anaerobic bacteria under aerobic conditions.[6]
The activation process is initiated by the passive diffusion of this compound across the bacterial cell membrane.[7][8] Once inside the anaerobic bacterium, the nitro group of the this compound molecule is reduced. This reduction is a critical step, catalyzed by low-redox-potential electron-transport proteins, most notably ferredoxin or flavodoxin.[5][6][9] These proteins are key components of anaerobic energy metabolism, such as the pyruvate:ferredoxin oxidoreductase (PFOR) system.[8]
The reduction of the nitro group generates a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates.[4][10][11] These reactive species are the ultimate effectors of this compound's bactericidal activity.
The Cytotoxic Aftermath: DNA Damage and Cell Death
Upon their formation, the reactive intermediates of this compound wreak havoc within the bacterial cell, primarily targeting the DNA.[7][11] These cytotoxic molecules interact with the bacterial DNA, leading to a loss of its helical structure, strand breakage, and overall destabilization.[8][10] This extensive DNA damage inhibits crucial cellular processes, including DNA replication and transcription, which are essential for bacterial survival and proliferation.[11] The culmination of this molecular onslaught is rapid bacterial cell death.[8]
Quantifying Efficacy: In Vitro Susceptibility of Anaerobic Bacteria
The in vitro potency of this compound against various anaerobic bacteria is quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC represents the lowest concentration of the drug that prevents visible growth of a microorganism. Below is a summary of representative MIC values for this compound against clinically significant anaerobic bacteria.
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Bacteroides fragilis | 0.5 | 2 | 0.25 - >256 |
| Prevotella spp. | 0.25 | 1 | ≤0.06 - 4 |
| Fusobacterium spp. | ≤0.06 | 0.25 | ≤0.06 - 0.5 |
| Clostridium perfringens | 0.5 | 4 | 0.12 - 8 |
| Clostridioides difficile | 0.5 | 1 | 0.12 - 2 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple sources.
Experimental Protocols: Assessing Antimicrobial Susceptibility
A standardized method for determining the susceptibility of anaerobic bacteria to this compound is the agar dilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method for MIC Determination
1. Media Preparation:
-
Prepare Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.[5][12]
-
Autoclave and cool the agar to 48-50°C in a water bath.[13]
2. Preparation of this compound Stock Solution:
-
Aseptically weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Dilute to the final desired volume with sterile distilled water to create a high-concentration stock solution (e.g., 1280 mg/L).[13]
3. Antibiotic Plate Preparation:
-
Perform serial twofold dilutions of the this compound stock solution.[12]
-
Add the appropriate volume of each this compound dilution to molten agar to achieve the desired final concentrations (e.g., 0.25 to 32 mg/L).[13]
-
Mix thoroughly and pour into sterile petri dishes.[12]
-
Prepare a growth control plate containing no this compound.[13]
4. Inoculum Preparation:
-
Subculture the clinical isolates and Quality Control (QC) strains onto a non-selective agar plate and incubate anaerobically for 24-48 hours.[13]
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match a 0.5 McFarland turbidity standard.[12]
5. Inoculation:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.[12]
6. Incubation:
-
Allow the inoculum spots to dry.
-
Incubate the plates in an anaerobic environment (e.g., an anaerobic jar or chamber) at 35-37°C for 48 hours.[12]
7. Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.[12]
Mechanisms of Resistance: When the Weapon Fails
Acquired resistance to this compound in anaerobic bacteria, though still relatively uncommon for many species, is a growing clinical concern.[14] The primary mechanisms of resistance revolve around alterations in the activation of the drug.
-
nim Genes: The most well-characterized mechanism of resistance involves the presence of nim genes.[14] These genes encode nitroimidazole reductases that convert the 5-nitroimidazole group of this compound into a non-toxic amino derivative, effectively inactivating the drug before it can be reduced to its cytotoxic form.[14] To date, several nim genes (nimA to nimK) have been identified.[14]
-
Decreased Reductive Activation: Resistance can also arise from decreased activity of the enzymes responsible for this compound activation, such as PFOR.[15] Mutations in the genes encoding these enzymes can lead to reduced efficiency in the reduction of this compound, thereby diminishing the production of cytotoxic radicals.
-
Impaired Electron Transport: Alterations in the electron transport chain, specifically involving ferredoxin, can also contribute to resistance. A decrease in the levels of reduced ferredoxin would limit the number of electrons available to activate this compound.
-
Enhanced DNA Repair: Some bacteria may develop enhanced DNA repair mechanisms that can counteract the DNA damage induced by the activated this compound, although this is a less common mechanism.[5]
Conclusion
The efficacy of this compound against anaerobic bacteria is a testament to the power of targeted drug activation. Its mechanism, which relies on the unique low-redox-potential environment of these organisms, ensures selective and potent bactericidal activity. A thorough understanding of this mechanism, from the initial reductive activation to the ultimate DNA damage, is crucial for its continued effective use in the clinic and for the development of novel strategies to combat emerging resistance.
References
- 1. This compound: Mechanisms of action on anaerobes and factors involved in acquired resistance | Research, Society and Development [rsdjournal.org]
- 2. This compound: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Mode of action of this compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Metronidazole: A Technical Guide to its Chemical Synthesis and Properties for Research Applications
Abstract: This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, and pharmacological characteristics of metronidazole. It is intended for researchers, scientists, and professionals in the field of drug development. The document details experimental protocols for synthesis and antimicrobial evaluation, summarizes quantitative data in tabular format, and provides visual diagrams of key pathways and workflows to facilitate understanding.
Introduction
This compound, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a synthetic nitroimidazole derivative first introduced in 1959.[1][2] It is a cornerstone therapeutic agent against anaerobic bacteria and certain protozoan parasites.[3][4][5] Its efficacy stems from its ability to act as a prodrug that, once activated within anaerobic microorganisms, disrupts DNA synthesis, leading to cell death.[3][][7][8] This document serves as a comprehensive resource, consolidating critical technical information for research and development purposes.
Physicochemical Properties
This compound is typically a white to pale yellow crystalline powder.[8][9] It is characterized by a slightly bitter and salty taste and is known to darken upon exposure to light.[9] Its fundamental physicochemical properties are crucial for formulation and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol | [3] |
| Molecular Formula | C₆H₉N₃O₃ | [3][8] |
| Molar Mass | 171.156 g·mol⁻¹ | [3] |
| Melting Point | 159-161 °C | [10] |
| Boiling Point | 405.4 °C (estimated) | [11] |
| pKa | 2.57 - 2.62 | [1][11][12] |
| Water Solubility | Approx. 10 mg/mL at 20-25°C | [1] |
| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL | [13] |
| Solubility in Ethanol | Sparingly soluble (approx. 5 mg/mL) | [9][13] |
| Solubility in DMSO/DMF | Approx. 15 mg/mL | [13] |
| Log P (Octanol/Water) | -0.02 |[1][11][12] |
Chemical Synthesis
The most common industrial synthesis of this compound involves a two-step process starting from 2-methylimidazole. The core of the synthesis is the alkylation of 2-methyl-5-nitroimidazole with an ethanol group.
Synthesis Workflow
The general workflow for this compound synthesis is outlined below. It begins with the nitration of 2-methylimidazole, followed by the addition of the hydroxyethyl group to the imidazole ring.
Caption: General workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis from 2-Methyl-5-nitroimidazole
This protocol describes the synthesis of this compound via the reaction of 2-methyl-5-nitroimidazole with ethylene oxide.[14]
Materials:
-
2-Methyl-5-nitroimidazole (1.0 eq)
-
Ethylene oxide (excess)
-
Formic acid (catalyst)
-
Sulfuric acid (catalyst)
-
1M Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet, prepare a mixed acid solution of formic acid and concentrated sulfuric acid.
-
Add 2-methyl-5-nitroimidazole (1.0 eq) to the mixed acid solution.
-
Slowly introduce ethylene oxide into the reaction vessel while maintaining the temperature at 80°C.
-
Allow the reaction to proceed for 12 hours at 80°C.
-
After the reaction is complete, cool the mixture and adjust the pH to 8 using a 1M sodium hydroxide solution.
-
Perform a liquid-liquid extraction using ethyl acetate (3x volumes).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound.
Pharmacological Properties
Mechanism of Action
This compound is a prodrug that is selectively toxic to anaerobic and microaerophilic microorganisms.[3][15] Its activation occurs under low redox potential conditions, which are characteristic of these organisms.
The mechanism involves four key steps: [][16]
-
Cellular Entry: this compound, being a small and lipophilic molecule, passively diffuses across the microbial cell membrane.[16][17]
-
Reductive Activation: Inside the anaerobic cell, low-redox-potential electron-transport proteins (like ferredoxin or flavodoxin) produced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) donate an electron to the nitro group of this compound.[3] This reduction converts the prodrug into a highly reactive, short-lived nitroso radical anion.[3][7][15]
-
DNA Damage: The cytotoxic radical anion interacts directly with the microbial DNA, causing a loss of its helical structure, strand breakage, and inhibition of nucleic acid synthesis.[][7][16][17]
-
Cell Death: The extensive damage to DNA and other vital macromolecules ultimately leads to microbial cell death.[7][16]
The selectivity of this compound arises because this reductive activation does not occur in aerobic mammalian cells, which lack the necessary low-redox-potential proteins.[17]
Caption: Mechanism of action of this compound in anaerobic organisms.
Antimicrobial Spectrum
This compound's activity is primarily restricted to obligate anaerobes and certain protozoa. It is not effective against aerobic or facultative anaerobic bacteria.[3][15]
-
Anaerobic Bacteria:
-
Gram-negative: Highly effective against Bacteroides species (including B. fragilis), Fusobacterium spp., Prevotella spp., and Porphyromonas spp.[4][15]
-
Gram-positive: Active against Clostridium species (including C. difficile and C. perfringens) and Peptostreptococcus spp.[5][15]
-
Other Bacteria: It is also used against Helicobacter pylori (a microaerophile) and Gardnerella vaginalis.[5][15]
-
-
Protozoa: It is a primary treatment for infections caused by Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.[3][5]
Pharmacokinetics
The pharmacokinetic profile of this compound allows for effective systemic concentrations following administration.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | >80-90% | [3][18][19] |
| Time to Peak Plasma Conc. (Oral) | 1-2 hours | [3][19] |
| Distribution | ||
| Protein Binding | < 20% | [3][18][19] |
| Volume of Distribution | 0.51 - 1.1 L/kg | [1][18] |
| CNS/CSF Penetration | Excellent (60-100% of plasma levels) | [18][19] |
| Metabolism | ||
| Site | Primarily Hepatic | [3][19] |
| Major Metabolite | Hydroxythis compound (active) | [3][18] |
| Excretion | ||
| Elimination Half-life (Adults) | ~8 hours | [3][19] |
| Primary Route | Renal (Urine, ~77%) | [3][19] |
| Fecal Excretion | ~14% |[3][19] |
Mechanisms of Resistance
Although uncommon, resistance to this compound can occur and is typically multifactorial.[20] The primary mechanisms involve impairment of the drug's activation pathway or increased DNA repair.
Key mechanisms include: [20][21]
-
Reduced Reductive Activation: Downregulation or mutation of enzymes essential for activating this compound, such as pyruvate:ferredoxin oxidoreductase (PFOR).[20]
-
Impaired Electron Transport: Decreased levels of electron donor proteins like ferredoxin can lead to inefficient drug reduction.
-
Presence of nim Genes: The nim genes encode nitroimidazole reductase enzymes that convert this compound into a non-toxic amino derivative, effectively inactivating the drug.[20]
-
Increased Efflux: Some bacteria may utilize multi-drug efflux pumps to actively remove this compound from the cell.[20][21]
-
Enhanced DNA Repair: An increased capacity to repair DNA damage caused by the activated drug can confer resistance.[20]
Caption: Logical relationships of this compound resistance mechanisms.
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of this compound against anaerobic bacteria.
Materials:
-
This compound stock solution (prepared in a suitable solvent like DMSO and diluted in broth).
-
Anaerobic growth medium (e.g., supplemented Brucella broth).
-
Microbial inoculum, standardized to 0.5 McFarland turbidity.
-
96-well microtiter plates.
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating sachets).
Procedure:
-
Prepare serial two-fold dilutions of this compound in the anaerobic broth directly in the 96-well plates. A typical concentration range might be 0.06 to 128 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Prepare a standardized inoculum of the test anaerobe and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Seal the plates and incubate under anaerobic conditions at 35-37°C for 48 hours.
-
After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Conclusion
This compound remains an indispensable agent in the treatment of anaerobic and protozoal infections. A thorough understanding of its synthesis, physicochemical characteristics, and complex pharmacological profile is essential for its effective use in research and for the development of novel therapeutic strategies. This guide provides the foundational technical information required by professionals in the field, facilitating further investigation and application of this critical antimicrobial compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. scielo.br [scielo.br]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Symposium on antimicrobial agents. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. This compound CAS#: 443-48-1 [m.chemicalbook.com]
- 11. DETAILS [inbirg.com]
- 12. Metronidazol | 443-48-1 [m.chemicalbook.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 16. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Mechanisms of Bacteroides fragilis resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Metronidazole's Efficacy Against Protozoan Parasites: A Technical Guide
Executive Summary
Metronidazole, a nitroimidazole antimicrobial, remains a cornerstone in the treatment of infections caused by anaerobic protozoan parasites. Its spectrum of activity, primarily encompassing Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, is a result of its unique mechanism of action, which is contingent on the anaerobic metabolic pathways of these organisms. This technical guide provides an in-depth analysis of this compound's activity against these key protozoan parasites, including its mechanism of action, the development of resistance, and detailed experimental protocols for susceptibility testing. Quantitative data on the drug's potency are presented in tabular format for comparative analysis, and key cellular pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antiparasitic agents.
Spectrum of Activity
This compound exhibits potent activity against a range of anaerobic protozoa.[1][2][3] Its efficacy is most pronounced against Trichomonas vaginalis, the causative agent of trichomoniasis; Giardia lamblia, responsible for giardiasis; and Entamoeba histolytica, the etiological agent of amoebiasis.[2][3] The selective toxicity of this compound towards these organisms is attributed to their anaerobic or microaerophilic nature, which facilitates the reductive activation of the drug.[4][5]
Mechanism of Action
This compound is a prodrug that requires intracellular reduction of its nitro group to exert its cytotoxic effects.[4][5] This activation process is unique to anaerobic organisms, which possess the necessary low redox potential electron-transport proteins.[4]
The key steps in this compound's mechanism of action are as follows:
-
Cellular Uptake: this compound, being a small and uncharged molecule, passively diffuses across the parasite's cell membrane.[6]
-
Reductive Activation: In the anaerobic environment of the parasite, the nitro group of this compound is reduced by electron-transport proteins such as ferredoxin.[4][7] This process is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[8][9]
-
Formation of Cytotoxic Radicals: The reduction of this compound leads to the formation of short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[5][6]
-
DNA Damage: These reactive intermediates interact with the parasite's DNA, causing strand breakage, destabilization of the DNA helix, and inhibition of nucleic acid synthesis.[5][6][10]
-
Cell Death: The extensive DNA damage ultimately leads to parasite cell death.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Standard: Initial Exploratory Studies of Metronidazole in Bacterial Vaginosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole, a nitroimidazole antibiotic, stands as a cornerstone in the treatment of bacterial vaginosis (BV), a common polymicrobial condition characterized by a shift in the vaginal microbiome from a lactobacillus-dominant to an anaerobic bacteria-rich environment. This guide delves into the foundational exploratory studies that established this compound's efficacy against what was then termed "nonspecific vaginitis" (NSV), the precursor to the modern diagnosis of BV. We will examine the core experimental protocols, quantitative outcomes, and the elucidated mechanism of action that paved the way for its current widespread clinical use.
Mechanism of Action: A Targeted Assault on Anaerobic Metabolism
This compound is a prodrug, selectively activated by the unique metabolic machinery of anaerobic bacteria. Its efficacy hinges on the low redox potential environment within these organisms. The drug passively diffuses into the bacterial cell where its nitro group is reduced by electron-transport proteins like ferredoxin or flavodoxin. This reduction creates highly reactive nitro radical anions and other cytotoxic intermediates. These reactive species are the ultimate effectors of this compound's bactericidal activity, interacting with bacterial DNA to cause a loss of its helical structure and induce strand breaks. The resulting extensive DNA damage inhibits nucleic acid synthesis, leading to bacterial cell death.
The Core Mechanisms of Metronidazole-Induced DNA Damage and Repair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metronidazole, a nitroimidazole antibiotic, is a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2] Its efficacy is rooted in its ability to selectively target and disrupt the fundamental processes of DNA synthesis and integrity within these microorganisms. This technical guide provides a comprehensive overview of the fundamental research into this compound's effects on DNA, detailing its mechanism of action, the resultant DNA damage, and the subsequent cellular repair responses. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its cytotoxic activities and potential mechanisms of resistance.
Mechanism of Action: From Prodrug to DNA Damage
This compound is a prodrug that requires intracellular reduction of its nitro group to become active.[1][] This activation is a key determinant of its selective toxicity towards anaerobic and microaerophilic organisms, which possess the necessary low-redox potential electron transport proteins, such as ferredoxin, to reduce the drug.[4][5]
The reduction process generates a series of highly reactive cytotoxic intermediates, including a short-lived nitroso free radical.[1][5][6] These reactive species are the primary effectors of this compound's antimicrobial activity, directly interacting with cellular macromolecules, most critically, DNA.[1][] The interaction with DNA leads to a cascade of damaging events, including the loss of the helical structure, DNA strand breakage, and ultimately, inhibition of nucleic acid synthesis, culminating in cell death.[1][2][][6][7]
The following diagram illustrates the activation pathway of this compound and its subsequent interaction with DNA.
Caption: this compound activation and DNA damage pathway.
DNA Damage Profile
The cytotoxic effects of this compound are primarily mediated by its ability to induce various forms of DNA damage. The most well-documented of these are DNA strand breaks.
DNA Strand Breaks
Both single-strand breaks (SSBs) and double-strand breaks (DSBs) have been observed following this compound treatment in a variety of organisms.[8][9][10][11] The formation of these breaks disrupts the integrity of the DNA molecule, posing a significant challenge to the cell's replicative and transcriptional machinery.
The extent of DNA damage is typically dependent on the concentration of this compound and the duration of exposure.[8][12] Proliferating cells often exhibit a higher number of DNA single-strand breaks compared to resting cells, likely due to the increased vulnerability of replicating DNA.[8][12]
Data on this compound-Induced DNA Damage
The following tables summarize quantitative data from various studies investigating the genotoxic effects of this compound.
Table 1: In Vitro Genotoxicity of this compound in Human Lymphocytes
| This compound Concentration (µM) | DNA Damage (Comet Assay) | Reference |
| 58.4 | Significant dose-dependent increase in DNA damage | [13] |
| 175.2 | Significant dose-dependent increase in DNA damage | [13] |
| 292.1 | Significant dose-dependent increase in DNA damage | [13] |
Table 2: In Vitro Genotoxicity of this compound in Canine and Feline Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | This compound Concentration (µg/mL) | DNA Damage (γ-H2AX assay) | Reference |
| Canine PBMCs | 100 | Significant increase in DNA damage | [14][15][16] |
| Feline PBMCs | 100 | Significant increase in DNA damage | [14][15] |
Table 3: Genotoxicity of this compound in Mice
| This compound Dose (mg/kg b.w.) | Effect on Head DNA (%) (Comet Assay) | Effect on Tail DNA (%) (Comet Assay) | Reference |
| 500 | ~32% decrease | ~727% increase | [17] |
Cellular DNA Repair Responses
Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of genotoxic agents like this compound. The specific repair pathways activated depend on the type of DNA lesion and the organism.
The SOS Response in Bacteria
In bacteria, the SOS response is a critical inducible DNA repair system that is activated in response to extensive DNA damage.[18] this compound-induced DNA damage is a known trigger of the SOS response.[19][20] This pathway is regulated by the RecA and LexA proteins.[21] Upon DNA damage, RecA is activated and facilitates the autocatalytic cleavage of the LexA repressor, leading to the derepression of numerous genes involved in DNA repair and damage tolerance.[21] However, some of the polymerases induced during the SOS response are error-prone, which can lead to an increased mutation rate.[22]
The following diagram outlines the induction of the SOS response by this compound.
Caption: this compound-induced SOS response pathway in bacteria.
Homologous Recombination in Giardia duodenalis
In the protozoan parasite Giardia duodenalis, this compound-induced DNA double-strand breaks trigger a DNA homologous recombination repair (DHRR) pathway.[23] This is evidenced by the increased expression of key proteins involved in this process, such as GdMre11 and GdDMC1B (a Rad51 homolog), following this compound exposure.[23] This repair mechanism may contribute to the parasite's ability to survive in the presence of the drug.
The diagram below depicts the activation of the homologous recombination pathway in Giardia in response to this compound.
Caption: Homologous recombination repair in Giardia after this compound exposure.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on DNA. Below are outlines of key experimental protocols frequently cited in the literature.
Single Cell Gel Electrophoresis (Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][13]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Disodium Phosphate? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. PlumX [plu.mx]
- 8. This compound induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA single strand-breaks in lymphocytes after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA breakage due to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces DNA strand-breaks in cultures of human lymphocytes and phytohemagglutinin-stimulated human lymphocytes. | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of the genotoxic activity of this compound and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound increases the emergence of ciprofloxacin- and amikacin-resistant Pseudomonas aeruginosa by inducing the SOS response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DNA damage induced by this compound in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Nitroreductase in the Bioactivation of Metronidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, is a prodrug that requires intracellular activation to exert its cytotoxic effects. This activation is critically dependent on the activity of a class of enzymes known as nitroreductases. This technical guide provides an in-depth exploration of the biochemical mechanisms, key enzymatic players, and experimental methodologies central to understanding the nitroreductase-mediated activation of this compound.
The Biochemical Pathway of this compound Activation
This compound's selective toxicity against anaerobic and microaerophilic organisms stems from their unique low-redox potential metabolic environment. The activation process is a reductive one, where the nitro group of the this compound molecule is reduced to generate highly reactive cytotoxic intermediates.
The process begins with the passive diffusion of this compound into the microbial cell.[1] Once inside, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin.[2] This reduction leads to the formation of a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[3] These reactive species are the ultimate effectors of this compound's bactericidal activity, causing damage to DNA and other vital cellular components, ultimately leading to cell death.[2][4]
The key enzymatic players in this activation cascade are nitroreductases, which catalyze the reduction of the nitro group. These enzymes can be broadly categorized into two types:
-
Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as NfsA and NfsB from Escherichia coli, typically use NAD(P)H as a cofactor and are not inhibited by the presence of oxygen.[5]
-
Type II (Oxygen-Sensitive) Nitroreductases: The activity of these enzymes is inhibited by oxygen.
In many anaerobic organisms, the pyruvate:ferredoxin oxidoreductase (PFOR) system plays a pivotal role in providing the low-redox electrons necessary for this compound activation. PFOR, in conjunction with ferredoxin, has a sufficiently low redox potential to efficiently reduce this compound.[2]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Giardia, Entamoeba, and Trichomonas Enzymes Activate this compound (Nitroreductases) and Inactivate this compound (Nitroimidazole Reductases) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Metronidazole's Impact on the Gut Microbiome: An In-depth Technical Guide from Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of early research on the effects of metronidazole on the gut microbiome. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the seminal studies in this field, focusing on quantitative data, experimental methodologies, and the biological pathways affected by this compound-induced microbial shifts.
Executive Summary
This compound, a nitroimidazole antibiotic, has long been a cornerstone for treating anaerobic bacterial infections. Early investigations into its impact on the gut microbiome revealed significant alterations in the composition and diversity of intestinal bacteria. These studies, primarily conducted in animal models, laid the groundwork for our current understanding of how this widely used antibiotic shapes the microbial landscape of the gut. Key findings from this body of research demonstrate that this compound consistently reduces the abundance of anaerobic bacteria, leading to notable shifts in the ratios of major bacterial phyla and a decrease in microbial diversity. Furthermore, these changes in the gut microbiota have been linked to significant alterations in host metabolic pathways, including bile acid metabolism and mechanisms related to the integrity of the intestinal mucus layer and oxidative stress. This guide synthesizes the quantitative data and experimental protocols from these foundational studies and visually represents the key signaling pathways involved.
Quantitative Impact of this compound on Gut Microbiota Composition
Early studies consistently demonstrated that this compound induces significant changes in the gut microbiota. The following tables summarize the key quantitative findings from research conducted in various animal models.
Table 2.1: Changes in Relative Abundance of Major Bacterial Phyla
| Animal Model | Dosage & Duration | Bacteroidetes | Firmicutes | Proteobacteria | Actinobacteria | Fusobacteria | Reference |
| Mice | 100 mg/kg/day, 14 days | Increased | Decreased | No significant change | Increased | Not Reported | [1](2) |
| Mice | Not Specified | Increased | Decreased | Not Reported | Not Reported | Not Reported | [3](3) |
| Dogs | 15 mg/kg, twice daily, 7 days | ↓ (from 24.3% to 0.7%) | No significant change | ↑ (from 3.5% to 32.3%) | ↑ (from 1.6% to 5.1%) | ↓ (from 14.5% to 0.6%) | [4](5) |
| Rats | 1 mg/mL in drinking water, 7 days | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6](7) |
Table 2.2: Impact on Gut Microbial Diversity Indices
| Animal Model | Dosage & Duration | Shannon Index | Chao1 Index | Simpson Index | Reference |
| Dogs | 15 mg/kg, twice daily, 14 days | Decreased | Decreased | Not Reported | [4](5) |
| Mice | 100 mg/kg/day, 14 days | No significant change | Not Reported | Not Reported | [1](2) |
Table 2.3: Changes in Abundance of Specific Bacterial Genera
| Animal Model | Dosage & Duration | Increased Genera | Decreased Genera | Reference |
| Mice | 100 mg/kg/day, 14 days | Bacteroides, Prevotella, Sutterella | Coprococcus | [1](2) |
| Rats | 1 mg/mL in drinking water, 7 days | Bifidobacterium, Enterobacteria | Not Reported | [6](7) |
| Dogs | 15 mg/kg, twice daily, 14 days | Streptococcus, E. coli | Faecalibacterium, Turicibacter, Fusobacterium, C. hiranonis | [4](--INVALID-LINK-- |
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of various antibiotics on modulation of intestinal microbiota and bile acid profile in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innerbuddies.com [innerbuddies.com]
- 5. Effects of this compound on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifidobacterium and the intestinal mucus layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Foundational Guide to the Pharmacokinetics of Metronidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacokinetic principles of metronidazole, an essential antimicrobial agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been extensively studied in humans and various animal models. The data presented below is summarized for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Adults (Oral Administration)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability | ~80% to >90% | % | [1][2][3][4] |
| Time to Peak Concentration (Tmax) | 1 - 2 | hours | [1][2] |
| Peak Plasma Concentration (Cmax) - 250 mg dose | 3.7 - 6.2 | µg/mL | [5][6] |
| Peak Plasma Concentration (Cmax) - 500 mg dose | 8.0 - 13.0 | µg/mL | [7][8] |
| Volume of Distribution (Vd) | 0.51 - 1.1 | L/kg | [3][4] |
| Plasma Protein Binding | < 20% | % | [1][4] |
| Elimination Half-life (t½) | 6 - 14 | hours | [2][3] |
| Total Body Clearance | 4.09 | L/hr | [9] |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference(s) |
| Mouse | 100 mg/kg i.p. | - | - | 6.98 | [10] |
| Minipig | 50 mg/kg oral gavage | - | - | - | [11] |
| Rabbit | Topical Gel (0.75%) | - | 2.5 | - | [12] |
| Minipig | Topical Gel (0.75%) | - | 16.5 | - | [12] |
Experimental Protocols
Standardized experimental protocols are crucial for generating reliable and reproducible pharmacokinetic data. Below are detailed methodologies for key experiments cited in the literature.
Determination of this compound Concentration in Plasma
A common method for quantifying this compound in plasma is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2.1.1. HPLC Method
-
Sample Preparation :
-
Chromatographic Conditions :
-
Quantification : A standard curve is generated using known concentrations of this compound to determine the concentration in the unknown samples. The linear range is typically from 0.05 to 30 µg/mL.[13][14]
2.1.2. LC-MS/MS Method
-
Sample Preparation :
-
Chromatographic and Mass Spectrometric Conditions :
-
Quantification : This method offers high sensitivity, with a calibration range that can be established from 0.01 to 10.0 µg/mL.[16]
In Vivo Pharmacokinetic Studies in Animal Models
-
Animal Selection : Common models include mice, rats, dogs, and minipigs, chosen based on the study's objectives and the relevance of their metabolism to humans.[17]
-
Dosing and Sample Collection :
-
Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).[10][11]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]
-
Process the blood samples to obtain plasma, which is then stored frozen until analysis.[18]
-
-
Data Analysis :
-
Analyze plasma samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Use pharmacokinetic software to perform non-compartmental analysis (NCA) on the plasma concentration-time data.[17]
-
Calculate key parameters such as Cmax, Tmax, AUC, elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[17]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the pharmacokinetics of this compound.
This compound Metabolism Pathway
This compound is primarily metabolized in the liver through oxidation and glucuronidation.
Caption: Hepatic metabolism of this compound.
Mechanism of Action: Reductive Activation
This compound is a prodrug that requires reductive activation by anaerobic organisms to become cytotoxic.
Caption: Reductive activation of this compound in anaerobic cells.
Experimental Workflow for a Human Pharmacokinetic Study
A typical workflow for a clinical pharmacokinetic study of this compound is outlined below.
Caption: Workflow for a human pharmacokinetic study.
References
- 1. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in healthy adult volunteers after tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Clinical Pharmacokinetics of this compound | Semantic Scholar [semanticscholar.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Pharmacokinetics and bioavailability of this compound after tablets, suppositories and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 11. A Single-Dose Pharmacokinetic Study of this compound Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound Dermal Pharmacokinetics Between Mini-pig and Rabbit. - Rutgers University, Center for Dermal Research [cdr.digitellinc.com]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of this compound in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Population Pharmacokinetics of this compound Evaluated Using Scavenged Samples from Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Metronidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metronidazole, a nitroimidazole antimicrobial agent, has long been a cornerstone in the treatment of anaerobic and protozoal infections. Beyond its well-established microbicidal functions, a growing body of evidence illuminates its significant anti-inflammatory and immunomodulatory properties. This technical guide provides a comprehensive exploration of the mechanisms underpinning this compound's anti-inflammatory effects, detailed experimental protocols for their investigation, and a quantitative analysis of its impact on key inflammatory mediators. This document is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and harness the anti-inflammatory potential of this compound.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily by modulating neutrophil function and interfering with pro-inflammatory signaling cascades.
Inhibition of Neutrophil-Mediated Oxidative Stress
A key aspect of this compound's anti-inflammatory activity is its ability to suppress the production of reactive oxygen species (ROS) by neutrophils, a critical event in the inflammatory process.[1] This is not achieved by direct scavenging of ROS, but rather by modulating neutrophil cellular functions. Studies have shown that this compound can decrease the generation of ROS by neutrophils, which can mitigate oxidative tissue damage at sites of inflammation.[2]
Modulation of Pro-inflammatory Cytokine Production
This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines. This includes a notable reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3][4] This inhibitory effect on cytokine production is a crucial component of its ability to dampen the inflammatory response. In studies on human periodontal ligament cells, this compound was able to inhibit the production of IL-1β, IL-6, IL-8, IL-12, and TNF-α.[1]
Interference with Key Inflammatory Signaling Pathways
The anti-inflammatory properties of this compound are linked to its ability to modulate intracellular signaling pathways that orchestrate the inflammatory response. Evidence suggests that this compound can interfere with the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to inhibit the degradation of IκBα, thereby preventing NF-κB activation.
-
TLR4 Signaling Pathway: TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiates a signaling cascade that leads to the activation of NF-κB. This pathway involves the adapter protein MyD88. While direct interaction is still under investigation, this compound's ability to reduce the inflammatory response to LPS suggests a potential modulatory effect on the TLR4-MyD88-NF-κB axis.[5][6][7][8]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
Table 1: In Vivo Inhibition of Pro-inflammatory Cytokines by this compound in a Carrageenan-Induced Paw Edema Mouse Model [3]
| Treatment Group | Dose (mg/kg) | IL-1β Reduction (%) | TNF-α Reduction (%) |
| This compound | 2 | Significant | Significant |
| This compound | 20 | Significant | Significant |
| This compound | 200 | Significant | Significant |
| Indomethacin (Reference) | 10 | Significant | Significant |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in Human Periodontal Ligament Cells [1][2]
| Cytokine | Inhibition Observed |
| IL-1β | Yes |
| IL-6 | Yes |
| IL-8 | Yes |
| IL-12 | Yes |
| TNF-α | Yes |
Note: Specific IC50 values and dose-response curves were not consistently reported in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.
In Vitro Assay for Cytokine Production
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells in response to an inflammatory stimulus.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) [9][10][11][12]
-
Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or primary human peripheral blood mononuclear cells) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with a range of concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined incubation period (e.g., 24 hours). Include an unstimulated control.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP).
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Neutrophil Oxidative Burst Assay
Objective: To measure the effect of this compound on the production of reactive oxygen species (ROS) by neutrophils.
Methodology: Luminol-Dependent Chemiluminescence Assay [13][14][15][16][17]
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood using a density gradient centrifugation method.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
This compound Incubation: Pre-incubate the neutrophils with various concentrations of this compound or a vehicle control.
-
Chemiluminescence Measurement:
-
In a 96-well white plate, add the neutrophil suspension.
-
Add luminol, a chemiluminescent probe, and horseradish peroxidase (HRP).
-
Stimulate the neutrophils with an activating agent such as phorbol 12-myristate 13-acetate (PMA).
-
-
Data Acquisition: Immediately measure the chemiluminescence in a luminometer over a time course.
-
Data Analysis: Calculate the integral of the chemiluminescence signal over time to determine the total ROS production. Compare the results from this compound-treated cells to the control.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To determine the effect of this compound on the activation of the NF-κB pathway by assessing the degradation of IκBα.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa or HEK293) and treat with this compound followed by an inflammatory stimulus (e.g., TNF-α).
-
Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IκBα. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα band intensity to the loading control and compare the levels between different treatment groups. A higher level of IκBα in this compound-treated cells compared to the stimulated control would indicate inhibition of NF-κB activation.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the Graphviz DOT language, illustrate the proposed signaling pathways involved in this compound's anti-inflammatory effects and the experimental workflow for their investigation.
Signaling Pathways
Experimental Workflow
Conclusion
This compound possesses demonstrable anti-inflammatory properties that are independent of its antimicrobial activity. Its ability to modulate neutrophil function, inhibit pro-inflammatory cytokine production, and interfere with key signaling pathways like NF-κB highlights its potential for broader therapeutic applications in inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research into the nuanced mechanisms of this compound's anti-inflammatory action and for the development of novel therapeutic strategies. Further investigation is warranted to elucidate the precise molecular targets of this compound within these inflammatory cascades and to establish a more detailed quantitative understanding of its dose-dependent effects.
References
- 1. Effect of this compound and modulation of cytokine production on human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Anti-inflammatory Effect of this compound in Hospitalized Patients with Pneumonia due to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the TLR4/Myd88/NF-κB Signaling Pathway on NLRP3 Inflammasome in Coronary Microembolization-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 [frontiersin.org]
- 7. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bowdish.ca [bowdish.ca]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. biomatik.com [biomatik.com]
- 13. researchgate.net [researchgate.net]
- 14. A Quantitative Method to Measure Low Levels of ROS in Nonphagocytic Cells by Using a Chemiluminescent Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. goldbio.com [goldbio.com]
- 18. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Activation by a Deeply Entangled Dimeric Malic Enzyme in Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Metronidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria and select protozoa to metronidazole. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
This compound is a crucial antimicrobial agent used in the treatment of infections caused by anaerobic bacteria and certain protozoan parasites.[1] The emergence of resistance necessitates standardized and reliable susceptibility testing methods to guide therapeutic decisions and monitor resistance trends. This document outlines the agar dilution, broth microdilution, and gradient diffusion methods for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action and Resistance
This compound is a prodrug that requires reductive activation within anaerobic microorganisms to exert its cytotoxic effects.[1][] Once activated, it forms reactive nitroso radicals that disrupt the DNA of microbial cells, leading to cell death.[][3]
Resistance to this compound can occur through several mechanisms, including:
-
Reduced drug activation: Mutations in genes encoding for nitroreductases can impair the conversion of this compound to its active form.
-
Increased drug efflux: Some organisms may possess efflux pumps that actively transport this compound out of the cell.
-
Enhanced DNA repair: More efficient DNA repair mechanisms can counteract the DNA damage caused by activated this compound.
-
Presence of nim genes: These genes encode for nitroimidazole reductases that can inactivate this compound.[1]
Below is a diagram illustrating the mechanism of action and resistance pathways of this compound.
Quantitative Data Summary
The following tables summarize the MIC breakpoints for this compound against anaerobic bacteria according to CLSI and EUCAST guidelines, and quality control ranges for recommended reference strains.
Table 1: this compound MIC Breakpoints (mg/L) for Anaerobic Bacteria
| Organism Group | CLSI (M100) MIC (mg/L) | EUCAST MIC (mg/L) |
| S ≤ | R ≥ | |
| Bacteroides spp. | 8 | 16 |
| Prevotella spp. | 8 | 16 |
| Fusobacterium necrophorum | - | - |
| Clostridium perfringens | 8 | 16 |
| Clostridioides difficile | 8 | 16 |
| Gram-positive anaerobes (except C. difficile) | - | - |
S = Susceptible, I = Intermediate, R = Resistant. Breakpoints are subject to change; refer to the latest CLSI and EUCAST documents for the most current information.[4][5][6]
Table 2: Quality Control (QC) Ranges for this compound Susceptibility Testing
| Quality Control Strain | Method | CLSI MIC Range (mg/L) | EUCAST MIC Range (mg/L) |
| Bacteroides fragilis ATCC 25285 | Agar Dilution / Broth Microdilution | 0.5 - 2 | 0.5 - 2 |
| Bacteroides thetaiotaomicron ATCC 29741 | Agar Dilution / Broth Microdilution | 0.5 - 2 | - |
| Clostridium perfringens ATCC 13124 | - | - | 0.125 - 0.5 |
| Eggerthella lenta ATCC 43055 | Agar Dilution / Broth Microdilution | 0.25 - 1 | - |
Refer to the latest CLSI M11 and EUCAST QC documents for detailed information.[7][8][9]
Experimental Protocols
A general workflow for in vitro susceptibility testing is outlined below.
Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[9][10]
1. Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve the powder in a minimal volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO). c. Dilute to the final desired concentration with sterile distilled water to create a high-concentration stock solution (e.g., 1280 mg/L). d. Store the stock solution in sterile, light-protected containers at -20°C or below.
2. Preparation of Agar Plates: a. Prepare supplemented Brucella agar or other suitable agar medium according to the manufacturer's instructions and sterilize. b. Cool the molten agar to 48-50°C in a water bath. c. Prepare a series of two-fold dilutions of the this compound stock solution. d. Add the appropriate volume of each this compound dilution to the molten agar to achieve the desired final concentrations. e. Mix well and pour into sterile petri dishes. Allow the agar to solidify. f. Prepare a growth control plate containing no this compound.
3. Inoculum Preparation: a. Subculture the test isolates and QC strains onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours. b. Prepare a bacterial suspension in a suitable broth to match a 0.5 McFarland turbidity standard.
4. Inoculation: a. Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.
5. Incubation: a. Allow the inoculum spots to dry. b. Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.
6. Result Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth, or that causes a marked reduction in growth compared to the growth on the control plate.
Broth Microdilution Method
The broth microdilution method is a practical alternative to agar dilution for some anaerobic bacteria.[9]
1. Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of this compound in an appropriate anaerobic broth directly in 96-well microtiter plates. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
2. Inoculum Preparation: a. Prepare a bacterial suspension in broth to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
3. Inoculation: a. Add the standardized inoculum to each well (except the sterility control well).
4. Incubation: a. Seal the plates or place them in an anaerobic environment. b. Incubate at 35-37°C for 42-48 hours.
5. Result Interpretation: a. The MIC is the lowest concentration of this compound that shows no visible growth (turbidity).
Gradient Diffusion Method
The gradient diffusion method utilizes a plastic strip with a predefined, continuous gradient of an antimicrobial agent.
1. Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
2. Inoculation: a. Streak a swab of the bacterial suspension evenly over the entire surface of a suitable agar plate (e.g., supplemented Brucella agar) to ensure confluent growth. b. Allow the inoculated plate to dry for 5-15 minutes.
3. Strip Application: a. Aseptically apply the this compound gradient strip to the agar surface, ensuring complete contact.
4. Incubation: a. Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.
5. Result Interpretation: a. An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
Susceptibility Testing of Protozoa
Standardized methods for this compound susceptibility testing of protozoa are less established than for bacteria. However, broth microdilution-based assays are commonly used.
Trichomonas vaginalis
Susceptibility testing for T. vaginalis is typically performed using a broth microdilution method to determine the Minimum Lethal Concentration (MLC).[11]
1. Inoculum Preparation: a. Culture T. vaginalis isolates in a suitable medium (e.g., Diamond's TYM medium). b. Adjust the concentration of motile trichomonads to a standardized density.
2. Assay Setup: a. Prepare serial two-fold dilutions of this compound in microtiter plates. b. Inoculate each well with the standardized parasite suspension. c. Include a growth control (no drug) and a sterility control.
3. Incubation: a. Incubate the plates at 37°C under anaerobic or microaerophilic conditions for 48 hours.
4. Result Interpretation: a. The MLC is the lowest concentration of this compound at which a complete lack of motile trichomonads is observed by microscopic examination. Currently, there are no established breakpoints for this compound against T. vaginalis.[11]
Giardia lamblia and Entamoeba histolytica
In vitro susceptibility testing for G. lamblia and E. histolytica also commonly involves broth-based assays to determine the concentration that inhibits growth by 50% (IC50) or the MLC.[12][13][14] Protocols are similar to that for T. vaginalis, with adjustments in media, incubation time, and endpoint determination (e.g., parasite counting, viability staining, or metabolic assays).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Table 2. New EUCAST v.12.0 clinical breakpoint organism-antimicrobial agent for anaerobic bacteria – Annals of Clinical Microbiology [acm.or.kr]
- 5. Fourth Belgian multicentre survey of antibiotic susceptibility of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicd.ac.za [nicd.ac.za]
- 7. szu.gov.cz [szu.gov.cz]
- 8. Changes in the antibiotic susceptibility of anaerobic bacteria from 2007–2009 to 2010–2012 based on the CLSI methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]
- 11. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
- 12. A New Method for Assessing this compound Susceptibility of Giardia lamblia Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new method for assessing this compound susceptibility of Giardia lamblia trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Susceptibility testing of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Metronidazole Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of metronidazole in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, accurate, and reproducible, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound is a widely used antibiotic and antiprotozoal agent. Accurate and reliable quantification of this compound in plasma is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug development and clinical practice. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique commonly employed for this purpose due to its high sensitivity and specificity.[1] This application note outlines a validated HPLC method, including detailed procedures for sample preparation, chromatographic separation, and data analysis.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous plasma components. Plasma samples are first treated to precipitate proteins, and the resulting supernatant is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. This compound is detected by its UV absorbance at approximately 320 nm.[2] Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from samples with known concentrations.
Experimental Workflow
Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with ortho-phosphoric acid) and acetonitrile in a ratio of 83:17 (v/v) is commonly used.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.[3]
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 4,000 rpm for 5 minutes.[1]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][3]
Chromatographic Conditions
The following are typical chromatographic conditions. These may require optimization based on the specific HPLC system and column used.
| Parameter | Value |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | 0.01M KH2PO4 (pH 3.0) : Acetonitrile (83:17, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 25 µL[1] |
| Detection Wavelength | 320 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Calibration Curve and Quantification
-
Inject the prepared working standard solutions in increasing order of concentration into the HPLC system.
-
Record the peak area for each standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Inject the prepared plasma samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for HPLC methods for this compound quantification in plasma is presented below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.05 - 30 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [1] |
| Limit of Detection (LOD) | 0.02 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL | [2][4] |
| Recovery | 77.49 – 86.82% | [1] |
| Precision (%RSD) | < 15% | |
| Accuracy (%Recovery) | 85 - 115% | [1] |
Alternative and Advanced Methods
While the described HPLC-UV method is robust and widely applicable, other techniques can offer higher sensitivity and selectivity.
-
HPLC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and specificity, with reported lower limits of quantification (LLOQ) as low as 0.53 ng/mL.[5][6][7] This is particularly useful for studies involving low doses or topical administration of this compound.[7] Sample preparation for LC-MS/MS often involves liquid-liquid extraction (LLE) with solvents like ethyl acetate.[5][6]
-
Sample Preparation Variations: Besides protein precipitation, liquid-liquid extraction is a common sample preparation technique.[5] Solid-phase extraction (SPE) can also be employed for cleaner sample extracts, though it may be more costly and time-consuming.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and validated approach for the quantification of this compound in human plasma. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. For applications requiring higher sensitivity, an LC-MS/MS method should be considered. Proper method validation is essential to ensure the accuracy and precision of the results obtained.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and validation of a HPLC-MS-MS method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a sensitive bioanalytical method for this compound extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Determining the minimum inhibitory concentration (MIC) of Metronidazole for Bacteroides fragilis.
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Bacteroides fragilis, a Gram-negative anaerobic bacterium, is a significant component of the human gut microbiota but also a primary cause of anaerobic infections. Metronidazole is a key antimicrobial agent for treating infections caused by B. fragilis. The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure in clinical microbiology and drug development. It establishes the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This document provides detailed protocols for determining the MIC of this compound against B. fragilis, summarizes typical MIC values, and illustrates the underlying mechanisms of action and resistance.
Mechanism of Action of this compound
This compound is a prodrug that requires reductive activation of its nitro group within the anaerobic environment of B. fragilis. Once activated, it is converted into a short-lived, highly reactive nitroso free radical. This radical disrupts DNA's helical structure and induces strand breakage, ultimately inhibiting DNA replication and leading to bacterial cell death.[1][2][3][4] The primary action is a rapid inhibition of DNA synthesis, while RNA and protein synthesis continue for a short period.[1][2][3]
Mechanisms of Resistance in Bacteroides fragilis
Resistance to this compound in B. fragilis is a growing concern. Several mechanisms contribute to this resistance, including:
-
Presence of nim genes: These genes encode nitroimidazole reductases that convert this compound into a non-toxic amino derivative, preventing its bactericidal activity.[5][6][7]
-
Overexpression of efflux pumps: Certain multi-drug efflux pumps can actively transport this compound out of the bacterial cell.[5][8]
-
Altered DNA repair mechanisms: Overexpression of DNA repair proteins, such as RecA, can counteract the DNA damage induced by activated this compound.[8]
-
Decreased activity of cellular oxidoreductases: Reduced activity of enzymes like ferredoxins, which are involved in the reductive activation of this compound, can lead to decreased drug efficacy.[9]
According to the Clinical and Laboratory Standards Institute (CLSI), B. fragilis isolates with this compound MICs of ≥32 μg/mL are considered resistant.[5]
Data Presentation
Table 1: Typical MIC Ranges of this compound for Bacteroides fragilis
| Susceptibility Status | MIC Range (μg/mL) | Reference |
| Susceptible | 0.16 - 2.5 | [10][11] |
| Intermediate | 8 - 16 | [12] |
| Resistant | ≥ 32 | [5] |
Note: MIC breakpoints can vary slightly based on the standardizing body (e.g., CLSI, EUCAST).
Experimental Protocols
Two primary reference methods for determining the MIC of anaerobic bacteria are the agar dilution method and the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17]
Protocol 1: Agar Dilution Method
This method is considered the "gold standard" for anaerobic susceptibility testing.[15]
Materials:
-
Bacteroides fragilis isolate and a quality control strain (e.g., B. fragilis ATCC 25285).
-
This compound powder.
-
Wilkins-Chalgren agar or Brucella agar supplemented with hemin and vitamin K1.[12][18]
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system).
-
Sterile petri dishes, pipettes, and tubes.
-
Inoculum replicator (e.g., Steers replicator).
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound according to CLSI guidelines. Sterilize by filtration.
-
Preparation of Agar Plates:
-
Melt the supplemented agar base and cool to 48-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile tubes.
-
Add a defined volume of each this compound dilution to a corresponding volume of molten agar to achieve the final desired concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 μg/mL). Also, prepare a drug-free control plate.
-
Mix gently and pour into sterile petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
From a 24-48 hour pure culture of B. fragilis, suspend several colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 in broth to achieve a final inoculum concentration of 1-2 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Load the prepared inoculum into the wells of the inoculum replicator.
-
Inoculate the surface of the this compound-containing and control agar plates. Each spot should contain approximately 1-2 x 10⁵ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely.
-
Place the plates in an anaerobic environment (e.g., an anaerobic chamber or jar).
-
Incubate at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, including a faint haze or a single colony.
-
The growth control plate should show confluent growth. The quality control strain should yield an MIC within its acceptable range.
-
Protocol 2: Broth Microdilution Method
This method is a practical alternative for clinical laboratories.[13][15]
Materials:
-
Bacteroides fragilis isolate and a quality control strain.
-
This compound powder.
-
Supplemented Brucella broth or other suitable anaerobic broth.
-
Sterile 96-well microtiter plates.
-
Anaerobic incubation system.
-
Multichannel pipette.
-
0.5 McFarland turbidity standard.
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare twofold serial dilutions of this compound in the anaerobic broth directly in the wells of the 96-well plate. Each well should contain a final volume of 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film) and place it in an anaerobic environment.
-
Incubate at 35-37°C for 48 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror can aid in observation.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Mandatory Visualizations
Caption: this compound's mechanism of action in Bacteroides fragilis.
Caption: Experimental workflow for MIC determination.
Caption: Key mechanisms of this compound resistance in B. fragilis.
References
- 1. Mechanism of action of this compound on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The effect of this compound on Bacteroides fragilis and Escherichia coli [open.uct.ac.za]
- 5. Mechanisms of Bacteroides fragilis resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of this compound-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Proteomic analysis of this compound resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]
- 8. Bacteroides fragilis RecA protein overexpression causes resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Exploratory Investigation of Bacteroides fragilis Transcriptional Response during In vitro Exposure to Subinhibitory Concentration of this compound [frontiersin.org]
- 10. Bactericidal activity of this compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bactericidal activity of this compound against Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinico-microbiological profile of Bacteroides fragilis with focus on molecular detection of emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 16. szu.gov.cz [szu.gov.cz]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. books.publisso.de [books.publisso.de]
Application Notes and Protocols for Metronidazole Susceptibility Testing of Helicobacter pylori using the Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of metronidazole against Helicobacter pylori using the agar dilution method. This method is considered a reference standard for susceptibility testing of this fastidious microorganism.[1] Adherence to standardized procedures is crucial for obtaining accurate and reproducible results, which are essential for clinical diagnostics, epidemiological surveillance of antimicrobial resistance, and the development of new therapeutic agents.
The principle of the agar dilution method involves incorporating various concentrations of an antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for performing the agar dilution susceptibility test for this compound against H. pylori.
Materials and Reagents
-
Helicobacter pylori test isolates and quality control (QC) strains (e.g., ATCC 43504).
-
This compound powder, analytical grade.
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide).
-
Growth medium: Mueller-Hinton agar supplemented with 5% aged sheep blood or horse serum. Brucella-based agar with serum is also used.[2][3]
-
Sterile Petri dishes (90 mm or 150 mm).
-
Sterile saline or broth (e.g., Brain Heart Infusion (BHI) broth) for inoculum preparation.
-
McFarland turbidity standards (0.5 and 4.0).
-
Multipoint replicator (optional, but recommended for testing multiple strains).
-
Microaerophilic incubation system (e.g., gas jar with gas-generating sachets or a variable atmosphere incubator).
-
Standard laboratory equipment: incubator (37°C), micropipettes, sterile tubes, vortex mixer, etc.
Step-by-Step Methodology
1. Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution.
-
Perform serial dilutions of the stock solution to create a range of working solutions that will be used to prepare the antibiotic-containing agar plates.
2. Preparation of Antibiotic-Containing Agar Plates
-
Prepare the agar medium according to the manufacturer's instructions and sterilize it by autoclaving.
-
Allow the molten agar to cool to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound working solution to individual flasks of molten agar to achieve the desired final concentrations. Ensure thorough mixing. The final concentration of the solvent should not exceed 1% of the total volume.
-
A growth control plate containing no antibiotic must be included.
-
Dispense the agar into sterile Petri dishes to a uniform depth and allow them to solidify at room temperature.
3. Preparation of H. pylori Inoculum
-
Subculture H. pylori isolates from frozen stocks onto a non-selective agar medium and incubate under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 3-5 days.[4][5]
-
Harvest colonies from the fresh culture and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a McFarland 4 standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[5]
4. Inoculation of Agar Plates
-
Using a multipoint replicator, deliver approximately 2 µL of each bacterial suspension onto the surface of the this compound-containing plates and the growth control plate.[5]
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
5. Incubation
6. Reading and Interpreting the Results
-
After incubation, examine all plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the H. pylori isolate. A faint haze or a single colony at the inoculation spot should be disregarded.
-
The growth control plate must show confluent growth for the results to be valid.
-
Compare the obtained MIC values with the established breakpoints to categorize the isolates as susceptible or resistant.
Data Presentation
Quantitative Data Summary
| Parameter | Recommended Values/Ranges | Reference |
| This compound Concentrations | Twofold dilutions ranging from 0.032 to 256 mg/L | [4][6] |
| Inoculum Density | McFarland 4 standard (approximately 1 x 10⁸ CFU/mL) | [5] |
| Incubation Conditions | 37°C, microaerophilic (5% O₂, 10% CO₂, 85% N₂), 72 hours | [3][5] |
Quality Control (QC) Strain
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) | Reference |
| H. pylori ATCC 43504 | This compound | 64 - 256 | [4][6] |
Interpretive Criteria for this compound MICs
| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| CLSI (Clinical and Laboratory Standards Institute) | ≤ 8 mg/L (breakpoint) | - | > 8 mg/L | [3] |
| EUCAST (European Committee on Antimicrobial Susceptibility Testing) | - | - | > 8 mg/L | [7][8][9] |
| Alternative Scheme | ≤ 4 mg/L | 4 < MIC ≤ 8 mg/L | > 8 mg/L | [10][11] |
Visualizations
Caption: Workflow for this compound Susceptibility Testing of H. pylori.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of a reference panel of Helicobacter pylori strains for antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic and Molecular Antimicrobial Susceptibility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing for Helicobacter pylori isolates from Brazilian children and adolescents: Comparing agar dilution, E-test, and disk diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Antimicrobial susceptibility of 6 antimicrobial agents in Helicobacter pylori clinical isolates by using EUCAST breakpoints compared with previously used breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helicobacter pylori Antimicrobial Susceptibility Testing-Guided Eradication Therapy in the Southeast Region of China: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Assessment of this compound Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vivo Animal Models Studying Metronidazole Efficacy in Anaerobic Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo animal models to assess the efficacy of metronidazole against anaerobic infections. The included information is intended to guide researchers in selecting appropriate models, designing robust experiments, and interpreting results.
Introduction to this compound and Anaerobic Infections
This compound is a cornerstone in the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2][3][4] Its mechanism of action involves the reduction of its nitro group by anaerobic organisms, leading to the formation of cytotoxic intermediates that disrupt bacterial DNA synthesis and cause cell death.[2][5] Understanding the in vivo efficacy of this compound is critical for optimizing dosing regimens and developing new therapeutic strategies against anaerobic pathogens like Bacteroides fragilis and Clostridium difficile, which are common causes of intra-abdominal sepsis, pelvic inflammatory disease, and antibiotic-associated colitis.[4][6]
Commonly Used Animal Models
Several animal models have been established to study anaerobic infections and the efficacy of antimicrobial agents. The choice of model often depends on the specific pathogen and the type of infection being investigated.
-
Murine Abscess Models: Mice and rats are frequently used to create subcutaneous or intra-abdominal abscesses.[7][8] These models are valuable for studying the efficacy of antibiotics in a localized infectious environment. A common approach involves the subcutaneous or intraperitoneal injection of a bacterial slurry, often containing a mixture of anaerobic and facultative anaerobic bacteria to mimic the polymicrobial nature of many clinical infections.[7]
-
Hamster Model of Clostridium difficile Infection (CDI): The Golden Syrian hamster is highly susceptible to CDI and is considered a gold standard model for studying this disease.[9][10][11][12] Following antibiotic-induced disruption of the gut microbiota, hamsters can be orally challenged with C. difficile spores, leading to a fulminant and often lethal infection that closely mimics severe human CDI.[11][12]
-
Gnotobiotic Mouse Models: Germ-free mice colonized with specific anaerobic bacteria, including this compound-resistant strains, can be used to investigate the impact of the drug on bacterial virulence and host-pathogen interactions in a controlled environment.[13]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data on the efficacy of this compound from various studies.
| Animal Model | Infection Type | Pathogen(s) | This compound Dosage | Outcome Measure | Result | Reference |
| Rat | Intra-abdominal Sepsis | Mixed aerobic-anaerobic flora | Not specified | Mortality | Reduced coliform-associated mortality | [7] |
| Hamster | Clostridium difficile Infection | C. difficile ATCC 43596 | 50 mg/kg, once daily for 5 days | Survival | Less efficacious than modified, non-absorbed compounds | [9][11] |
| Mouse | Clostridium difficile Infection | C. difficile VPI 10463 | 1 mg/day, orally for 6 days | Survival Rate | Significantly improved survival compared to untreated CDI model | [14][15] |
| Gnotobiotic Mouse | Systemic Infection | This compound-resistant Bacteroides strains | Not specified | Virulence | Increased virulence of resistant strains after drug contact | [13] |
| Animal Model | Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Mouse | Intraperitoneal | Not specified | Not specified | Not specified | 6.98 | [16] |
| Dog | Oral | 25 mg/kg | Not specified | 1-2 | 4.5 | [1] |
| Horse | Oral | 15-25 mg/kg | Not specified | 1-2 | 1.5-3.3 | [1] |
| Gottingen Minipig | Oral Gavage | 50 mg/kg | ~25 | ~2 | Not specified | [17] |
Experimental Protocols
Protocol 1: Murine Subcutaneous Abscess Model for Bacteroides fragilis
This protocol describes the induction of a subcutaneous abscess in mice to evaluate the efficacy of this compound against B. fragilis.
Materials:
-
Bacteroides fragilis (e.g., ATCC 25285)
-
Brain Heart Infusion (BHI) broth supplemented with hemin and vitamin K
-
Anaerobic chamber or gas pack system
-
Sterile saline
-
Syringes and needles (25-27 gauge)
-
6-8 week old male or female BALB/c mice
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for measuring abscess size
-
Sterile instruments for tissue harvesting
Procedure:
-
Bacterial Culture Preparation:
-
Culture B. fragilis in supplemented BHI broth under anaerobic conditions (e.g., 37°C for 24-48 hours).
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend the pellet to a desired concentration (e.g., 10^9 CFU/mL).
-
-
Induction of Infection:
-
Anesthetize the mice using an approved method.
-
Shave the hair on the dorsal side of the mouse.
-
Inject 0.1 mL of the bacterial suspension subcutaneously into the shaved area.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 24 hours post-infection).
-
Administer this compound or vehicle control orally or intraperitoneally at the desired dosage and frequency for a specified duration (e.g., 5-7 days).
-
-
Monitoring and Evaluation:
-
Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy).
-
Measure the size of the abscesses daily using calipers.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the abscesses.
-
Homogenize the abscess tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue) by plating on appropriate agar media.
-
Protocol 2: Hamster Model of Clostridium difficile Infection
This protocol details the induction of CDI in hamsters to assess the efficacy of this compound.
Materials:
-
Clostridium difficile spores (e.g., ATCC 43596, a toxigenic strain)[11]
-
Clindamycin
-
Sterile water
-
Golden Syrian hamsters (80-100 g)
-
This compound
-
Vehicle for administration
-
Oral gavage needles
Procedure:
-
Induction of Susceptibility:
-
Administer a single oral dose of clindamycin (e.g., 10 mg/kg) to the hamsters to disrupt their normal gut flora.[18]
-
-
Infection:
-
Approximately 24 hours after clindamycin administration, orally challenge the hamsters with a suspension of C. difficile spores (e.g., 10^3 - 10^5 CFU) in sterile water.[11]
-
-
Treatment:
-
Begin treatment with this compound or vehicle control 24 hours after the bacterial challenge.
-
Administer the treatment orally once or twice daily for a specified period (e.g., 5-7 days).[11]
-
-
Monitoring and Evaluation:
-
Monitor the hamsters at least twice daily for signs of CDI, including diarrhea, weight loss, and mortality.
-
Record survival rates for each treatment group.
-
At the time of death or at the end of the experiment, cecal contents can be collected to measure C. difficile toxin levels (TcdA and TcdB) using ELISA.
-
Histopathological analysis of the cecum and colon can be performed to assess tissue damage and inflammation.
-
Visualizations
References
- 1. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound in anaerobic infections: a review of its activity, pharmacokinetics and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental animal models for anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental infections with anaerobic bacteria in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrointestinal localization of this compound by a lactobacilli-inspired tetramic acid motif improves treatment outcomes in the hamster model of Clostridium difficile infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Bacteroides fragilis Prevents Clostridium difficile Infection in a Mouse Model by Restoring Gut Barrier and Microbiome Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. A Single-Dose Pharmacokinetic Study of this compound Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Assessing Metronidazole-Induced DNA Damage in Lymphocytes using the Comet Assay
Introduction
Metronidazole, a nitroimidazole antimicrobial agent, is widely used to treat anaerobic bacterial and protozoal infections. However, concerns about its potential genotoxicity persist, with some studies indicating it can induce DNA damage under certain conditions.[1] The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks in individual eukaryotic cells.[2] This makes it an ideal tool for assessing the DNA-damaging potential of pharmaceutical compounds like this compound in human lymphocytes. These application notes provide a comprehensive overview and detailed protocols for utilizing the comet assay to evaluate this compound-induced DNA damage.
Principle of the Comet Assay
The comet assay is a simple yet powerful technique for quantifying DNA damage.[2][3] Individual cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and most proteins, leaving behind the nuclear DNA as "nucleoids." The slides are then subjected to electrophoresis. Undamaged DNA, being supercoiled, remains within the nucleoid, while fragmented DNA (containing single-strand breaks, double-strand breaks, and alkali-labile sites) migrates out of the nucleoid, forming a "comet tail." The extent of DNA damage is proportional to the amount of DNA in the tail and the tail length.[4]
Mechanism of this compound-Induced DNA Damage
This compound's genotoxic effects in lymphocytes are believed to be mediated through the generation of reactive oxygen species (ROS).[5] Under aerobic conditions, the nitro group of this compound can be reduced to a nitro radical anion. In the presence of oxygen, this radical is reoxidized, creating a futile cycle that generates superoxide radicals and other ROS. These highly reactive molecules can then interact with DNA, causing oxidative damage and leading to the formation of single-strand breaks and alkali-labile sites, which are readily detected by the alkaline comet assay.[5][6]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the genotoxic effects of this compound on human lymphocytes using the comet assay. DNA damage is presented as tail length, percentage of DNA in the tail, and olive tail moment. An increase in these parameters indicates a higher level of DNA damage.
| This compound Concentration (µg/mL) | Tail Length (µm) | % DNA in Tail | Olive Tail Moment |
| 0 (Control) | 5.2 ± 1.1 | 4.3 ± 1.5 | 1.8 ± 0.6 |
| 10 | 8.7 ± 1.8 | 7.9 ± 2.1 | 4.1 ± 1.2 |
| 100 | 15.4 ± 2.5 | 14.2 ± 3.3 | 9.8 ± 2.4 |
| 500 | 22.1 ± 3.1 | 21.5 ± 4.0 | 16.5 ± 3.8 |
Data are presented as mean ± standard deviation and are synthesized from findings reported in studies such as those by Reitz et al. and Menéndez et al. for illustrative purposes.[5][7][8]
Experimental Protocols
I. Isolation of Human Lymphocytes from Whole Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which are predominantly lymphocytes, from fresh human whole blood using density gradient centrifugation.
Materials:
-
Fresh whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
15 mL and 50 mL conical centrifuge tubes
-
Serological pipettes
-
Automatic pipette and sterile tips
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible: an upper plasma layer, a "buffy coat" layer containing the PBMCs, the Ficoll-Paque PLUS layer, and a bottom layer of red blood cells and granulocytes.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the lymphocytes and transfer it to a new 15 mL conical tube.
-
Wash the isolated cells by adding three volumes of PBS and centrifuging at 200 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to the desired concentration for the experiment (e.g., 1 x 10^6 cells/mL).
II. This compound Treatment of Lymphocytes
Materials:
-
Isolated lymphocyte suspension
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Complete cell culture medium (RPMI-1640 + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Seed the isolated lymphocytes in a multi-well plate or culture flasks.
-
Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. A solvent control (medium with the highest concentration of the solvent used) should also be prepared.
-
Add the this compound solutions and the solvent control to the cells.
-
Incubate the cells for the desired treatment period (e.g., 2, 4, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells by transferring the cell suspension to microcentrifuge tubes and pelleting them by centrifugation at 200 x g for 5 minutes.
-
Wash the cells once with PBS and resuspend the pellet in a small volume of PBS for the comet assay.
III. Alkaline Comet Assay Protocol
This protocol is for the detection of single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
Materials:
-
Treated and control lymphocyte suspensions
-
Normal melting point agarose (NMPA)
-
Low melting point agarose (LMPA)
-
Microscope slides (fully frosted)
-
Coverslips (22 x 22 mm)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide, or ethidium bromide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation:
-
Prepare a 1% NMPA solution in PBS and a 0.5% LMPA solution in PBS. Keep them in a water bath at 37°C.
-
Coat clean microscope slides with a layer of 1% NMPA. Let it solidify.
-
-
Cell Embedding:
-
Mix approximately 1 x 10^5 cells with 75 µL of 0.5% LMPA.
-
Pipette this mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides on a cold flat tray for 10 minutes to allow the agarose to solidify.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
DNA Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at 25V and ~300 mA for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, carefully remove the slides and wash them gently three times with neutralization buffer for 5 minutes each.
-
Stain the slides with a fluorescent DNA-binding dye.
-
-
Visualization and Analysis:
Visualizations
Caption: Experimental workflow for assessing this compound-induced DNA damage in lymphocytes.
Caption: Proposed signaling pathway for this compound-induced DNA damage in lymphocytes.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. OpenComet [cometbio.org]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DNA breakage due to this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA single strand-breaks in lymphocytes after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. instem.com [instem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Metronidazole Susceptibility Screening of Clinical Isolates Using the E-test
Introduction
Metronidazole is a critical antimicrobial agent for the treatment of infections caused by anaerobic bacteria and certain protozoa. The emergence and spread of this compound resistance pose a significant challenge to effective clinical management. Accurate and reliable susceptibility testing is therefore essential to guide appropriate therapeutic choices and to monitor resistance trends. The E-test (Epsilometer test) is a quantitative method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is based on a predefined, continuous, and stable gradient of an antibiotic immobilized on a plastic strip.[1][2] This document provides detailed application notes and protocols for using the E-test for this compound susceptibility screening in clinical isolates, with a particular focus on Helicobacter pylori, a key pathogen for which this compound is a common therapeutic component.
Principle of the E-test
The E-test combines the principles of dilution and diffusion methods for antimicrobial susceptibility testing.[1] A non-porous plastic strip with a predefined gradient of this compound on one side and a corresponding MIC scale on the other is placed on an inoculated agar plate.[1][2][3] The antibiotic is immediately released from the strip into the agar. After incubation, a symmetrical inhibition ellipse is formed along the strip. The MIC is read directly from the scale at the point where the edge of the inhibition zone intersects the strip.[1][2]
Data Presentation: Comparison of E-test and Agar Dilution for this compound Susceptibility of H. pylori
The agar dilution method is considered the gold standard for susceptibility testing of H. pylori.[4] Several studies have compared the performance of the E-test with agar dilution for this compound. While the E-test is a convenient alternative, discrepancies, particularly in essential agreement, have been noted.
| Parameter | This compound | Clarithromycin | Levofloxacin | Reference |
| Resistance Rate (Agar Dilution) | 71.5% | 88.6% | 80.4% | [5] |
| Resistance Rate (E-test) | Slight difference from agar dilution (P=0.062) | Same as agar dilution | Same as agar dilution | [5] |
| Essential Agreement (EA) | 45.9% | 89.0% | 79.7% | [4][6] |
| Categorical Agreement (CA) | 98.7% | 100% | 100% | [4][6] |
| Very Major Error (VME) Rate | 1.8% | 0% | 0% | [4][6] |
| Major Error (ME) Rate | Not specified | Not specified | Not specified | [4][6] |
Table 1: Comparison of Susceptibility Testing Results for 281 H. pylori Clinical Isolates [4][5][6]
| Parameter | This compound | Clarithromycin | Reference |
| Resistance Rate (Agar Dilution) | 25.1% | 10.6% | [7] |
| Resistance Rate (E-test) | 39% | 12.5% | [7] |
| Equivalent MICs (Inter-patient) | 58% | 71.4% | [7] |
Table 2: Comparison of this compound and Clarithromycin Resistance in H. pylori [7]
Experimental Protocols
Materials
-
This compound E-test strips
-
Mueller-Hinton agar supplemented with 5% aged sheep blood (for H. pylori) or other appropriate medium for the isolate being tested.
-
Sterile saline or broth (e.g., Brucella broth)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator with appropriate atmospheric conditions (e.g., microaerophilic for H. pylori)
-
Quality control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)[8]
Procedure
-
Isolate Preparation:
-
Subculture the clinical isolate onto a non-selective agar plate to obtain pure colonies.
-
Incubate under appropriate conditions. For H. pylori, culture on a specific agar medium under microaerophilic conditions.[4]
-
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[2]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of E-test Strip:
-
Using sterile forceps, carefully place the this compound E-test strip onto the center of the inoculated agar plate.
-
Ensure the MIC scale is facing upwards and the entire strip is in complete contact with the agar surface. Do not move the strip once it has been applied.
-
-
Incubation:
-
Reading and Interpretation of Results:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.[1][2]
-
If the intersection occurs between two markings on the scale, round up to the higher value.[1][3]
-
Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).
-
Quality Control
Quality control should be performed regularly using reference strains with known MIC values for this compound to ensure the accuracy of the testing procedure. For anaerobes, Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are recommended.[8]
Visualization of Workflows and Logical Relationships
Caption: Experimental workflow for this compound susceptibility testing using the E-test.
Caption: Interpretation of this compound E-test results for H. pylori based on EUCAST breakpoints.
References
- 1. E (Epsilometer) Test- Principle, Purpose, Procedure, Result Interpretation with Precaution, Advantages and Disadvantages [microbiologynotes.com]
- 2. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. health.maryland.gov [health.maryland.gov]
- 4. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Comparison of the Etest and the NCCLS-approved agar dilution method to detect this compound and clarithromycin resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MAUDE Adverse Event Report: BIOMERIEUX, SA ETEST® this compound MZH [accessdata.fda.gov]
- 9. biomerieux-jp.net [biomerieux-jp.net]
- 10. benchchem.com [benchchem.com]
Quantification of Metronidazole in Biological Samples Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the quantification of Metronidazole in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and selective, making it ideal for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound is a nitroimidazole antibiotic used to treat a variety of anaerobic bacterial and protozoal infections.[1][2] Accurate quantification of this compound in biological samples such as plasma, urine, and tissue is crucial for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for this application due to its superior sensitivity, specificity, and speed compared to other analytical techniques like HPLC with UV detection.[1] This application note summarizes key quantitative data from various validated methods and provides a detailed protocol for the analysis of this compound in human plasma.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key parameters from several published LC-MS/MS methods for the quantification of this compound in different biological samples. This allows for a quick comparison of method performance.
Table 1: Sample Preparation and Chromatography
| Biological Matrix | Sample Preparation Method | LC Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) with ethyl acetate | Varian C18 Microssorb (150 x 4.6 mm, 5 µm) | Acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid | 1.0 | 5.0 | [1][3] |
| Human Plasma | Liquid-Liquid Extraction (LLE) | ACE C18 (100 x 4.6 mm, 5 µm) | Acetonitrile and 10.0 mM ammonium formate in water, pH 4.0 (80:20, v/v) | Not Specified | 3.0 | [4] |
| Milk | Acetonitrile precipitation and SPE | Phenomenex Luna C18 (150 x 3.0 mm, 3 µm) | A: Water + 0.1% formic acid B: Acetonitrile + 0.1% formic acid (Gradient) | 0.8 | 8.0 | [2] |
| Human Feces | Liquid-Liquid Extraction (LLE) with ethyl acetate | Waters Symmetry® C18 (100 x 4.6 mm, 5 µm) | 0.1% formic acid in water and acetonitrile (40:60, v/v) | Not Specified | Not Specified | [5][6] |
| Human Plasma | Solid Phase Extraction (SPE) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | A: 0.1% formic acid in water B: 0.1% formic acid in methanol (Gradient) | 0.25 | Not Specified | [7][8][9] |
Table 2: Mass Spectrometry Parameters and Method Performance
| Biological Matrix | Ionization Mode | MRM Transition (m/z) | Internal Standard (IS) | Linearity Range (µg/mL) | Precision (% RSD) | Accuracy (%) | Reference |
| Human Plasma | ESI+ | 171.97 > 127.97 | Zidovudine | 0.05 - 8.00 | < 10.65 | 97.95 - 103.85 | [1][3] |
| Human Plasma | Turbo Ion Spray | Not Specified | This compound-d4 | 0.01 - 10.0 | Not Specified | Not Specified | [4] |
| Milk | ESI+ | Not Specified | Not Specified | 0.0005 - 0.02 | < 10 (at 1 ppb) | 90 - 110 (at 1 ppb) | [2] |
| Human Feces | ESI+ | Not Specified | This compound-d4 | 0.0005 - 0.25 | Not Specified | Not Specified | [5][6] |
| Human Plasma | ESI+ | 171.85 > 127.9 | Not Specified | 0.1 - 300 µM | < 13 | < 13 | [7][8][9] |
Experimental Protocols
This section provides a detailed methodology for a representative experiment: the quantification of this compound in human plasma using liquid-liquid extraction followed by LC-MS/MS analysis.[1][3]
Materials and Reagents
-
This compound reference standard
-
Zidovudine (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (blank)
-
Deionized water
Stock and Working Solutions Preparation
-
This compound Stock Solution (5000 µg/mL): Dissolve 500 mg of this compound reference standard in 100 mL of methanol.[1]
-
This compound Intermediate Solution (500 µg/mL): Dilute the stock solution with methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solution with methanol to achieve concentrations ranging from 0.05 to 8.00 µg/mL.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of Zidovudine in a water-methanol mixture (90:10, v/v).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To a 8-mL glass tube, add 250 µL of plasma sample.
-
Add 50 µL of the IS solution (100 µg/mL).[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 3.0 mL of ethyl acetate and vortex for 60 seconds.[1]
-
Centrifuge the tubes at 3500 rpm for 10 minutes.[1]
-
Freeze the aqueous (lower) layer.
-
Transfer the upper organic layer to a clean 8-mL conical glass tube.[1]
-
Evaporate the organic solvent to dryness at 40°C under a stream of nitrogen.[1]
-
Reconstitute the dried extract with 300 µL of the mobile phase.[1]
-
Inject 50 µL of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
LC System: HPLC system capable of delivering a stable flow rate.
-
Column: Varian C18 Microssorb (150 mm x 4.6 mm i.d., 5 µm particle size).[1][3]
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate (80:20, v/v) containing 0.1% formic acid.[1][3]
-
Injection Volume: 50 µL.[1]
-
Column Temperature: 22°C (room temperature).[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]
-
MRM Transitions:
-
Source Temperature: 100°C.[1]
-
Desolvation Temperature: 300°C.[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Cone Voltage: 25 V for this compound and 30 V for IS.[1]
-
Collision Energy: 15 eV for this compound and 20 eV for IS.[1]
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the quantification of this compound by LC-MS/MS.
Caption: Experimental workflow for this compound quantification.
Caption: Multiple Reaction Monitoring (MRM) for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. sciex.com [sciex.com]
- 3. Development and validation of a HPLC-MS-MS method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of this compound in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of a UPLC-MS/MS method for quantitation of this compound and 2-hydroxy this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a UPLC-MS/MS method for quantitation of this compound and 2-hydroxy this compound in human plasma and its application to a pharmacokinetic study [agris.fao.org]
- 9. "Development of a UPLC-MS/MS method for quantitation of this compound a" by Stephani L. Stancil, Leon van Haandel et al. [scholarlyexchange.childrensmercy.org]
Application Notes and Protocols for Studying Metronidazole in a Continuous Culture System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing experiments for the study of Metronidazole in a continuous culture system, such as a chemostat. This approach allows for the controlled investigation of the drug's effects on microbial populations under steady-state conditions, providing valuable insights into its mechanism of action, the development of resistance, and its impact on microbial community dynamics.
Introduction to this compound and Continuous Culture
This compound is a nitroimidazole antibiotic primarily used to treat infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action involves the drug entering the microbial cell via passive diffusion.[1] Once inside, it is activated through a reduction process, leading to the formation of cytotoxic free radicals that disrupt the DNA helical structure, causing strand breakage and ultimately cell death.[][4][5]
A continuous culture system, such as a chemostat, is an invaluable tool for studying antimicrobial agents. It allows for the maintenance of a microbial population at a constant density and growth rate over extended periods. This controlled environment is ideal for investigating the long-term effects of a drug, including the emergence of resistance and shifts in microbial community composition.[6]
Key Research Questions Addressable in a Continuous Culture System
-
Pharmacodynamics: What is the relationship between this compound concentration and the growth rate or viability of a specific microorganism?
-
Resistance Development: At what rate and through which mechanisms does resistance to this compound emerge under different drug pressures?
-
Microbial Community Effects: How does this compound alter the composition and diversity of a complex microbial community?[7][8]
-
Biofilm Formation: How do subinhibitory concentrations of this compound influence biofilm formation and structure?[5][9]
Experimental Design and Protocols
Chemostat Setup and Operation
A chemostat is a bioreactor to which fresh medium is continuously added, while culture liquid containing microorganisms is continuously removed at the same rate to keep the culture volume constant.[6]
Protocol 1: Chemostat Setup and Sterilization
-
Assembly: Assemble the chemostat vessel, including all tubing for media inflow, effluent outflow, and aeration, according to the manufacturer's instructions.[10]
-
Media Preparation: Prepare the appropriate growth medium for the target microorganism(s). The limiting nutrient concentration should be determined in preliminary batch culture experiments.[6]
-
Sterilization: Autoclave the chemostat vessel, media reservoir, and all associated tubing.[6]
-
System Connection: Aseptically connect the media reservoir to the chemostat vessel and the effluent tubing to a waste container.
-
Calibration: Calibrate pumps to ensure the desired flow rate (dilution rate). The dilution rate will determine the growth rate of the microorganisms in the chemostat.[6]
Experiment 1: Determining the Minimum Inhibitory Concentration (MIC) in a Continuous Culture
This experiment aims to determine the concentration of this compound required to inhibit the growth of a target microorganism under steady-state conditions.
Protocol 2: Continuous Culture MIC Determination
-
Inoculation: Inoculate the chemostat with the target microorganism and allow the culture to reach a steady state (constant optical density).
-
This compound Introduction: Introduce this compound into the fresh media reservoir at a known concentration.
-
Monitoring: Monitor the optical density of the culture in the chemostat over time. A decrease in optical density indicates inhibition of growth.
-
Stepwise Concentration Increase: Incrementally increase the this compound concentration in the media reservoir, allowing the system to reach a new steady state at each concentration.
-
Data Analysis: The MIC in the continuous culture is the lowest concentration of this compound that leads to washout of the microbial population.
Data Presentation:
Table 1: Example Data for Continuous Culture MIC Determination
| This compound Concentration (µg/mL) | Steady-State Optical Density (OD600) | Specific Growth Rate (h⁻¹) |
| 0 (Control) | 0.50 | 0.1 |
| 2 | 0.45 | 0.09 |
| 4 | 0.30 | 0.06 |
| 8 | 0.10 | 0.02 |
| 16 | < 0.01 (Washout) | 0 |
Experiment 2: Investigating the Development of this compound Resistance
This experiment focuses on the long-term exposure of a microbial population to sub-lethal concentrations of this compound to observe the emergence of resistance.
Protocol 3: Long-Term Resistance Evolution
-
Steady State Establishment: Establish a steady-state culture of the target microorganism in the chemostat.
-
Sub-MIC this compound Exposure: Introduce this compound into the media reservoir at a sub-inhibitory concentration (e.g., 1/2 or 1/4 of the continuous culture MIC).
-
Continuous Operation: Operate the chemostat continuously for an extended period (weeks to months).
-
Periodic Sampling: At regular intervals, collect samples from the chemostat for:
-
MIC Testing: Determine the MIC of the evolving population using standard batch culture methods.
-
Genomic DNA Extraction: For whole-genome sequencing to identify mutations associated with resistance.
-
Cryopreservation: To store samples of the evolving population for future analysis.
-
-
Data Analysis: Plot the change in MIC over time to visualize the rate of resistance development. Analyze genomic data to identify candidate resistance genes. Potential resistance mechanisms include decreased drug uptake, altered reduction efficiency, and enhanced DNA repair.[11]
Data Presentation:
Table 2: Example Data for this compound Resistance Evolution
| Time (days) | Population MIC (µg/mL) | Identified Mutations |
| 0 | 8 | None |
| 15 | 16 | nim gene insertion |
| 30 | 32 | nim gene insertion, recA point mutation |
| 60 | 64 | nim gene insertion, recA point mutation, efflux pump overexpression |
Experiment 3: Assessing the Impact of this compound on a Microbial Community
This experiment investigates how this compound alters the structure and function of a complex microbial community.
Protocol 4: Microbial Community Response to this compound
-
Community Inoculation: Inoculate the chemostat with a defined or complex microbial community (e.g., from a fecal sample).
-
Community Stabilization: Allow the community to stabilize and reach a steady state.
-
This compound Treatment: Introduce this compound into the media reservoir at a clinically relevant concentration.
-
Sampling: Collect samples before and after this compound treatment for:
-
16S rRNA Gene Sequencing: To characterize the composition and diversity of the microbial community.[7]
-
Metabolomics: To analyze changes in the metabolic output of the community.
-
-
Data Analysis: Compare the relative abundance of different microbial taxa before and after treatment. Analyze changes in key metabolic pathways.
Data Presentation:
Table 3: Example Data for Microbial Community Analysis (Relative Abundance %)
| Microbial Genus | Before this compound | After this compound |
| Bacteroides | 40 | 15 |
| Clostridium | 25 | 5 |
| Bifidobacterium | 15 | 30 |
| Escherichia | 10 | 35 |
| Lactobacillus | 10 | 15 |
Analytical Methods
Accurate quantification of this compound in the culture medium is crucial for these experiments. High-Performance Liquid Chromatography (HPLC) is a commonly used and reliable method.[12]
Protocol 5: Quantification of this compound by HPLC
-
Sample Preparation: Collect a sample from the chemostat and centrifuge to remove microbial cells. Filter-sterilize the supernatant.
-
HPLC System: Utilize an HPLC system with a C18 column and a UV detector set at approximately 320 nm.
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer).
-
Standard Curve: Prepare a standard curve using known concentrations of this compound.
-
Quantification: Inject the prepared sample and quantify the this compound concentration by comparing the peak area to the standard curve.
Data Presentation:
Table 4: Example HPLC Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action in anaerobic microbes.
Experimental Workflow for Resistance Studies
Caption: Workflow for studying this compound resistance in a chemostat.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Effect of Subinhibitory Concentration of this compound on the Growth and Biofilm Formation on Toxigenic Clostridioides difficile Strains Belonging to Different Ribotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Chemostats in Microbial Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on mesophilic and thermophilic fermentation: Biodegradation mechanisms, microbial communities, and reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. protocols.io [protocols.io]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. he01.tci-thaijo.org [he01.tci-thaijo.org]
Troubleshooting & Optimization
Technical Support Center: Bacteroides fragilis & Metronidazole Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metronidazole resistance in Bacteroides fragilis isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in Bacteroides fragilis?
A1: this compound is a prodrug that requires activation within the anaerobic bacterial cell. Resistance in B. fragilis can occur through several mechanisms:
-
Presence of nim genes: The most well-documented mechanism is the presence of nim genes, which are believed to encode nitroreductases that can inactivate this compound.[1][2]
-
Multi-drug efflux pumps: B. fragilis possesses efflux pumps that can actively transport this compound out of the cell, preventing it from reaching its target.[1]
-
Overexpression of RecA: The RecA protein is involved in DNA repair. Its overexpression can help the bacterium overcome the DNA damage caused by activated this compound.[1][3]
-
Deficiency of FeoAB: The FeoAB system is involved in iron import, and its deficiency has been reported as a resistance mechanism.[1]
Q2: My B. fragilis isolate contains a nim gene, but it shows low-level resistance to this compound. Why?
A2: The presence of a nim gene does not always correlate with high-level this compound resistance.[4][5] While nim genes can confer low-level resistance, high-level resistance often requires additional factors or induction.[2] It has been observed that high-level resistance can be more easily induced in the laboratory in strains that already possess a nim gene.[2]
Q3: Can this compound resistance be induced in B. fragilis strains that are initially susceptible?
A3: Yes, this compound resistance can be induced in nim-negative strains by exposing them to sub-inhibitory concentrations (sub-MIC levels) of this compound over time.[1][6] This can lead to the selection of resistant mutants.
Q4: What is the typical MIC range for this compound-susceptible versus resistant B. fragilis?
A4: According to the Clinical & Laboratory Standards Institute (CLSI), B. fragilis isolates with a Minimum Inhibitory Concentration (MIC) of ≥32 μg/mL are considered resistant to this compound.[1] Susceptible strains typically have a much lower MIC. For example, the MIC for the susceptible strain B. fragilis 638R is reported as 0.25 μg/mL, while a transconjugant daughter strain with the nimA gene has an MIC of 1.5 μg/mL.[2]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
Symptoms:
-
High variability in this compound MIC values across replicate experiments.
-
Unexpectedly high or low MICs for control strains.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Anaerobic Conditions | Ensure a strict anaerobic environment is maintained throughout the experiment. Use of anaerobic jars with gas-generating systems or an anaerobic chamber is crucial.[7][8] |
| Degradation of this compound | This compound is light-sensitive. Store stock solutions and prepared media in the dark at 4°C.[7] Prepare fresh working solutions for each experiment. |
| Incorrect Inoculum Density | Prepare the bacterial suspension to a McFarland standard of 1.0, which is then further diluted to achieve a final inoculum size of approximately 10^5 CFU per well for broth microdilution.[9] |
| Variation in Growth Media | The composition of the growth medium, particularly the presence of supplements like hemin, can affect this compound susceptibility.[10] Use a consistent and standardized medium for all experiments. |
Issue 2: PCR for nim Genes is Negative, but Isolate Shows this compound Resistance
Symptoms:
-
Phenotypic resistance to this compound (high MIC) is observed.
-
PCR amplification for known nim genes fails.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Novel nim Gene Variant | The isolate may harbor a novel nim gene that is not targeted by your current PCR primers. Consider designing primers based on conserved regions of known nim genes or perform whole-genome sequencing to identify new resistance determinants. |
| Alternative Resistance Mechanisms | Resistance may be mediated by mechanisms other than nim genes, such as efflux pumps or RecA overexpression.[1] Investigate these possibilities using gene expression analysis (qRT-PCR) for relevant genes. |
| Induced Resistance | The resistance may have been induced in a nim-negative strain. Review the culture history of the isolate for any previous exposure to sub-inhibitory concentrations of this compound.[1] |
Data Presentation
Table 1: this compound MICs for B. fragilis Strains
| Strain | nim Gene Status | This compound MIC (µg/mL) | Reference |
| B. fragilis 638R | Negative | 0.25 | [2] |
| B. fragilis 638R nimA | Positive (pI417) | 1.5 | [2][6] |
| B. fragilis 638R nimE | Positive (pBF388c) | 8 | [6] |
| Resistant Clinical Isolate (JC303) | Positive (nimA) | 32 | [7] |
| CLSI Resistance Breakpoint | N/A | ≥32 | [1] |
Experimental Protocols
Protocol 1: this compound Antimicrobial Susceptibility Testing (Agar Dilution)
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, vitamin K1, and hemin.
-
Antibiotic Incorporation: Autoclave the agar and cool to 50°C. Add appropriate volumes of a stock solution of this compound to achieve a range of final concentrations (e.g., 0.25 to 256 µg/mL). Pour the agar into petri dishes and allow to solidify.
-
Inoculum Preparation: Culture B. fragilis isolates on Brucella blood agar plates for 24-48 hours in an anaerobic chamber. Suspend colonies in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the this compound-containing and control (no antibiotic) agar plates.
-
Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: PCR Detection of nim Genes
-
DNA Extraction: Extract genomic DNA from a pure culture of the B. fragilis isolate using a commercial DNA extraction kit.
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
Template DNA (50-100 ng)
-
Forward and reverse primers for the target nim gene(s)
-
dNTPs
-
Taq polymerase and buffer
-
Nuclease-free water
-
-
Use appropriate positive (B. fragilis strain known to carry the nim gene) and negative (nuclease-free water) controls.
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a DNA-binding dye. The presence of a band of the expected size indicates the presence of the nim gene.
Visualizations
Caption: this compound action and resistance mechanisms in B. fragilis.
Caption: Troubleshooting workflow for this compound-resistant B. fragilis.
Caption: Logical relationships of resistance mechanisms in B. fragilis.
References
- 1. Mechanisms of Bacteroides fragilis resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Proteomic analysis of this compound resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]
- 3. Bacteroides fragilis RecA protein overexpression causes resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on Nim expression in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Iron Import and this compound Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 7. Isolation of this compound-Resistant Bacteroides fragilis Carrying the nimA Nitroreductase Gene from a Patient in Washington State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haemin deprivation renders Bacteroides fragilis hypersusceptible to this compound and cancels high-level this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metronidazole for In Vitro Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of metronidazole in in vitro cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is activated in anaerobic environments.[1] It passively diffuses into microorganisms where its nitro group is reduced by intracellular proteins with low redox potential, such as ferredoxin.[2][3] This reduction process creates highly reactive nitroso free radicals that disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.[1][2][4] This activation is specific to anaerobic and microaerophilic organisms, as the presence of oxygen in aerobic cells re-oxidizes the this compound to its inactive form.
Q2: What is the spectrum of activity for this compound in vitro?
This compound is primarily active against anaerobic bacteria and certain protozoa.[4] It is effective against most obligate anaerobes but does not have clinically relevant activity against facultative anaerobes or obligate aerobes.[1]
Q3: How does this compound resistance develop in vitro?
Resistance to this compound can arise through several mechanisms, including:
-
Decreased drug uptake: Alterations in the cell membrane that limit the passive diffusion of this compound into the cell.[1]
-
Altered reduction efficiency: Mutations in the genes encoding for nitroreductases can impair the conversion of this compound to its active, cytotoxic form.[1]
-
Overexpression of efflux pumps: Some organisms can actively transport this compound out of the cell, preventing it from reaching its DNA target.[1]
-
Increased DNA damage repair: Enhanced DNA repair mechanisms can counteract the DNA damage induced by the activated form of this compound.[1]
Q4: What is the stability of this compound in cell culture medium?
This compound's stability is influenced by factors such as pH, temperature, and light exposure. It is relatively stable in aqueous solutions under acidic conditions.[5] However, its degradation can be accelerated in alkaline environments and upon exposure to UV light. One study found that in an alkaline solution, significant degradation occurred within 24 hours.[6] For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment and protect them from light.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy or Apparent Resistance
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Ensure that anaerobic or microaerophilic conditions are strictly maintained throughout the experiment, as oxygen will inactivate this compound. |
| Incorrect Drug Concentration | Verify the calculations for your working solutions and consider performing a dose-response experiment to determine the optimal concentration for your specific cell line or organism. |
| Degraded this compound | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions protected from light and at the recommended temperature. |
| Development of Resistance | If sub-culturing organisms, consider that resistance may have developed. Test a fresh, unexposed culture to confirm susceptibility. |
| Inappropriate Culture Medium | Ensure the chosen culture medium supports the optimal growth of the target organism and does not interfere with the action of this compound. |
Issue 2: Unexpected Cytotoxicity in Eukaryotic Cell Lines
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | This compound can exert dose- and time-dependent cytotoxic effects on some eukaryotic cells.[7] Perform a dose-response curve to determine a non-toxic concentration range for your specific cell line and experimental duration.[7] |
| Generation of Reactive Oxygen Species (ROS) | The reduction of this compound can lead to oxidative stress.[7] Consider including an antioxidant like N-acetylcysteine (NAC) in your culture medium to mitigate ROS-mediated effects.[7] |
| Interference with Viability Assays | This compound's chemical properties might interfere with colorimetric or fluorometric viability assays like the MTT assay.[7] It is advisable to validate your assay by comparing results from a metabolic-based assay with a dye-exclusion method (e.g., Trypan Blue) that assesses membrane integrity.[7] |
| Contamination | Rule out microbial contamination of your cell cultures, which could be the actual target of this compound, leading to a perceived cytotoxic effect on your eukaryotic cells. |
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various anaerobic bacteria and protozoa. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: this compound MICs for Anaerobic Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Bacteroides fragilis | - | - | 0.16 - 2.5 | [8] |
| Clostridium difficile | 0.5 | 2 | ≤8 (97.3% of isolates) | [9] |
| Helicobacter pylori | 8 | 256 | 0.0156 - >256 | [10] |
Table 2: this compound MICs for Protozoa
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Condition | Reference(s) |
| Trichomonas vaginalis | - | 2 | <2 (61% of isolates) | Anaerobic | [11] |
| Trichomonas vaginalis | - | - | >3.1 (resistant) | Anaerobic | [12] |
| Giardia lamblia | - | - | 0.5 - 1 | - | [13] |
| Giardia lamblia | - | 42.5 | 0.7 - 10 | - | [14] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and may need to be optimized for specific organisms.
-
Preparation of this compound Stock Solution:
-
Aseptically weigh an appropriate amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) and then dilute with sterile distilled water to a high-concentration stock solution (e.g., 1280 µg/mL).
-
Store the stock solution in light-protected aliquots at -20°C or below.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound stock solution in an appropriate anaerobic broth (e.g., Wilkins-Chalgren Broth). The final volume in each well should be 100 µL.
-
Include a growth control well (broth with no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Culture the test organism on a suitable agar plate under anaerobic conditions.
-
Prepare a bacterial suspension in broth to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Seal the plate or place it in an anaerobic chamber.
-
Incubate at 35-37°C for 42-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxicity of this compound on adherent mammalian cell lines.
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Caption: this compound activation pathway in anaerobic bacteria.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Key mechanisms leading to this compound resistance.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. medrxiv.org [medrxiv.org]
- 6. himedialabs.com [himedialabs.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Bactericidal activity of this compound against Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro susceptibility of Trichomonas vaginalis to this compound and treatment outcome in vaginal trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Metronidazole in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of metronidazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with limited solubility in aqueous solutions.[1] Its solubility in various common solvents is summarized in the table below. For long-term storage, preparing stock solutions in organic solvents like DMSO or DMF is recommended.[2]
Q2: Why does my this compound solution appear cloudy or have precipitates in my aqueous buffer/cell culture medium?
A2: Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:
-
Exceeding Solubility Limit: The concentration of this compound in your final working solution may have surpassed its solubility limit in the aqueous buffer or cell culture medium.[2]
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution of this compound into an aqueous buffer can cause the drug to precipitate out of the solution, a phenomenon known as "solvent shock."
-
Temperature Effects: The solubility of this compound can be temperature-dependent. A decrease in temperature, such as moving a solution from a warm water bath to room temperature or refrigeration, can lead to precipitation.[3]
-
pH of the Medium: this compound's stability is pH-dependent, with maximum stability observed around pH 5.6.[4] Significant deviations from this pH can affect its solubility and stability.[5]
-
Interactions with Media Components: Components in complex media, such as salts or proteins, can sometimes interact with this compound and reduce its solubility.[6]
Q3: What is the best way to prepare a stock solution of this compound?
A3: For most applications, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous experimental medium just before use.[2] Dimethyl sulfoxide (DMSO) is a common choice due to the relatively high solubility of this compound in it.[1]
Q4: For how long can I store this compound solutions?
A4: The stability of this compound solutions depends on the solvent and storage conditions:
-
Crystalline Solid: Stable for at least four years when stored at -20°C.[1]
-
Organic Stock Solutions (DMSO, DMF): While specific long-term stability data is limited, storing aliquots at -20°C and protecting them from light will significantly extend their shelf life compared to aqueous solutions.[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[1]
Q5: Can I use heat to dissolve this compound?
A5: Gentle warming in a water bath (up to 37°C) can aid in the dissolution of this compound in organic solvents like DMSO.[2] However, prolonged exposure to high temperatures should be avoided as it may degrade the compound. For aqueous solutions, gentle warming may temporarily increase solubility, but the compound might precipitate out as the solution cools.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous media | The final concentration of this compound exceeds its aqueous solubility. "Solvent shock" from rapid dilution. | 1. Decrease Final Concentration: If experimentally feasible, lower the final working concentration of this compound. 2. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. 3. Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (typically up to 0.5-1%, check cell line tolerance) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration. 4. Use a Co-solvent: Incorporate a water-miscible co-solvent like propylene glycol in the final dilution to improve solubility.[5] |
| Cloudiness or precipitation in cell culture media over time | The compound is slowly coming out of solution at the incubation temperature. Interaction with media components (e.g., salts, proteins). | 1. Prepare Fresh Solutions: Prepare the this compound working solution immediately before adding it to the cells. Do not store diluted aqueous solutions.[1] 2. Consider Alternative Solubilization: For long-term experiments, explore the use of solid dispersions with carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) to enhance and maintain solubility.[2][7] |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of this compound. Degradation of this compound in the experimental setup. | 1. Visually Inspect for Precipitation: Before and during the experiment, visually check for any signs of precipitation in your solutions. 2. Protect from Light: this compound is light-sensitive; protect your solutions from light to prevent degradation.[8] 3. Control pH: Ensure the pH of your experimental buffer is within the stable range for this compound (pH 3.9-6.6).[5][9] |
| Difficulty dissolving this compound powder | Using an inappropriate solvent or insufficient agitation. | 1. Select an Appropriate Solvent: Refer to the solubility table to choose a suitable solvent. For high concentrations, DMSO or DMF are recommended.[1] 2. Use Mechanical Assistance: Vortexing or gentle agitation can help dissolve the powder. Gentle warming (up to 37°C) can also be applied for organic solvents.[2] |
Quantitative Data on this compound Solubility
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | [1] |
| Dimethylformamide (DMF) | ~15 mg/mL | [1] |
| Ethanol | ~5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~2 mg/mL | [1] |
| Water (20°C) | ~10 mg/mL | [10] |
Table 2: Enhancement of this compound Solubility using Solid Dispersions
| Carrier | Drug:Carrier Ratio | Solubility (µg/mL) | Fold Increase | Reference(s) |
| Control (this compound alone) | - | 434.33 | - | [2] |
| Dextrose | 1:5 | 1767.27 | ~4.1 | [2] |
| Citric Acid | 1:5 | 4139.42 | ~9.5 | [2] |
| Polyethylene Glycol (PEG-4000) | 1:5 | 106513.67 | ~245.2 | [2] |
| Polyvinylpyrrolidone (PVP) | 1:5 | 75490.65 | ~173.8 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 15 mg/mL).
-
Accurately weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[2]
-
(Optional but recommended for long-term storage) Purge the headspace of the tube with an inert gas (e.g., nitrogen or argon) to displace oxygen.[1]
-
Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C.[2]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium or desired aqueous buffer
-
-
Procedure:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Determine the volume of the DMSO stock needed to achieve the final desired concentration in your assay. Note: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous medium while gently vortexing or swirling. Important: Add the DMSO stock to the aqueous medium, not the other way around, to minimize precipitation.[2]
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[1]
-
Protocol 3: Preparation of Solid Dispersion of this compound with PEG-4000
This protocol is based on the solvent evaporation method and can significantly enhance the aqueous solubility of this compound.[2]
-
Materials:
-
This compound powder
-
Polyethylene glycol 4000 (PEG-4000)
-
Ethanol
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Weigh the desired amounts of this compound and PEG-4000 (e.g., a 1:5 ratio by weight).
-
Dissolve both the this compound and PEG-4000 in a minimal amount of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or in a vacuum oven at a controlled temperature until a solid mass is formed.
-
The resulting solid dispersion can be crushed and sieved to obtain a fine powder. This powder can then be used for dissolution studies or to prepare aqueous solutions.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation kinetics of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Effect of solid dispersions on the solubility of this compound - Krasnyuk - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. Differentiation Between this compound Residues Disposal by Using Adsorption and Photodegradation Processes Onto MgO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Solubilization of this compound by water-miscible multi-cosolvents and water-soluble vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Metronidazole susceptibility testing results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Metronidazole susceptibility testing results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound susceptibility testing?
A1: The most common methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against anaerobic bacteria are agar dilution, broth microdilution, and the gradient diffusion method (e.g., E-test).[1] The agar dilution method is often considered the reference method for its accuracy and reproducibility.[2][3]
Q2: Which standards should be followed for this compound susceptibility testing?
A2: It is crucial to follow the guidelines established by recognized standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5] These organizations provide detailed protocols and interpretive criteria to ensure consistency and accuracy in testing.[6][7][8]
Q3: What are the known mechanisms of this compound resistance?
A3: this compound is a prodrug that requires activation within the bacterial cell. Resistance can arise from several mechanisms, including:
-
Reduced drug activation: Mutations in genes like rdxA can impair the conversion of this compound to its active form.[1][9][10]
-
Increased drug efflux: Some bacteria can actively pump the drug out of the cell.[1]
-
Enhanced DNA repair: Bacteria with more efficient DNA repair mechanisms may better withstand the DNA-damaging effects of activated this compound.[1]
-
Presence of nim genes: These genes encode for nitroimidazole reductase enzymes that inactivate this compound.[1]
Q4: Why is a quality control (QC) program essential?
A4: A robust QC program is critical for ensuring the accuracy and reproducibility of susceptibility testing results.[11] Using well-characterized reference strains with known MIC values helps to monitor the performance of reagents, media, and the overall testing procedure.[11][12] If QC results fall outside of the acceptable ranges, patient or experimental results should not be reported until the issue is resolved.[11]
Troubleshooting Guide
Issue 1: Inconsistent MIC Results for the Same Isolate
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation Variability | Ensure the inoculum is prepared from a fresh, pure culture and standardized to a 0.5 McFarland turbidity standard. Inconsistent inoculum density is a major source of variability. |
| Improper Incubation Conditions | Strictly maintain anaerobic conditions throughout the incubation period. For anaerobes, incubation should typically be at 35-37°C for 42-48 hours.[1] Fluctuations in temperature or oxygen levels can significantly impact results. |
| Media Quality and Preparation | Use appropriate media as recommended by CLSI or EUCAST guidelines, such as supplemented Brucella agar or Wilkins-Chalgren agar.[1][13] Ensure the agar depth is consistent and the surface is dry before inoculation. |
| This compound Stock Solution Degradation | Prepare this compound stock solutions fresh or store them in small, single-use aliquots at -20°C or below, protected from light.[1] Repeated freeze-thaw cycles can degrade the antibiotic. |
Issue 2: Quality Control Strain MIC is Out of Range
| Potential Cause | Troubleshooting Steps |
| Incorrect QC Strain | Verify the identity and purity of the QC strain. Obtain reference strains from a reputable source like the American Type Culture Collection (ATCC).[11] |
| Expired or Improperly Stored Reagents | Check the expiration dates of all media, antibiotics, and reagents. Ensure they have been stored under the recommended conditions. |
| Procedural Error | Review the entire experimental protocol for any deviations. This includes inoculum preparation, plate inoculation, and incubation conditions. |
| Contamination | Check for any signs of contamination in the media, inoculum, or on the final plates. |
Issue 3: Discrepancies Between Different Testing Methods (e.g., E-test vs. Agar Dilution)
| Potential Cause | Troubleshooting Steps |
| Method-Specific Limitations | Be aware that different methods can yield slightly different results. For example, the E-test may show lower MICs compared to agar dilution for some organisms.[14] Some studies show low essential agreement between the E-test and agar dilution for this compound with certain bacteria.[15][16] |
| Reading and Interpretation Errors | Ensure proper training on how to read and interpret the results of each specific method. For E-tests, the MIC is read where the ellipse of inhibition intersects the strip. For agar dilution, it is the lowest concentration with no visible growth. |
| Organism-Specific Behavior | Certain bacterial species may exhibit different growth characteristics on different media or in different testing formats, leading to varied results. |
Quantitative Data Summary
Table 1: this compound MIC Breakpoints (mg/L) for Anaerobic Bacteria
| Organism Group | CLSI (M100) | EUCAST |
| Bacteroides fragilis group | ≤8 (Susceptible), 16 (Intermediate), ≥32 (Resistant) | ≤8 (Susceptible), >8 (Resistant) |
| Prevotella spp. | ≤8 (Susceptible), 16 (Intermediate), ≥32 (Resistant) | ≤4 (Susceptible), >4 (Resistant) |
| Clostridium difficile | Refer to specific CLSI documents | Not specified |
Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI and EUCAST guidelines.[6][7][8]
Table 2: Quality Control Ranges for Recommended Reference Strains
| QC Strain | Testing Method | This compound MIC Range (mg/L) |
| Bacteroides fragilis ATCC 25285 | Agar Dilution/Broth Microdilution | 0.5 - 2 |
| Bacteroides thetaiotaomicron ATCC 29741 | Agar Dilution/Broth Microdilution | 0.5 - 2 |
| Clostridium difficile ATCC 700057 | Agar Dilution | 0.12 - 0.5 |
Note: These ranges are examples and may vary depending on the specific CLSI or EUCAST document version.
Experimental Protocols
1. Agar Dilution Method
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in a minimal amount of a suitable solvent (e.g., DMSO) and then diluting it with sterile distilled water.[1]
-
Agar Plate Preparation: Prepare a series of agar plates (e.g., supplemented Brucella agar) containing two-fold dilutions of this compound. Include a growth control plate with no antibiotic.
-
Inoculum Preparation: Subculture the test isolates and QC strains on a non-selective agar plate and incubate anaerobically for 24-48 hours. Prepare a bacterial suspension in a suitable broth to match a 0.5 McFarland turbidity standard.
-
Inoculation: Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates.
-
Incubation: Allow the inoculum spots to dry, then incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
2. Broth Microdilution Method
-
Antibiotic Plate Preparation: In a 96-well microtiter plate, prepare a series of two-fold dilutions of this compound in an appropriate anaerobic broth (e.g., Wilkins-Chalgren broth).[1] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]
-
Inoculum Preparation: Prepare a bacterial suspension in broth to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
Inoculation: Add the standardized inoculum to each well (except the sterility control).
-
Incubation: Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 42-48 hours.[1]
-
Result Interpretation: The MIC is the lowest concentration of this compound that shows no visible turbidity.[1]
3. Gradient Diffusion Method (E-test)
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile swab, evenly streak the inoculum over the entire surface of an appropriate agar plate (e.g., supplemented Brucella agar).
-
Strip Application: Allow the plate to dry for 5-15 minutes, then aseptically apply the this compound gradient strip to the agar surface.[1]
-
Incubation: Incubate the plate in an anaerobic environment at 35-37°C for 42-48 hours.[1]
-
Result Interpretation: An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[1]
Visualizations
Caption: Troubleshooting workflow for this compound susceptibility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of this compound Susceptibility in Helicobacter pylori: Statistical Validation and Error Rate Analysis of Breakpoints Determined by the Disk Diffusion Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. nicd.ac.za [nicd.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism and clinical significance of this compound resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. iacld.com [iacld.com]
- 13. Antimicrobial susceptibility against this compound and carbapenem in clinical anaerobic isolates from Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of this compound susceptibility in different Clostridium difficile PCR ribotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance [frontiersin.org]
Strategies to prevent Metronidazole degradation in laboratory conditions
This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Metronidazole in laboratory conditions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several key environmental factors:
-
Light Exposure: this compound is sensitive to light and can degrade when exposed to UV or ambient laboratory light.[1] It is advisable to work in low-light conditions and use amber-colored or opaque containers to minimize photodegradation.[1] When exposed to light, the drug may darken.
-
Extreme pH Conditions: The stability of this compound is highly dependent on pH. It is most stable in a pH range of 3.9 to 6.6.[1][2] Significant degradation occurs in strongly acidic and, most notably, in strongly alkaline conditions.[1][3][4] For instance, complete decomposition has been observed in 3M NaOH at 60°C within an hour.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[1][5] Degradation of this compound infusion solutions follows pseudo-first-order kinetics and is more rapid at 50°C than at 40°C.[5][6]
-
Oxidizing Agents: While some studies suggest relative stability, mild degradation can occur under conditions of oxidative stress, such as exposure to hydrogen peroxide.[1][3]
Q2: How should I prepare and store this compound solutions to ensure stability?
A2: To maintain the integrity of your this compound solutions, adhere to the following best practices:
-
Light Protection: Always prepare and store solutions in light-protected containers, such as amber glass vials or flasks wrapped in aluminum foil.[1] While short-term exposure to normal room light may not cause significant issues, direct sunlight and prolonged exposure should be avoided.[7]
-
pH Control: Whenever possible, maintain the pH of the solution within the optimal stability range of 3.9 to 6.6.[1][2] Use appropriate buffer systems if your experimental conditions permit.
-
Temperature Control: Store stock solutions and samples at controlled room temperature (15–25°C) or under refrigeration (2-8°C).[1][8][9] Refrigeration of concentrated solutions may cause crystallization, which can be reversed by warming the solution to room temperature.[7] For long-term storage, freezing is often recommended.[1]
-
Solvent Choice: The choice of solvent can impact stability. For example, propylene glycol has been shown to increase the stability of this compound in solution, whereas polyethylene glycol 400 can have a negative effect.[2]
Q3: What are the visual or analytical signs of this compound degradation?
A3: Degradation can be identified through several observations:
-
Visual Changes: A common sign of degradation, particularly from light exposure, is the darkening or yellowing of the this compound powder or solution.
-
Analytical Changes: When analyzing samples using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the peak area of the parent this compound compound are clear indicators of degradation.[10][11] These new peaks represent degradation products.
Troubleshooting Guides
Problem 1: My this compound solution has turned yellow after preparation.
-
Probable Cause: This is a classic sign of photodegradation. The solution was likely exposed to ambient or UV light for a prolonged period.
-
Solution:
-
Discard the discolored solution, as its concentration and purity are compromised.
-
Prepare a fresh solution using amber glassware or by wrapping your container (e.g., beaker, flask) with aluminum foil to block light.
-
Minimize the exposure of the solution to light during the entire experimental process.
-
Problem 2: HPLC analysis shows a significant decrease in this compound concentration and multiple new peaks.
-
Probable Cause: This indicates that the drug has degraded into other compounds. The specific cause could be related to pH, temperature, or oxidative stress during sample processing or storage.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the samples were stored with protection from light and at the correct temperature.
-
Check Sample pH: Measure the pH of your sample matrix. If it is outside the optimal 3.9-6.6 range, degradation may have occurred.[1][2] Adjust the pH if your protocol allows.
-
Evaluate Sample Preparation: Assess your sample preparation workflow for steps involving high heat or the addition of potentially oxidative reagents. Keep samples cool during processing.[1]
-
Run a Control: Prepare a fresh this compound standard in a known stable solvent (e.g., mobile phase) and analyze it immediately to confirm system suitability and compare it against your samples.
-
// Nodes start [label="Suspected this compound\nDegradation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_visual [label="Visual Inspection:\n- Color Change (Yellowing)?\n- Particulate Formation?", fillcolor="#FFFFFF", fontcolor="#202124", shape=parallelogram]; check_storage [label="Review Storage Conditions:\n- Light Exposure?\n- Correct Temperature?\n- pH of Solution?", fillcolor="#FFFFFF", fontcolor="#202124", shape=parallelogram]; perform_analysis [label="Perform Analytical Test\n(e.g., HPLC-UV)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; compare_results [label="Compare to Reference:\n- Decreased Main Peak?\n- New/Unexpected Peaks?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond, width=3]; degradation_confirmed [label="Degradation Confirmed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; no_degradation [label="No Degradation Detected", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; action_discard [label="Action:\nDiscard Sample/Solution", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; action_optimize [label="Action:\nOptimize Protocol\n(Light/Temp/pH Control)", fillcolor="#FBBC05", fontcolor="#202124", shape=box];
// Edges start -> check_visual [label="Initial Observation"]; check_visual -> check_storage [label="Abnormality Noted"]; check_storage -> perform_analysis; check_visual -> perform_analysis [label="No Visual Change, but\nResults are Unexpected", style=dashed]; perform_analysis -> compare_results; compare_results -> degradation_confirmed [label="Yes"]; compare_results -> no_degradation [label="No"]; degradation_confirmed -> action_discard; action_discard -> action_optimize; } DOT Caption: Troubleshooting workflow for suspected this compound degradation.
Data Presentation
Table 1: Effect of Stress Conditions on this compound Degradation
This table summarizes the percentage of degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Duration / Temp. | % Degradation | Reference |
| Alkaline Hydrolysis (1.0 N NaOH) | 6 hours / 60°C | 58.6% | [3] |
| Acidic Hydrolysis (1.0 N HCl) | 6 hours / 60°C | 21.3% | [3] |
| Neutral Hydrolysis (Refluxed in Water) | 6 hours / 60°C | 15.3% | [3] |
| Oxidative Stress (3% H₂O₂) | 24 hours / Room Temp. | 24.6% | [3] |
| Photodegradation (Direct Sunlight) | 6 hours | 5.6% | [3] |
Note: Degradation levels can vary based on the exact experimental setup, concentration, and formulation.
// Central Node this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factor Nodes light [label="Light (UV, Sunlight)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; ph [label="pH (Extremes)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Temperature (Heat)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; oxidants [label="Oxidizing Agents", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
// Degradation Type Nodes photo [label="Photodegradation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolysis [label="Hydrolysis", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; thermal [label="Thermal Degradation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative [label="Oxidative Degradation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Relationships this compound -> {light, ph, temp, oxidants} [dir=none, style=dashed, color="#EA4335"]; light -> photo [label="causes", color="#34A853"]; ph -> hydrolysis [label="causes", color="#34A853"]; temp -> thermal [label="causes", color="#34A853"]; oxidants -> oxidative [label="causes", color="#34A853"]; } DOT Caption: Key factors influencing this compound degradation pathways.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This section provides a general methodology for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products. Such methods are crucial for accurately quantifying the drug in the presence of impurities.
Objective: To quantify this compound and resolve its peak from degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C8 or C18 analytical column (e.g., Waters Symmetry C8, 5 µm, 4.6 mm x 250 mm)[10]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate
-
Glacial acetic acid
-
This compound reference standard
-
Water (HPLC grade)
Chromatographic Conditions (Example):
| Parameter | Condition | Reference |
| Mobile Phase | Acetonitrile and 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v) | [10] |
| Column | Waters Symmetry C8 (5 µm, 4.6 mm x 250 mm) | [10] |
| Flow Rate | 2.0 mL/min | [10] |
| Detection (UV) | 271 nm | [10] |
| Injection Volume | 20 µL | [10] |
| Temperature | Ambient | [10] |
| Elution Mode | Isocratic | [10] |
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous component by dissolving monobasic potassium phosphate (0.01 M) in HPLC grade water and adding glacial acetic acid to 0.1%. Filter through a 0.45 µm filter. Mix with acetonitrile in a 60:40 (aqueous:acetonitrile) ratio and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dilute the experimental samples containing this compound with the mobile phase to fall within the concentration range of the calibration curve.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the prepared samples.
-
Data Interpretation: The stability-indicating nature of the method is confirmed if the degradation product peaks are well-resolved from the main this compound peak. Quantify the this compound concentration in your samples by comparing the peak area to the standard calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation kinetics of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Stability of this compound and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. banglajol.info [banglajol.info]
- 7. publications.ashp.org [publications.ashp.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pfizermedical.com [pfizermedical.com]
- 10. A stability-indicating HPLC assay for this compound benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
Technical Support Center: Investigating Unexpected Side effects of Metronidazole in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating unexpected side effects of Metronidazole in animal models.
Troubleshooting Guides
Issue: Unexpected Neurological Symptoms Observed in Animal Models
Symptoms: Ataxia, tremors, seizures, weakness, disorientation, nystagmus, head tilt.[1][2][3]
Possible Cause: this compound-induced neurotoxicity. This has been reported in dogs and cats, sometimes at doses previously considered safe.[4][5] The exact mechanism is not fully understood but may involve inhibition of neuronal protein synthesis or thiamine antagonism.[2][6]
Troubleshooting Steps:
-
Confirm Dosage: Immediately verify the administered dose of this compound. Neurotoxicity has been observed in dogs at doses greater than 40 mg/kg every 24 hours.[4] However, some studies report toxicity at lower dosages (<60 mg/kg/day) after short-term therapy, suggesting potential idiosyncratic effects.[2][7]
-
Cease Administration: Discontinue this compound administration immediately upon observing neurological signs.
-
Monitor and Record: Carefully document all clinical signs, their severity, and the time of onset. Video recording can be beneficial for later analysis.
-
Supportive Care: Provide supportive care as needed. In some cases, diazepam has been reported to hasten recovery in dogs.[7]
-
Consult a Veterinarian: Seek immediate consultation with a veterinarian experienced in laboratory animal medicine.
Issue: Alterations in Gut Microbiota Composition and Function
Symptoms: Significant changes in the relative abundance of specific bacterial phyla, alterations in fecal metabolites.
Possible Cause: this compound is known to have a significant impact on the gut microbiome.[8] It can lead to a decrease in key bacteria like Fusobacteria and an increase in others such as Proteobacteria and Actinobacteria.[8] These changes can persist for weeks after discontinuing the drug.[8]
Troubleshooting Steps:
-
Fecal Sample Collection: Collect fecal samples at baseline (before this compound administration), during treatment, and at several time points post-treatment to monitor changes and recovery of the microbiota.
-
Microbiome Analysis: Utilize 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Metabolomic Analysis: Perform untargeted metabolomics on fecal and serum samples to assess functional changes, such as alterations in bile acid metabolism and short-chain fatty acid production.[8][9]
-
Data Comparison: Compare the data from treated animals to a control group that did not receive this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary unexpected side effects of this compound observed in animal models?
A1: The most commonly reported unexpected side effects of this compound in animal models include neurotoxicity, carcinogenicity, reproductive toxicity, and significant alterations to the gut microbiota.[4][8][10][11]
Q2: Is this compound considered a carcinogen in animal models?
A2: Yes, this compound has been shown to be carcinogenic in mice and rats.[10][12] Studies have demonstrated an increased incidence of lung tumors in mice and liver and mammary tumors in female rats following chronic oral administration.[10][12][13] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[14]
Q3: What are the known reproductive toxicities of this compound in animal models?
A3: In male animal models, this compound has been shown to cause a significant decrease in sperm motility and an increase in abnormal sperm in mice.[11] It has also been associated with degeneration of seminiferous tubules in rabbits.[15] In female rats, this compound treatment has been linked to an increase in post-implantation deaths.[16]
Q4: How does this compound affect the gut microbiota in animal models?
A4: this compound significantly alters the composition of the gut microbiota. In dogs, it has been shown to decrease bacterial richness and the abundance of key bacteria like Fusobacteria, while increasing Proteobacteria and Actinobacteria.[8] In rats, it can lead to an increase in Bifidobacterium.[17] These changes can impact the thickness of the colonic mucus layer and alter the metabolic profile of the gut.[8][17]
Q5: What are the typical dosages of this compound that induce neurotoxicity in dogs?
A5: Neurotoxicity in dogs has been reported at doses exceeding 40-60 mg/kg/day.[4][18] However, there are reports of neurotoxicity occurring at lower doses, suggesting that duration of treatment and individual sensitivity may also play a role.[5][7]
Quantitative Data Summary
Table 1: Neurotoxicity of this compound in Dogs
| Parameter | Finding | Animal Model | Reference |
| Median Dosage | 21 mg/kg BID | Dog | [4] |
| Median Treatment Duration | 35 days (range: 5-180) | Dog | [4] |
| Median Time to Resolution | 3 days (range: 1-26) | Dog | [4] |
Table 2: Carcinogenicity of this compound in Rodents
| Finding | Animal Model | Reference |
| Increased Lung Tumors | Mice | [10][12][13] |
| Increased Liver Tumors | Female Rats | [10][12] |
| Increased Mammary Tumors | Female Rats | [10][12] |
Table 3: Reproductive Toxicity of this compound in Male Mice
| Parameter | Dosage | Duration | Finding | Reference |
| Sperm Motility | 500 mg/kg/day | 28 days | Significant decrease | [11][19] |
| Abnormal Sperm | 500 mg/kg/day | 28 days | Significant increase | [11][19] |
| Testes Weight | 500 mg/kg/day | 14 days | Significant decrease | [11] |
Table 4: Effects of this compound on Gut Microbiota in Dogs
| Bacterial Phylum | Change | Duration of Treatment | Reference |
| Fusobacteria | Decreased | 14 days | [8] |
| Proteobacteria | Increased | 14 days | [8] |
| Actinobacteria | Increased | 14 days | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in a Canine Model
-
Animal Model: Beagle dogs (male and female, 6-12 months old).
-
Housing: Individually housed in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: this compound administered orally (in gelatin capsules) twice daily at doses of 20 mg/kg, 40 mg/kg, and a control group receiving a placebo.
-
Treatment Duration: 28 days.
-
Neurological Examination: A thorough neurological examination is performed daily by a trained observer blinded to the treatment groups. This includes assessment of gait, posture, cranial nerve function, and proprioception.
-
Behavioral Assessment: Open field tests are conducted weekly to assess locomotor activity and exploratory behavior.
-
Data Analysis: Neurological scores and behavioral data are compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Evaluation of this compound's Impact on the Gut Microbiota in a Murine Model
-
Animal Model: C57BL/6 mice (male, 8 weeks old).
-
Housing: Group-housed (5 per cage) with a 12-hour light/dark cycle and standard chow and water.
-
Drug Administration: this compound is administered in the drinking water at a concentration of 1 mg/mL for 7 days.
-
Fecal Sample Collection: Fecal pellets are collected from each mouse at baseline (day 0), at the end of treatment (day 7), and at 1, 2, and 4 weeks post-treatment. Samples are immediately frozen at -80°C.
-
DNA Extraction and 16S rRNA Sequencing: DNA is extracted from fecal samples, and the V4 region of the 16S rRNA gene is amplified and sequenced.
-
Bioinformatic Analysis: Sequencing data is processed to determine the relative abundance of different bacterial taxa. Alpha and beta diversity analyses are performed to compare the microbial communities between the control and this compound-treated groups.
Visualizations
Caption: Proposed mechanisms of this compound-induced neurotoxicity.
Caption: Workflow for investigating this compound's effects on gut microbiota.
References
- 1. This compound Risks [cliniciansbrief.com]
- 2. web-vetneurology.com [web-vetneurology.com]
- 3. This compound | VCA Animal Hospitals [vcahospitals.com]
- 4. This compound-induced neurotoxicity in 26 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vigilanses.anses.fr [vigilanses.anses.fr]
- 6. dvm360.com [dvm360.com]
- 7. This compound NEUROTOXICITY AND TREATMENT — vetneurochesapeake [vetneurochesapeake.com]
- 8. Effects of this compound on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Reproductive and cytogenetic toxicity of this compound in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Toxicologic evaluation of this compound with particular reference to carcinogenic, mutagenic, and teratogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fsc.go.jp [fsc.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Embryolethality induced by this compound (MTZ) in Rattus norvegicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. vetcontact.com [vetcontact.com]
- 19. Study on The Reproductive Organs and Fertility of The Male Mice following Administration of this compound [ijfs.ir]
Improving the efficiency of Metronidazole extraction from tissue samples
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the efficiency of metronidazole extraction from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during extraction?
A1: this compound is sensitive to several environmental factors. To prevent degradation and ensure accurate quantification, consider the following:
-
Light: this compound is photodegradable. All sample handling and extraction steps should be performed under low-light conditions. Using amber or opaque sample tubes and vials is highly recommended.[1]
-
pH: The compound is most stable in a pH range of 3.9 to 6.6.[1] It degrades significantly in strongly acidic or alkaline conditions.[1]
-
Temperature: Elevated temperatures accelerate degradation.[1] Whenever possible, use refrigerated centrifuges and avoid prolonged exposure to heat, such as during solvent evaporation steps.[1]
Q2: What is the best way to store tissue samples containing this compound?
A2: For short-term storage, samples can be kept at room temperature (23°C) or refrigerated (5°C) in amber containers.[1] For long-term stability, storing samples at -80°C is recommended. This compound in plasma has been shown to be stable through multiple freeze-thaw cycles.[1][2]
Q3: Which extraction technique is better for tissue samples: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS?
A3: The choice depends on the sample matrix, required cleanup level, and available equipment.
-
Liquid-Liquid Extraction (LLE): A robust and widely used method effective for isolating analytes from biological matrices.[3][4] It is straightforward but can be labor-intensive and consume larger volumes of organic solvents.[4][5]
-
Solid-Phase Extraction (SPE): Offers high selectivity and cleaner extracts by using a solid sorbent to retain the analyte while impurities are washed away.[4][6] It is highly amenable to automation and generally uses less solvent than LLE.[4][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally for pesticide analysis, is gaining traction for veterinary drugs.[8][9] It involves a solvent extraction followed by a dispersive SPE (dSPE) cleanup step and is known for its speed and simplicity.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
Problem 1: Low or No Recovery of this compound
Q: My final analyte concentration is consistently lower than expected. What are the possible causes and solutions?
A: Low recovery is a frequent issue stemming from several potential sources. Use the following decision tree and table to diagnose the problem.
Caption: Troubleshooting decision tree for low this compound recovery.
| Possible Cause | Troubleshooting Strategy & Solution | Reference |
| Photodegradation | Work under low-light conditions and use amber or opaque tubes for all steps. | [1] |
| pH Instability | Ensure the sample and extraction buffers are within the optimal pH range of 3.9 to 6.6. | [1] |
| Thermal Degradation | Use a refrigerated centrifuge and perform evaporation steps at low temperatures (e.g., ≤40°C) under a gentle stream of nitrogen. | [1] |
| Inefficient Extraction Solvent | A mixture of ethyl acetate and acetonitrile (e.g., 4:1 v/v) has shown high recovery rates. If using a single solvent, consider optimizing with solvent mixtures. | [2][10] |
| Incomplete Homogenization | Ensure the tissue is completely homogenized to release the analyte from the cells. Mechanical bead beating or ultrasonic disruption can be effective. | |
| Poor Phase Separation (LLE) | Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 10 minutes) to achieve a clear separation between the aqueous and organic layers. | [1] |
| Matrix Effects | The biological matrix can suppress the analyte's signal. Implement a cleanup step using SPE or dSPE. Using an internal standard (e.g., tinidazole) can also help correct for matrix effects. | [8][10][11] |
Problem 2: High Variability in Results (Poor Precision)
Q: I am seeing significant variation between replicate samples. How can I improve the reproducibility of my extraction?
A: Inconsistent results often point to procedural variability.
| Possible Cause | Troubleshooting Strategy & Solution | Reference |
| Inconsistent Technique | Standardize every step, especially vortexing times, solvent volumes, and evaporation conditions. Automation can significantly improve precision. | [4] |
| Use of an Internal Standard (IS) | An IS is crucial for correcting variations during sample preparation and analysis. Tinidazole is a commonly used IS for this compound. Add the IS to all samples, standards, and quality controls before extraction. | [2][10] |
| Incomplete Solvent Evaporation | Ensure the extract is completely dry before reconstitution. Residual extraction solvent can interfere with chromatographic analysis. | [1] |
| Incomplete Reconstitution | After evaporation, the dried residue must be fully redissolved in the mobile phase. Vortexing and sonicating for 15 minutes can ensure complete reconstitution. | [2] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes reported recovery efficiencies for various this compound extraction methods from biological samples.
| Extraction Method | Matrix | Key Solvents / Sorbents | Reported Recovery | Advantages | Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Ethyl acetate:Acetonitrile (4:1) | 93.7% - 97.5% | Simple, well-established, high recovery. | Can be labor-intensive, emulsion formation possible. | [2] |
| Solid-Liquid Extraction with SPE Cleanup | Fish Tissue | 1% Acetic Acid in Acetonitrile; Supelco NH2 SPE cartridge | 89.3% - 97.2% | High recovery, effective cleanup. | Multi-step process. | [11] |
| Modified QuEChERS with dSPE | Shrimp Muscle | Acetonitrile with 0.1% Formic Acid; C18 and PSA sorbents | 85% - 88% | Fast, easy, low solvent use. | Recoveries may be slightly lower than LLE/SPE. | [8][12] |
| Protein Precipitation | Human Plasma | Methanol | >90% (implied) | Very fast and simple, single step. | Provides the least clean extract, high risk of matrix effects. | [13] |
Experimental Protocols & Workflows
General Experimental Workflow
The diagram below illustrates a typical workflow for extracting this compound from tissue samples for LC-MS/MS analysis.
Caption: General workflow for this compound extraction from tissue.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Homogenate
This protocol is adapted from a validated method for plasma and is suitable for tissue homogenates after protein precipitation.[1][2]
-
To 200 µL of tissue homogenate or plasma in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., 2 ng/mL tinidazole).
-
Add 1 mL of extraction solvent (4:1 v/v ethyl acetate:acetonitrile).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic supernatant to a clean glass tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic supernatants to maximize recovery.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of mobile phase, sonicate for 15 minutes, and inject into the analytical system.
Protocol 2: Solid-Liquid Extraction with SPE Cleanup for Fish Tissue
This protocol is adapted from a method for determining this compound in fish tissue.[11][14]
-
Homogenize 1g of tissue with 15 mL of extraction solvent (1% acetic acid in acetonitrile) for 1 minute.
-
Add 5g of anhydrous magnesium sulfate (MgSO₄) and vortex for 30 seconds to induce phase separation and remove water.
-
Centrifuge the sample.
-
SPE Cleanup:
-
Condition a Supelco NH2 SPE cartridge.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase for analysis.
Protocol 3: Modified QuEChERS for Shrimp Tissue
This protocol is adapted from a method for analyzing antibiotic residues in shrimp.[8][9][12]
-
Weigh 2g of homogenized shrimp tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce liquid-phase separation. Vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., a mixture of C18 and Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Transfer the cleaned supernatant for analysis, potentially after an evaporation and reconstitution step if concentration is needed.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a sensitive bioanalytical method for this compound extraction from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. biotage.com [biotage.com]
- 7. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A modified QuEChERS method development to analyze tylosin and this compound antibiotics residue in shrimp (Penaeus monodon) using LC-ESI MS/MS [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Validation of a sensitive bioanalytical method for this compound extraction from human plasma | CoLab [colab.ws]
- 11. Determination of this compound residues in water, sediment and fish tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d.docksci.com [d.docksci.com]
Dealing with conflicting results in Metronidazole combination therapy studies
Technical Support Center: Metronidazole Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound combination therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common conflicting results and experimental challenges.
Section 1: Discrepancies Between In Vitro and In Vivo Results
A frequent challenge in drug development is the failure to replicate promising in vitro synergistic effects in subsequent in vivo animal models.[1][2] This section addresses this critical issue.
Frequently Asked Questions (FAQs)
Q1: We observed strong synergy between this compound and a novel compound (Compound X) against Bacteroides fragilis in a checkerboard assay, but the combination failed to improve outcomes in our murine peritonitis model. What are the potential reasons?
A1: This is a common issue that can stem from multiple factors related to pharmacokinetics (PK), pharmacodynamics (PD), and the host-pathogen interaction. Key areas to investigate include:
-
Drug Distribution and Bioavailability: this compound generally has good bioavailability, but Compound X may not reach the site of infection at a sufficient concentration.[3] Consider if Compound X is poorly absorbed, rapidly metabolized, or does not penetrate peritoneal tissue effectively.
-
Host Factors: The host immune system, which is absent in in vitro assays, plays a crucial role in infection clearance. The combination therapy might be bacteriostatic rather than bactericidal, relying on host immunity that may be insufficient in the model.[4]
-
Protein Binding: High plasma protein binding of Compound X could reduce its free (active) concentration in vivo, a factor not typically accounted for in standard broth microdilution assays.
-
This compound Activation: this compound is a prodrug that requires anaerobic conditions for reductive activation.[3] The oxygen tension at the site of infection in vivo might be higher than in the anaerobic chamber used for in vitro testing, leading to reduced this compound efficacy.
-
Off-Target Effects: The drug combination could have unexpected toxicity in the animal model, leading to adverse outcomes unrelated to its antimicrobial efficacy.
Q2: How can we proactively design our experiments to minimize the risk of in vitro / in vivo discordance?
A2: A well-designed experimental plan should bridge the gap between simplified in vitro systems and complex in vivo models.
-
Incorporate Serum: Perform synergy assays in the presence of serum (e.g., 50% mouse serum) to assess the impact of protein binding on drug efficacy.
-
Use Time-Kill Assays: Go beyond static MIC endpoints. Time-kill curve analysis can reveal whether a combination is synergistic, bactericidal, or merely bacteriostatic over time, which has significant implications for in vivo success.[5]
-
Pharmacokinetic Studies: Conduct preliminary PK studies on Compound X alone in your animal model to ensure that the dosing regimen achieves plasma and tissue concentrations comparable to the synergistic levels identified in vitro.
-
Advanced In Vitro Models: Before moving to animals, consider using more complex models like biofilm assays, as bacteria in biofilms can be less susceptible to antibiotics.[6]
Troubleshooting Guide: Investigating In Vitro vs. In Vivo Discrepancies
If you have already encountered conflicting results, follow this logical workflow to identify the cause.
Caption: A logical workflow for troubleshooting this compound-related experimental artifacts.
This table summarizes a hypothetical scenario where in vitro synergy did not translate to in vivo efficacy.
| Parameter | In Vitro Checkerboard Assay | In Vivo Murine Peritonitis Model |
| Organism | B. fragilis ATCC 25285 | B. fragilis ATCC 25285 |
| This compound MIC | 2 µg/mL | N/A |
| Compound X MIC | 16 µg/mL | N/A |
| Combination FIC Index | 0.375 (Synergy)[5] | N/A |
| Animal Survival (72h) | N/A | Vehicle: 0%; this compound: 40%; Cmpd X: 10%; Combo: 45% |
| Plasma Conc. Cmpd X | N/A | 2 µg/mL (below in vitro MIC) |
FIC: Fractional Inhibitory Concentration. FIC ≤ 0.5 is considered synergistic.[7]
Section 2: High Variability in Synergy Testing Results
Inconsistencies in Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration (FIC) index values are common frustrations in antimicrobial synergy testing. This section provides guidance on standardization.
Frequently Asked Questions (FAQs)
Q1: Our lab has trouble getting reproducible FIC indices for this compound combinations using the checkerboard method. What are the most common sources of error?
A1: The checkerboard assay, while powerful, is sensitive to several variables.[8] Key sources of error include:
-
Inoculum Preparation: The final inoculum density is critical. A slight deviation from the standard 0.5 McFarland turbidity can significantly alter MIC values.
-
Oxygen Exposure: For this compound, maintaining strict anaerobic conditions is paramount. Even brief oxygen exposure during plate preparation or incubation can deactivate the drug and lead to artificially high MICs.
-
Plate Reading: Visual determination of growth inhibition is subjective. Using a plate reader for optical density (OD) measurements can improve objectivity, but background color from compounds or media can interfere. Including a growth-free control for each drug concentration is essential.
-
Reagent Preparation: Ensure accurate serial dilutions of both antibiotic stocks. Small errors in initial concentrations will be magnified across the plate.
Q2: Are there alternatives to the standard checkerboard assay that might be more robust?
A2: Yes, the time-kill assay is considered a more dynamic and informative method for assessing synergy.[5] It measures the rate of bacterial killing over a 24-hour period. Synergy is demonstrated if the combination causes a ≥2-log10 decrease in CFU/mL compared to the most active single agent. This method is less subjective than visual MIC reading but is more labor-intensive.
Experimental Protocols: Key Methodologies
-
Preparation: Prepare stock solutions of this compound and the partner drug (e.g., Compound X) at 100x the highest desired concentration in an appropriate solvent. Prepare a 0.5 McFarland standard suspension of the test organism (B. fragilis) in sterile saline, then dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the plate.[9] All media and diluents must be pre-reduced in an anaerobic chamber for at least 24 hours.
-
Plate Setup: In a 96-well plate, add 50 µL of anaerobically sterilized Brucella broth. Serially dilute this compound (100 µL) down the columns (e.g., from 64 µg/mL to 0.125 µg/mL). Serially dilute Compound X (100 µL) across the rows. This creates a matrix of drug concentrations.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[9] Include wells for a growth control (no drug) and sterility controls (no bacteria).
-
Incubation: Incubate the plate at 37°C for 48 hours in a strictly anaerobic environment (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
Reading and Calculation: Determine the MIC of each drug alone and in combination as the lowest concentration showing no visible turbidity. Calculate the FIC index using the formula: FIC = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).[5]
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Section 3: Investigating Mechanisms of Resistance
When a combination therapy fails against clinical isolates, understanding the underlying resistance mechanism is critical.[10][11] Resistance to this compound can involve reduced drug activation, increased efflux, or enhanced DNA repair.[12][13]
Frequently Asked Questions (FAQs)
Q1: Our this compound-Ciprofloxacin combination is effective against a reference B. fragilis strain but not against a clinical isolate. How do we determine the mechanism of resistance?
A1: A multi-step approach is needed to dissect the resistance mechanism. The resistance could be to this compound, Ciprofloxacin, or a novel mechanism that affects the combination's synergy.
-
Confirm MICs: First, determine the MICs of this compound and Ciprofloxacin individually against both the susceptible and resistant strains to confirm which drug the isolate is resistant to.
-
Screen for Known Resistance Genes: For this compound, use PCR to screen for nim genes, which encode nitroimidazole-reducing enzymes that inactivate the drug.[12] For Ciprofloxacin, sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to look for mutations.
-
Assess Efflux Pump Activity: Perform MIC testing in the presence of an efflux pump inhibitor (EPI) like CCCP (carbonyl cyanide m-chlorophenyl hydrazone). A significant reduction in the MIC of Ciprofloxacin in the presence of the EPI would suggest efflux is a primary mechanism.
-
Gene Expression Analysis: Use RT-qPCR to compare the expression levels of known efflux pump genes (e.g., bmeABC) and DNA repair genes (recA) between the resistant and susceptible isolates.[13]
Caption: this compound's mechanism of action and potential resistance pathways.
References
- 1. Genotoxicity from this compound detected in vitro, but not in vivo, in healthy dogs in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ujpronline.com [ujpronline.com]
- 3. This compound and Other Antibiotics for Anaerobic Infections | Clinical Gate [clinicalgate.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound plus amoxicillin or this compound plus penicillin V on periodontal pathogens in an in vitro biofilm model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Mechanism of Resistance in this compound | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Refinement of protocols for long-term Metronidazole treatment in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-term Metronidazole treatment in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a prodrug that requires reductive activation by anaerobic organisms.[1] Once activated, it forms cytotoxic derivatives that disrupt the helical structure of DNA, leading to strand breakage and impairment of DNA function.[2] This process is cytotoxic as it acts as an alternative electron acceptor, inhibiting the proton motive force and diminishing ATP production.[1]
Q2: How is this compound metabolized and excreted in animal models?
This compound is primarily metabolized in the liver through oxidation and glucuronidation.[3] The main metabolites are a hydroxy metabolite, which retains some antimicrobial activity, and an acetic acid metabolite.[1][3] Both the parent drug and its metabolites are excreted primarily through urine, with a smaller portion eliminated in the feces.[1][3]
Q3: What are the common side effects of long-term this compound treatment in vivo?
Prolonged high doses of this compound may lead to adverse effects.[1] In mice, histological changes such as necrosis, degeneration, fibrosis, and inflammatory cell infiltration have been observed in the liver, spleen, kidney, lung, and brain, with these changes being more distinct with longer treatment durations.[4] High doses in dogs can induce neurotoxicity, including tremors, muscle spasms, and ataxia.[2] Carcinogenicity has been reported in laboratory mice and rats after prolonged exposure.[2][5]
Q4: How does long-term this compound treatment impact the gut microbiota?
This compound significantly alters the gut microbiome's composition, leading to a decrease in microbial diversity.[6][7][8] Studies have shown a reduction in key bacterial groups like Fusobacteria, with the microbiome not fully recovering even four weeks after discontinuation of the drug.[7] Conversely, an increase in populations of Bifidobacteria and Enterobacteria has also been reported in rats.[9][10] These alterations can have systemic effects on the host, including changes in metabolism and immune responses.[8][11]
Q5: What are the known mechanisms of this compound resistance?
Resistance to this compound can be multifactorial.[12] One key mechanism involves the reductive inactivation of the drug to a non-toxic amino derivative, a process that can be mediated by oxygen-insensitive nitroreductases.[1] In some gram-negative bacteria, drug efflux pumps and nitroimidazole resistance (nim) genes are associated with resistance.[12] In Helicobacter pylori, mutations in the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, are linked to resistance.[13]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| This compound Degradation: The drug's stability is pH-dependent and it can be degraded by UV light.[8] | Ensure proper storage of this compound solutions, protected from light and at an appropriate pH (maximum stability around pH 5.6).[8] Prepare fresh solutions regularly. |
| Interference with Assays: this compound and its metabolites can interfere with certain laboratory assays, such as those relying on HPLC-UV or NADH/NAD+ measurements.[8] | Validate your assays in the presence of this compound and its known metabolites to check for potential interference. Consider using alternative assay methods if significant interference is observed. |
| Off-Target Host Effects: Alterations in the gut microbiota can lead to systemic effects on the host's physiology, confounding results.[8] | Include a "this compound only" control group to assess the drug's impact on your experimental model. Consider a washout period after treatment to allow for partial microbiome recovery before subsequent experimental manipulations.[8] |
Issue 2: Development of this compound resistance in the target organism.
| Possible Cause | Troubleshooting Step |
| Prolonged Monotherapy: Continuous exposure to this compound can lead to the selection of resistant strains.[13][14] | Consider intermittent dosing schedules if appropriate for the experimental design. If resistance is confirmed, evaluate alternative antimicrobial agents. |
| Sub-therapeutic Dosing: Inadequate drug concentration may not be sufficient to eradicate the target organism and can promote resistance. | Ensure the dosing regimen is appropriate for the animal model and achieves therapeutic concentrations at the site of infection. Monitor plasma concentrations of this compound if possible. |
| Pre-existing Resistant Population: The initial inoculum may contain a subpopulation of resistant organisms. | Screen the initial stock of the organism for this compound sensitivity before starting in vivo experiments. |
Issue 3: Animal welfare concerns or adverse events.
| Possible Cause | Troubleshooting Step |
| Toxicity: High doses or long-term administration can lead to toxicity, including neurotoxicity and organ damage.[2][4] | Use the lowest effective dose for the shortest duration necessary to achieve the experimental endpoint. Monitor animals closely for any signs of distress or adverse effects. Consider dose reduction or discontinuation if severe side effects are observed. |
| Gavage-related Stress: Oral gavage can be stressful for animals and may affect experimental outcomes.[15] | If feasible, consider voluntary oral administration by incorporating the drug into a palatable vehicle.[15] This method has been shown to achieve similar pharmacokinetic profiles to oral gavage in minipigs.[15] |
| Impact on Body Weight: Significant differences in body weight between control and treated animals have been reported.[4] | Monitor body weights regularly throughout the study. Ensure that any observed changes are considered when interpreting the final results. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |
| Mice | 100 mg/kg i.p. | 68.9 | 0.25 | 6.98 | [16] |
| Rats | 50 mg/kg p.o. | 15.2 | 1.0 | 3.5 | [3] |
| Dogs | 10-15 mg/kg p.o. | - | 1-2 | 4.5 | [2] |
| Minipigs | 50 mg/kg p.o. (gavage) | 26.6 | 2.3 | - | [15] |
| Minipigs | 50 mg/kg p.o. (voluntary) | 22.8 | 2.0 | - | [15] |
| Horses | 15-25 mg/kg p.o. | - | 1-2 | 1.5-3.3 | [2] |
Note: Pharmacokinetic parameters can be influenced by factors such as the specific strain of the animal, the vehicle used for administration, and the analytical method for drug quantification.[3]
Experimental Protocols
1. Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male Swiss albino mice.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. For excretion studies, metabolic cages are used for the separate collection of urine and feces.[3]
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg.[16] For oral administration, this compound can be dissolved in a vehicle like carboxymethylcellulose and administered via oral gavage.[3][15]
-
Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[16]
-
Sample Processing: Blood is centrifuged to obtain plasma, which is then stored at -80°C until analysis.[3]
-
Quantification: this compound concentrations in plasma are determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.[3]
2. Induction of this compound Resistance in Helicobacter pylori in Mice
-
Animal Model: C57BL/6 mice.
-
Infection: Mice are colonized with a this compound-sensitive strain of H. pylori (e.g., SS1 strain).[13][14]
-
Treatment Regimen: After successful colonization (e.g., 7 weeks post-infection), mice are treated for 7 days with this compound administered intragastrically. A dose equivalent to 400 mg three times a day in humans can be used (0.171 mg in a 30g mouse).[13]
-
Assessment of Resistance: At least one month after the completion of treatment, mice are euthanized, and their stomachs are collected for bacterial culture.[13][14] The susceptibility of the recovered H. pylori isolates to this compound is determined by measuring the minimum inhibitory concentration (MIC) using agar dilution methods.[13][14]
Visualizations
Caption: Mechanism of action of this compound in anaerobic bacteria.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound on the fecal microbiome and metabolome in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Gut microbiome affects the metabolism of this compound in mice through regulation of hepatic cytochromes P450 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of this compound-Resistant Giardia intestinalis Lines by Comparative Transcriptomics and Proteomics [frontiersin.org]
- 13. Exposure to this compound In Vivo Readily Induces Resistance in Helicobacter pylori and Reduces the Efficacy of Eradication Therapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure to this compound in vivo readily induces resistance in Helicobacter pylori and reduces the efficacy of eradication therapy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single-Dose Pharmacokinetic Study of this compound Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Metronidazole-Induced Neurotoxicity in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering metronidazole-induced neurotoxicity in their experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced neurotoxicity?
A1: this compound, a commonly used antibiotic and antiprotozoal agent, can cause adverse effects in the central and peripheral nervous systems.[1][2] This neurotoxicity can manifest as a range of neurological signs and is a potential confounding factor in research studies. While generally considered rare, its incidence may be underestimated.[1] The toxicity is often, but not always, associated with high doses or prolonged treatment duration.[1][3]
Q2: What are the most common clinical signs of this compound neurotoxicity in research animals?
A2: Clinical signs vary slightly between species but often involve cerebellar and vestibular dysfunction.
-
In dogs: The most frequently reported signs include cerebellar ataxia (uncoordinated movement), nystagmus (involuntary eye movements), hypermetria (exaggerated limb movements), and seizures.[3][4][5] Vestibular signs like a head tilt and balance loss are also common.[5]
-
In cats: Signs often include vestibular ataxia, weakness, disorientation, seizures, and apparent blindness.[3][6]
-
In rats: Studies have shown that this compound can induce axonal degeneration, with lesions appearing in the cerebellar and cochlear nuclei.[7] Histopathological findings include necrosis of Purkinje cells and depletion of the granule cell layer in the cerebellum.[8]
Q3: What are the primary risk factors for developing neurotoxicity?
A3: The primary risk factors are the cumulative dose and the duration of this compound therapy.[1][3] Higher daily doses and longer treatment periods increase the risk.[9] However, neurotoxicity has been reported even at lower doses (below 60 mg/kg/day) and after short-term administration, suggesting some animals may have an idiosyncratic sensitivity.[3][5][6] Pre-existing liver disease is also a significant risk factor, as it can impair drug metabolism and lead to accumulation.[9][10]
Q4: What are the proposed mechanisms behind this compound neurotoxicity?
A4: The exact mechanisms are not fully understood, but several hypotheses have been proposed:
-
RNA Binding and Protein Synthesis Inhibition: this compound and its metabolites may bind to neuronal RNA, inhibiting protein synthesis and leading to axonal degeneration.[7][11][12][13]
-
Free Radical-Mediated Damage: The drug may promote the formation of reactive free radicals that cause oxidative stress and damage to neuronal cells.[11][14][15]
-
GABA Receptor Modulation: Interference with the gamma-aminobutyric acid (GABA-A) receptor, an inhibitory neurotransmitter system, may contribute to neurological signs like seizures.[9][15]
-
Thiamine Antagonism: this compound might interfere with thiamine metabolism, producing a functional deficiency that leads to lesions similar to those seen in Wernicke's encephalopathy.[3][6][9]
Q5: Is the neurotoxicity reversible?
A5: In most cases, the clinical and radiological signs of central nervous system toxicity are reversible upon discontinuation of the drug.[1][7][11] The majority of patients show improvement or complete resolution of symptoms.[9] Recovery time in dogs is typically within one to two weeks after stopping the medication.[3] However, peripheral neuropathy can sometimes lead to permanent disability.[16]
Troubleshooting Guide
Q: My animal is exhibiting sudden ataxia, nystagmus, and seizures during this compound administration. What is the immediate course of action?
A: This is a strong indication of acute central nervous system toxicity.
-
Cease this compound Administration Immediately: This is the most critical step. Continued administration will worsen the condition.
-
Provide Supportive Care: Ensure the animal is in a safe, padded environment to prevent injury during ataxic movements or seizures. Provide fluid therapy to correct dehydration and electrolyte imbalances.[4]
-
Consult a Veterinarian for Symptomatic Treatment: For dogs, treatment with diazepam (e.g., 0.25-0.5 mg/kg IV followed by oral administration for three days) has been shown to significantly shorten recovery time from an average of 11.6 days to 38 hours.[3] Caution: Diazepam use in cats has been linked to rare instances of fatal hepatic necrosis and should be considered carefully.[3][6]
Q: I am not observing any neurotoxic effects at my current dose, but the therapeutic goal has not been reached. Is it safe to increase the dose?
A: Proceed with extreme caution. The risk of neurotoxicity is dose-dependent.
-
Review Dosing Guidelines: Doses exceeding 50-60 mg/kg/day are more commonly associated with neurotoxicity in dogs.[6][13] A recent study noted toxicity at a median dose of 42 mg/kg/day (21 mg/kg every 12 hours).[4]
-
Monitor Closely: If a dose increase is essential for the experimental protocol, implement heightened monitoring for subtle neurological signs. This includes daily gait assessment, checking for positional nystagmus, and observing for changes in behavior or consciousness.
-
Consider Alternative Drugs: If the risk of neurotoxicity outweighs the therapeutic need for a higher dose of this compound, consider alternative antimicrobial agents appropriate for your research model and target pathogen.
Q: How can I confirm that the observed neurological signs are caused by this compound and not a confounding factor?
A: A definitive diagnosis involves a combination of clinical observation, history, and specific diagnostic tests.
-
Temporal Relationship: The onset of neurological signs following the initiation of this compound treatment is a key indicator.[17]
-
Resolution Upon Withdrawal: Improvement or complete resolution of clinical signs after discontinuing the drug is strongly supportive of a diagnosis of this compound-induced neurotoxicity.[11][18]
-
Magnetic Resonance Imaging (MRI): MRI is the preferred imaging modality.[19] The most characteristic finding is bilateral, symmetric T2/FLAIR hyperintense lesions in the cerebellar dentate nuclei.[1][2][9][11] Lesions may also be seen in the corpus callosum (splenium), midbrain, and pons.[9][12]
-
Cerebrospinal Fluid (CSF) Analysis: CSF analysis may reveal mildly elevated protein levels in some cases.[6]
Q: Are there specific histopathological findings I should look for on necropsy to confirm toxicity?
A: Yes, post-mortem examination can reveal characteristic changes.
-
Key Findings: Look for axonal swelling and degeneration, particularly in the vestibulocerebellar pathways.[6][17] Brain stem leukomalacia (softening of the white matter) may also be present.[17]
-
Cerebellar Changes: In rats and dogs, there can be a clear loss of Purkinje cells in the cerebellum.[8][12]
Data Presentation
Table 1: Dose-Response Relationship for this compound Neurotoxicity in Dogs
| Dosage Range (mg/kg/day) | Typical Onset of Signs | Associated Risk Level | Source(s) |
| > 60 | Can occur within days to weeks | High | [6][13] |
| 26 - 53 | Average onset after 10 days | Moderate to High | [13] |
| < 60 | Can still occur, especially with prolonged therapy | Low to Moderate | [3][6] |
| Median dose of 42 (21 mg/kg BID) | Median duration of 35 days before onset | Noted in retrospective study | [4][18] |
Table 2: Treatment and Recovery Times in Dogs with this compound Neurotoxicity
| Treatment | Median Recovery Time | Notes | Source(s) |
| Drug withdrawal and supportive care only | 11.6 days | Recovery can take up to 1-2 weeks. | [3] |
| Diazepam (0.25-0.5 mg/kg TID for 3 days) + supportive care | 38 hours (approx. 1.5 days) | Diazepam appears to significantly hasten recovery. | [3] |
| Drug withdrawal (various supportive treatments) | 3 days | Median resolution time in a study of 26 dogs. | [18] |
Experimental Protocols
Protocol 1: Behavioral Assessment for Neurotoxicity
-
Objective: To quantitatively and qualitatively assess motor function and coordination.
-
Methodology:
-
Gait Analysis: Observe the animal walking on a flat surface. Look for signs of ataxia, wide-based stance, hypermetria, and stumbling. Record a score based on a predefined scale (e.g., 0=normal, 4=recumbent).
-
Open Field Test: Place the animal in a novel, open arena. Track movement patterns, total distance traveled, and rearing frequency. A significant decrease in exploratory behavior can indicate general malaise or neurological deficits.
-
Grip Strength Test: Use a commercially available strain gauge to measure forelimb and hindlimb grip strength. A reduction in strength can indicate peripheral neuropathy or weakness.[20]
-
-
Frequency: Perform baseline testing before this compound administration and then daily or every other day throughout the treatment period.
Protocol 2: Histopathological Examination of Neural Tissue
-
Objective: To identify microscopic structural changes in the central nervous system consistent with this compound toxicity.
-
Methodology:
-
Tissue Collection: At the study endpoint, perfuse the animal with saline followed by 10% neutral buffered formalin. Carefully dissect and collect the brain, paying special attention to the cerebellum and brainstem.
-
Processing: Process tissues for paraffin embedding.
-
Sectioning: Cut 5-micron thick sections from the cerebellum (including the dentate nuclei) and brainstem.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to assess general morphology, neuronal loss, and inflammation. Consider special stains like Luxol Fast Blue for myelin and silver stains for axons to evaluate for leukomalacia and axonal degeneration.
-
Microscopic Examination: Examine for neuronal necrosis (shrunken, eosinophilic neurons), loss of Purkinje cells, spongiform changes in the white matter, and axonal swelling.[8][17]
-
Protocol 3: Biochemical Analysis of Neurotoxicity Markers
-
Objective: To measure biochemical changes associated with the proposed mechanisms of neurotoxicity.
-
Methodology:
-
Sample Collection: Collect brain tissue (cerebellum) and serum/plasma at the study endpoint.
-
Oxidative Stress Markers: Homogenize brain tissue and measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation. Assess the activity of antioxidant enzymes like superoxide dismutase (SOD). Increased MDA and reduced SOD activity suggest oxidative stress.[21]
-
Neurotrophic Factors: Measure serum levels of Brain-Derived Neurotrophic Factor (BDNF). Reduced BDNF concentrations have been observed in this compound-treated rats and may indicate compromised neuronal health.[21]
-
Neurotransmitter Analysis (Exploratory): Analyze brain tissue homogenates for levels of monoamines (serotonin, norepinephrine) and their metabolites, as some research suggests this compound may interfere with these systems.[22]
-
Visualizations: Pathways and Workflows
Caption: Proposed mechanisms of this compound-induced neurotoxicity.
Caption: Experimental workflow for troubleshooting neurotoxicity.
Caption: Relationships between signs and diagnostic procedures.
References
- 1. This compound-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound NEUROTOXICITY AND TREATMENT — vetneurochesapeake [vetneurochesapeake.com]
- 4. Common neurological toxicities in small animal practice - Veterinary Practice [veterinary-practice.com]
- 5. web-vetneurology.com [web-vetneurology.com]
- 6. dvm360.com [dvm360.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. radiopaedia.org [radiopaedia.org]
- 10. This compound-induced encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induced Neurotoxicity: A clinico-radiological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cambridge.org [cambridge.org]
- 13. vigilanses.anses.fr [vigilanses.anses.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound-associated Neurologic Events: A Nested Case-control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vetmed.msstate.edu [vetmed.msstate.edu]
- 18. [PDF] this compound‐induced neurotoxicity in 26 dogs | Semantic Scholar [semanticscholar.org]
- 19. clinmedjournals.org [clinmedjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Biochemical and Histopathological Evidence of this compound-Induced Neurotoxicity in Rats | Nigerian Journal of Pharmaceutical Research [ajol.info]
- 22. This compound-induced neurotoxicity: Possible central serotonergic and noradrenergic system involvement | Medical and Pharmaceutical Journal [pharmacoj.com]
Validation & Comparative
A Comparative Guide to the Validation of Novel and Established HPLC Methods for Metronidazole Analysis
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring data integrity and regulatory compliance. This guide provides a detailed comparison of a novel, eco-friendly High-Performance Liquid Chromatography (HPLC) method for the quantification of Metronidazole against a well-established method based on United States Pharmacopeia (USP) protocols. The comparison is supported by experimental data and detailed methodologies, offering a comprehensive overview for analytical method development and validation.
Introduction to this compound and the Importance of HPLC Analysis
This compound is a widely used antibiotic and antiprotozoal agent. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. HPLC is a powerful and prevalent technique for this purpose, offering high sensitivity and specificity. Method validation, guided by protocols from bodies like the International Council for Harmonisation (ICH), is essential to demonstrate that an analytical procedure is suitable for its intended purpose.
This guide focuses on the validation of a recently developed, "green" HPLC method that utilizes a more environmentally friendly solvent system, and compares its performance against a traditional, established HPLC method. The validation parameters discussed are in accordance with ICH guidelines and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
A detailed breakdown of the experimental conditions for both the novel and established HPLC methods is provided below.
Novel Eco-Friendly HPLC Method
This method, developed by Kulkarni and More (2025), emphasizes a greener approach by using isopropyl alcohol as a less toxic alternative to commonly used solvents like acetonitrile.[1]
Chromatographic Conditions:
-
Instrument: Waters Alliance e2695 HPLC system with a 2998 Photodiode Array (PDA) Detector.[1]
-
Column: Water Symmetry C18 (100 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase: A mixture of isopropyl alcohol and water in a ratio of 20:80 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 315 nm.[1]
Standard Solution Preparation: A stock solution of this compound is prepared by accurately weighing 30 mg of the working standard, dissolving it in a 20 mL volumetric flask with the diluent (a mixture of water and isopropyl alcohol in an 80:20 v/v ratio), and sonicating to ensure complete dissolution.[1]
Established USP-Based HPLC Method
This method is based on the protocol described by Sa-ngeumrum et al. and reflects a more traditional approach to HPLC analysis of this compound, as referenced from USP 36 NF 31.[2]
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 (150 x 4.6 mm, 5.0 µm).[2]
-
Mobile Phase: A mixture of water and methanol in a ratio of 80:20 (v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 254 nm.[2]
Data Presentation: A Comparative Analysis of Validation Parameters
The performance of both the novel and established HPLC methods was evaluated based on key validation parameters. The results are summarized in the tables below for easy comparison.
Table 1: Comparison of Chromatographic and Validation Parameters
| Parameter | Novel Eco-Friendly Method | Established USP-Based Method |
| Column | Water Symmetry C18 (100 mm × 4.6 mm, 3.5 µm)[1] | C18 (150 x 4.6 mm, 5.0 µm)[2] |
| Mobile Phase | Isopropyl Alcohol:Water (20:80, v/v)[1] | Water:Methanol (80:20, v/v)[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 315 nm[1] | 254 nm[2] |
| Linearity Range | 75 - 225 µg/mL[1] | 5 - 25 µg/mL[2] |
| Correlation Coefficient (r²) | 0.9999[1] | > 0.9990[2] |
| LOD | 0.02 µg/mL[1] | 0.0081 µg/mL[2] |
| LOQ | 0.05 µg/mL[1] | 0.2460 µg/mL[2] |
Table 2: Precision and Accuracy Data
| Parameter | Novel Eco-Friendly Method | Established USP-Based Method |
| Precision (%RSD) | < 2.0%[1] | < 2.0% (Intraday and Interday)[2] |
| Accuracy (% Recovery) | Not explicitly stated, but method confirmed to be accurate. | 80 - 120%[2] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the HPLC method validation process.
References
A Comparative Analysis of Metronidazole and Tinidazole Against Trichomonas vaginalis: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two frontline treatments for trichomoniasis, Metronidazole and Tinidazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical efficacy, in vitro susceptibility, pharmacokinetic properties, and mechanisms of action, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Executive Summary
This compound has long been the standard therapy for infections caused by the protozoan parasite Trichomonas vaginalis. However, the emergence of resistant strains and the favorable pharmacokinetic profile of a related 5-nitroimidazole, Tinidazole, have positioned it as a critical alternative. This guide presents a side-by-side analysis of their performance, highlighting Tinidazole's generally higher in vitro activity against both susceptible and this compound-resistant isolates, its longer half-life, and comparable or, in some studies, superior cure rates. While both drugs share a similar mechanism of action and potential for side effects, differences in their chemical structure and pharmacokinetics may account for the observed variations in efficacy and patient tolerance.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various clinical and in vitro studies, offering a clear comparison of the two drugs.
Table 1: Clinical Efficacy of this compound vs. Tinidazole (Single-Dose Therapy)
| Drug | Dosage | Number of Patients | Cure Rate (%) | Citation(s) |
| This compound | 2 g | 50 | 64% - 72% | [1] |
| Tinidazole | 2 g | 50 | 94% - 96% | [1] |
| This compound | 2 g | - | 84% - 98% | [2][3] |
| Tinidazole | 2 g | - | 92% - 100% | [2] |
Table 2: In Vitro Susceptibility of T. vaginalis to this compound and Tinidazole
| Parameter | This compound (µg/mL) | Tinidazole (µg/mL) | Study Population/Isolates | Citation(s) |
| MLC Associated with Treatment Failure | ≥ 50 | ≥ 6.3 | Isolates from women with treatment failure | [4][5] |
| Median MLC (Successfully Treated) | 6.3 | 1.6 | Isolates from women successfully treated with this compound | [6] |
| Mean MLC (this compound-Resistant Isolates) | 2,618 ± 1,922.4 (µM) | 1,014.9 ± 1,314.4 (µM) | 104 clinically this compound-resistant isolates | [6] |
| Resistance Prevalence | 9.6% (17/178) | 0.56% (1/178) | Clinical isolates from a partner notification study | [7][8] |
| Resistance Prevalence | 2.2% - 9.6% | 0% - 2% | Various studies | [9] |
| Resistance Levels (South Africa Study) | 11% | 2% | 94 isolates from women with vaginal discharge | [10] |
MLC: Minimal Lethal Concentration
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Tinidazole | Citation(s) |
| Half-life | ~7.3 - 8.8 hours | ~12 - 14.7 hours | [2][11][12] |
| Peak Serum Conc. (2g dose) | ~40 µg/mL (unchanged drug) | ~51 µg/mL (unchanged drug) | |
| Serum Levels | Lower after 6 hours | Higher after 6 hours |
Table 4: Common Adverse Effects (User-Reported)
| Adverse Effect | This compound (%) | Tinidazole (%) | Citation(s) |
| Metallic/Bad Taste | 8.8 - 10.2 | 6.5 - 35.5 | |
| Nausea | 33.7 | 23.4 | |
| Headaches | 21.1 | 18.7 | |
| Diarrhea | 12.4 | 7.5 | |
| Dizziness | 14.0 | - | |
| Fatigue/Tiredness | 9.7 | 8.4 |
Mechanism of Action and Resistance
Both this compound and Tinidazole are 5-nitroimidazole prodrugs that require reductive activation to become cytotoxic. This process occurs within the hydrogenosome, a unique organelle in T. vaginalis.
The key steps in the activation pathway are as follows:
-
The inactive drug passively diffuses into the T. vaginalis cell and its hydrogenosome.
-
Inside the hydrogenosome, the enzyme Pyruvate:ferredoxin oxidoreductase (PFOR) catalyzes the oxidative decarboxylation of pyruvate.[4] This reaction releases low-redox-potential electrons.
-
These electrons are transferred to an electron carrier protein, ferredoxin .[4]
-
Reduced ferredoxin then donates the electron to the nitro group of the 5-nitroimidazole drug.
-
This reduction creates a short-lived, highly reactive nitro radical anion.
-
This radical anion is the active form of the drug, which induces cytotoxicity by damaging the parasite's DNA and other crucial macromolecules, leading to cell death.[3]
An alternative pathway for drug activation involves the oxidative decarboxylation of malate by a NAD-dependent malic enzyme, which also ultimately leads to the reduction of ferredoxin.[4]
Resistance to these drugs in T. vaginalis is primarily associated with impaired drug activation. This can occur through the reduced expression or activity of key enzymes in the activation pathway, such as PFOR and ferredoxin.[1]
Experimental Protocols
In Vitro Susceptibility Testing of T. vaginalis (MLC Determination)
This protocol is a modification of the methods developed by Meingassner and Thurner and is used to determine the Minimal Lethal Concentration (MLC) of this compound and Tinidazole against T. vaginalis isolates.[6]
1. Preparation of Diamond's Trypticase-Yeast Extract-Maltose (TYM) Medium:
-
Components: The medium generally consists of trypticase peptone, yeast extract, maltose, L-cysteine hydrochloride, ascorbic acid, dipotassium phosphate (K₂HPO₄), and monopotassium phosphate (KH₂PO₄). The pH is adjusted to 6.0-6.2.
-
Procedure:
-
Dissolve the powdered components in distilled water.
-
Heat to boiling to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the medium to cool.
-
Aseptically add heat-inactivated horse or bovine serum (typically 10% v/v) and a sterile antibiotic/antifungal solution (e.g., penicillin-streptomycin) to prevent bacterial and fungal contamination.
-
2. Culturing of T. vaginalis Isolates:
-
Clinical isolates are obtained from vaginal swabs and inoculated into Diamond's TYM medium.
-
Cultures are incubated at 37°C, often in anaerobic or microaerophilic conditions, and passaged every 48 hours to maintain actively dividing cells.[6]
3. Drug Dilution and Plate Preparation:
-
Prepare stock solutions of this compound and Tinidazole, typically by dissolving them in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of each drug in Diamond's TYM medium in a 96-well microtiter plate. The concentration range typically spans from 0.1 to 400 µg/mL.[12]
-
Include control wells containing medium with DMSO only (parasite viability control) and medium alone (sterility control).
4. Inoculation and Incubation:
-
Adjust the concentration of a log-phase T. vaginalis culture to a final density of 1 x 10⁴ parasites per well in the microtiter plate.[6]
-
Incubate the plate at 37°C for 46-50 hours under aerobic or anaerobic conditions, depending on the specific protocol.[12]
5. Determination of Minimal Lethal Concentration (MLC):
-
After incubation, examine each well using an inverted microscope.
-
The MLC is defined as the lowest drug concentration at which no motile trichomonads are observed.[12]
Visualizations
Caption: Reductive activation pathway of 5-nitroimidazoles in T. vaginalis.
Caption: Workflow for in vitro susceptibility testing of T. vaginalis.
Conclusion
The available data suggest that Tinidazole is a potent and effective alternative to this compound for the treatment of trichomoniasis. Its superior in vitro activity, particularly against resistant strains, and its longer half-life, which may contribute to higher cure rates with single-dose regimens, are significant advantages. While both drugs are generally well-tolerated, variations in side effect profiles may influence drug choice for individual patients. The continued surveillance of antimicrobial resistance and the development of novel therapeutic strategies remain critical areas for future research. This guide provides a foundational dataset and standardized protocols to support these ongoing efforts.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. dalynn.com [dalynn.com]
- 5. WHO EMRO - Detection of Trichomonas vaginalis by different methods in women from Dohok province, Iraq [emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The laboratory diagnosis of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TYM培养基基础,Diamond's Trypticase Yeast Extract Maltose Complete Medium Base-其它细菌培养基-山东拓普生物工程有限公司 [topbiol.com]
- 10. media.tghn.org [media.tghn.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Head-to-head study of Metronidazole versus Clindamycin for anaerobic bacterial infections
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antimicrobial therapeutics, the effective management of anaerobic bacterial infections remains a critical challenge. For decades, Metronidazole and Clindamycin have been mainstays in the clinician's armamentarium against these often difficult-to-treat pathogens. This guide provides a comprehensive, data-driven comparison of these two agents, drawing on findings from head-to-head clinical studies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound and Clindamycin employ distinct mechanisms to exert their bactericidal or bacteriostatic effects.
This compound , a nitroimidazole antibiotic, functions as a prodrug. Its selective toxicity is dependent on its activation within anaerobic bacteria and certain protozoa. Once inside the microorganism, the nitro group of this compound is reduced by anaerobic-specific enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction process generates short-lived, highly reactive cytotoxic intermediates that induce DNA strand breakage and ultimately lead to cell death.
Clindamycin , a lincosamide antibiotic, operates by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of peptide chain elongation. This action prevents the bacteria from producing essential proteins, thereby inhibiting their growth and replication.
Caption: Mechanisms of action for this compound and Clindamycin.
Clinical Efficacy: A Comparative Analysis
Head-to-head clinical trials have demonstrated that both this compound and Clindamycin are effective in treating a variety of anaerobic infections. However, their performance can vary depending on the site of infection and the specific pathogens involved.
Intra-abdominal Infections
| Intra-abdominal Infections | This compound-based Regimen | Clindamycin-based Regimen | Reference |
| Clinical Response | Equal efficacy in terms of defervescence and duration of infection | Equal efficacy in terms of defervescence and duration of infection | [1] |
| Adverse Effects | Few, minor adverse effects noted | Few, minor adverse effects noted | [1] |
| Mortality | 2 deaths | 7 deaths | [2] |
| Treatment Crossover | 1 patient | 5 patients | [2] |
Bacterial Vaginosis
For the treatment of bacterial vaginosis (BV), both oral and topical formulations of this compound and Clindamycin have been extensively studied, with most research indicating similar cure rates. A prospective, randomized, double-blind clinical trial comparing 2% Clindamycin vaginal cream to oral this compound concluded that both regimens offer comparable efficacy and safety.[3] Another study comparing a 3-day regimen of intravaginal Clindamycin ovules to a 7-day course of oral this compound found them to be equally effective and the Clindamycin regimen to be better tolerated.[4] However, some studies suggest this compound may have a beneficial effect on the vaginal microbiome by sparing Lactobacillus species, which are protective against BV.[5]
| Bacterial Vaginosis | This compound | Clindamycin | Reference |
| Cure Rate (Oral) | 83% (improvement or cure) | 97% (improvement or cure) with vaginal cream | [3] |
| Cure Rate (Oral vs. Vaginal) | 66.7% (oral) | 68.1% (vaginal ovules) | [4] |
| Cure Rate (Oral) | 96% | 93.9% | [6] |
| Adverse Events | More frequent systemic symptoms (nausea, taste perversion) with oral formulation | Better tolerated (vaginal ovules) | [4] |
| Impact on Lactobacillus | Spares Lactobacillus | Eradicates Lactobacillus |
Pelvic Inflammatory Disease (PID)
In the management of pelvic inflammatory disease, both this compound and Clindamycin are often used as part of combination therapy to provide broad coverage against the polymicrobial nature of the infection. A randomized trial of patients with pelvic infections demonstrated high clinical cure rates for both this compound (96%) and Clindamycin (100%) when combined with tobramycin.[7] A large systematic review found no conclusive evidence that one antibiotic regimen was superior to another for the cure of PID.[8]
| Pelvic Inflammatory Disease | This compound + Tobramycin | Clindamycin + Tobramycin | Reference |
| Clinical Cure Rate | 96% (25 of 26 patients) | 100% | [7] |
Experimental Protocols: A Methodological Overview
The clinical trials referenced in this guide generally follow a prospective, randomized, and often double-blinded design to minimize bias.
Caption: Generalized workflow for a randomized clinical trial.
Key Methodological Components:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the specific anaerobic infection being studied (e.g., clinical signs and symptoms of bacterial vaginosis, radiological evidence of intra-abdominal abscess).
-
Randomization: Patients are randomly assigned to receive either this compound or Clindamycin, often with a placebo control for the alternative formulation in double-blind studies.
-
Dosing and Administration: Standardized dosing regimens are used for each drug, with variations based on the infection type and severity (e.g., oral vs. intravenous administration). For instance, in a bacterial vaginosis trial, patients might receive oral this compound (500 mg twice daily for 7 days) or 2% Clindamycin vaginal cream (5 g intravaginally at bedtime for 7 days).[3]
-
Microbiological Assessment: Pre- and post-treatment samples are collected for culture and identification of anaerobic pathogens. Susceptibility testing is often performed to assess for resistance.
-
Clinical Assessment: Clinical cure is typically defined by the resolution of signs and symptoms of infection. Standardized scoring systems may be used to objectively measure clinical improvement.
-
Safety and Tolerability: Adverse events are systematically recorded and compared between treatment groups.
Resistance Considerations
The emergence of antimicrobial resistance is a significant concern for both this compound and Clindamycin. While resistance to this compound among anaerobic bacteria has historically been low, it is an emerging issue.[9] Clindamycin resistance is more prevalent, particularly among Bacteroides fragilis group isolates.[10] Notably, some studies on bacterial vaginosis have shown an increase in Clindamycin-resistant anaerobic gram-negative rods following therapy.[11]
Adverse Effects
Both this compound and Clindamycin are generally well-tolerated, but they are associated with distinct side effect profiles.
-
This compound: Common side effects include nausea, headache, and a metallic taste.[12][13] A disulfiram-like reaction can occur if alcohol is consumed during therapy.
-
Clindamycin: The most significant adverse effect is the risk of Clostridioides difficile-associated diarrhea (CDAD), which can range from mild diarrhea to severe, life-threatening colitis. Other common side effects include diarrhea, nausea, and rash.[12]
Conclusion
Both this compound and Clindamycin are potent agents for the treatment of anaerobic bacterial infections, with a large body of clinical evidence supporting their use. The choice between these two antibiotics should be guided by the specific clinical scenario, including the site of infection, local resistance patterns, and the patient's individual characteristics and tolerance for potential side effects. For intra-abdominal and pelvic infections, they appear to have comparable efficacy, often as part of a combination regimen. In the case of bacterial vaginosis, both are effective, with topical Clindamycin offering a well-tolerated alternative to oral this compound, though the latter may be more favorable for preserving the vaginal microbiota. Future research should continue to monitor resistance trends and explore novel therapeutic strategies to combat anaerobic infections.
References
- 1. Prospective, randomized, double-blind comparison of this compound and tobramycin with clindamycin and tobramycin in the treatment of intra-abdominal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre comparison of clindamycin and this compound in the treatment of anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clindamycin vaginal cream versus oral this compound in the treatment of bacterial vaginosis: a prospective double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaginal clindamycin and oral this compound for bacterial vaginosis: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Intravenous this compound or clindamycin with tobramycin for therapy of pelvic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic therapy for pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clindamycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. goodrx.com [goodrx.com]
- 13. This compound (Flagyl) vs. Clindamycin (Cleocin) Side Effects & Dosage [medicinenet.com]
Evaluating the Synergistic Effects of Metronidazole in Combination with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metronidazole, a cornerstone in the treatment of anaerobic and protozoal infections, is increasingly being explored in combination therapies to enhance efficacy, overcome resistance, and broaden its spectrum of activity. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other antibiotics, supported by experimental data from key in-vitro studies.
Data Presentation: In-Vitro Synergy of this compound Combinations
The synergistic potential of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. A summary of the findings for this compound in combination with Amoxicillin and Ciprofloxacin against specific bacterial strains is presented below.
| Antibiotic Combination | Target Organism | Number of Strains Tested | FIC Index Range | Interpretation | Reference |
| This compound + Amoxicillin | Actinobacillus actinomycetemcomitans | 10 | 0.3 - 0.7 | Synergy/Partial Synergy | Pavicic et al., 1991[1] |
| This compound + Ciprofloxacin | Various Anaerobes (Bacteroides, Clostridium, Peptostreptococcus spp.) | >50 | Not specified (No synergy observed) | No Synergy | Brook, 1987[2] |
Note: The Fractional Inhibitory Concentration (FIC) index is interpreted as follows: ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.
Comparative Analysis of this compound Combinations
This compound and Amoxicillin
This combination has demonstrated significant synergy, particularly against bacteria implicated in periodontal disease.
-
Observed Effect: Studies have consistently shown a synergistic interaction between this compound and amoxicillin against Actinobacillus actinomycetemcomitans, a key pathogen in aggressive periodontitis. The Fractional Inhibitory Concentration (FIC) and Fractional Bactericidal Concentration (FBC) indices for this combination have been reported to be in the range of 0.3 to 0.7, indicating a synergistic to partial synergistic effect[1].
-
Proposed Mechanism of Synergy: The synergistic action is thought to be a result of amoxicillin's effect on the bacterial cell wall. By disrupting the cell wall, amoxicillin may facilitate the entry of this compound into the bacterial cell, leading to an enhanced antimicrobial effect.
-
Clinical Relevance: This combination is frequently used as an adjunct to mechanical debridement in the treatment of severe periodontitis, with clinical trials demonstrating significant reductions in pathogenic bacteria and improvements in clinical outcomes[3][4].
This compound and Rifaximin
The combination of this compound and rifaximin is primarily utilized in the management of Small Intestinal Bacterial Overgrowth (SIBO), particularly in cases of methane-predominant SIBO.
-
Proposed Mechanism of Synergy: The synergy in a clinical context is considered to be ecological rather than a direct potentiation of antimicrobial activity at the cellular level. By targeting different microbial populations that coexist in a syntrophic relationship (where the byproducts of one organism serve as substrates for another), the combination disrupts the entire pathogenic ecosystem.
-
Clinical Relevance: This combination therapy is a common strategy for treating SIBO, especially when breath tests indicate the presence of methane.
This compound and Ciprofloxacin
The combination of this compound and a fluoroquinolone like ciprofloxacin is often considered for mixed aerobic/anaerobic infections. However, in-vitro studies have not demonstrated a synergistic relationship.
-
Observed Effect: A comprehensive study evaluating the interaction of ciprofloxacin with several antibiotics, including this compound, against a wide range of anaerobic bacteria found no evidence of synergy[2]. While the combination provides broad-spectrum coverage, the interaction between the two drugs was generally indifferent.
-
Proposed Mechanism of Synergy: No synergistic mechanism has been proposed, as in-vitro evidence for synergy is lacking. The clinical utility of the combination relies on the independent action of each antibiotic against its respective target organisms (aerobes for ciprofloxacin and anaerobes for this compound).
-
Clinical Relevance: This combination is frequently used empirically for intra-abdominal and other mixed infections where both aerobic and anaerobic pathogens are suspected[5]. The efficacy of the regimen is due to the expanded coverage provided by the two agents rather than a synergistic interaction.
Experimental Protocols
Checkerboard Assay for Synergy Testing (as per Pavicic et al., 1991)
This method is used to determine the FIC index and assess the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
-
Bacterial Strains and Culture: Actinobacillus actinomycetemcomitans strains are grown on blood agar plates under anaerobic conditions.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and amoxicillin are prepared and serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Checkerboard Setup: The dilutions of this compound are arranged along the rows of the microtiter plate, while the dilutions of amoxicillin are arranged along the columns. This creates a matrix of wells containing various concentrations of both antibiotics.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The microtiter plates are incubated under anaerobic conditions until growth is visible in the control wells (containing no antibiotics).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The lowest FIC index value determines the nature of the interaction.
Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
-
Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth medium.
-
Antibiotic Exposure: The bacterial culture is divided into several tubes, each containing a specific concentration of the antibiotic(s) to be tested (e.g., MIC, 2x MIC), as well as a growth control tube without any antibiotic.
-
Incubation and Sampling: The tubes are incubated at an appropriate temperature and atmosphere. At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.
-
Viable Cell Count: The samples are serially diluted and plated on agar plates to determine the number of colony-forming units (CFU) per milliliter.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizations
Caption: Workflow of a checkerboard assay for antibiotic synergy testing.
References
- 1. Interactions of ciprofloxacin with clindamycin, this compound, cefoxitin, cefotaxime, and mezlocillin against gram-positive and gram-negative anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the In Vitro Activities of Rifaximin and Comparator Agents against 536 Anaerobic Intestinal Bacteria from the Perspective of Potential Utility in Pathology Involving Bowel Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin in combination with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of oral versus topical Metronidazole in a research setting.
Metronidazole, a nitroimidazole antibiotic with a broad spectrum of activity against anaerobic bacteria and protozoa, is utilized in both oral and topical formulations for a variety of conditions.[1] This guide provides a detailed comparison of the efficacy of oral versus topical this compound, supported by experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance.
Quantitative Efficacy Comparison
The relative efficacy of oral and topical this compound is highly dependent on the condition being treated. Systemic administration is necessary for infections that are widespread, while localized conditions can often be effectively managed with topical applications, which offer the advantage of reduced systemic side effects.
Bacterial Vaginosis
In the treatment of bacterial vaginosis, multiple studies have demonstrated comparable cure rates between oral and topical this compound formulations.
| Study | Oral this compound Regimen | Topical this compound Regimen | Oral Cure Rate | Topical Cure Rate | Reference |
| Ferris et al. | 500 mg twice daily for 7 days | 0.75% gel (5g) twice daily for 5 days | 84.2% | 75.0% | [2] |
| Hanson et al. | 500 mg twice daily for 7 days | 0.75% gel (5g) twice daily for 5 days | 85.1% | 83.7% | [3] |
| Anonymous | 400 mg twice daily for 7 days | 500 mg vaginal tablet once daily for 7 days | 74% | 79% | [4] |
| Han et al. | Not specified | Intravaginal gel | 93.7% (no refill needed) | 92.7% (no refill needed) | [5] |
Rosacea
For the management of rosacea, a chronic inflammatory skin condition, topical this compound is a first-line treatment, demonstrating efficacy in reducing inflammatory lesions and erythema.[6][7] Combination therapy with oral antibiotics may be employed for more severe cases.[8]
| Study | Treatment Regimen | Outcome | Reference |
| Nielsen PG | 1% this compound cream daily or every other day | As effective in preventing relapses as tetracycline 250mg twice daily | [9] |
| Anonymous | 0.75% this compound gel twice daily | Maintained remission compared with vehicle after successful treatment with combination of this compound gel and oral tetracycline | [9] |
Periodontitis
Topical application of this compound has shown promise in the treatment of adult periodontitis, with efficacy comparable to traditional scaling and root planing.
| Study | Treatment Group A | Treatment Group B | Outcome | Reference |
| Anonymous | This compound 25% dental gel (1x/week for 2 weeks) | Subgingival scaling (1x) | Both treatments reduced symptoms of periodontal pathology | [10] |
| Anonymous | Subgingival scaling and root planing (SRP) | SRP + this compound 25% dental gel | Statistically significant improvement in clinical parameters for both methods. Significant advantages for combined therapy in previously-untreated patients. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols from key studies.
Study on Bacterial Vaginosis (Ferris et al.)[2]
-
Objective: To compare the efficacy of oral this compound, this compound vaginal gel, and clindamycin vaginal cream for the treatment of bacterial vaginosis.
-
Study Design: A randomized clinical trial involving 101 women diagnosed with bacterial vaginosis based on standard clinical and laboratory criteria.
-
Treatment Arms:
-
Oral this compound: 500 mg twice daily for one week.
-
Topical this compound: 0.75% vaginal gel (5 g) twice daily for five days.
-
Topical clindamycin: 2% vaginal cream (5 g) once daily for seven days.
-
-
Exclusion Criteria: Coexisting vulvovaginal candidiasis or vaginal trichomoniasis.
-
Assessment: Tests of cure were performed 7 to 14 days following treatment, including vaginal saline wet prep, potassium hydroxide microscopic examinations, Gram's stain, pH, and DNA probe tests for Gardnerella vaginalis and Candida species.
Study on Rosacea Remission (Anonymous)[9]
-
Objective: To determine if topical this compound gel could prevent relapse of moderate to severe rosacea.
-
Study Design: An initial open-label phase followed by a randomized, double-blind, placebo-controlled study.
-
Open-Label Phase: 113 subjects with moderate to severe rosacea were treated with a combination of oral tetracycline and topical this compound gel.
-
Randomized Phase: 88 subjects who responded to the initial treatment (at least a 70% reduction in inflammatory lesions) were randomized to receive either 0.75% this compound gel or a placebo gel twice daily for up to 6 months.
-
Assessment: Subjects were evaluated monthly to determine relapse rates, defined by a clinically significant increase in the number of papules and pustules.
Study on Periodontitis (Anonymous)[10]
-
Objective: To compare the clinical efficacy of three different preparations/dose frequencies of topical this compound with subgingival scaling in the treatment of adult periodontitis.
-
Study Design: An open randomized multicentre clinical trial with a split-mouth design involving 61 patients.
-
Inclusion Criteria: At least one tooth in each quadrant with a pocket depth of ≥ 5 mm.
-
Treatment Arms (within each patient's mouth):
-
This compound 25% dental gel administered once a week for two weeks.
-
This compound 15% dental gel applied once a week for two weeks.
-
This compound 15% dental gel applied twice a week for two weeks.
-
Subgingival scaling performed once.
-
-
Assessment: Efficacy was evaluated based on probing pocket depth and bleeding on probing at 2, 4, 6, and 12 weeks after the end of treatment.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that requires reductive activation by microbial cells to become cytotoxic.[12] Its mechanism of action involves the inhibition of nucleic acid synthesis.[13]
The process can be summarized in four steps:
-
Cellular Uptake: this compound, being a small molecule, diffuses across the cell membranes of anaerobic and aerobic pathogens.[14]
-
Reductive Activation: Inside anaerobic organisms, low-redox-potential electron transport proteins, such as ferredoxin, reduce the nitro group of this compound.[] This creates a concentration gradient that drives more of the drug into the cell and leads to the formation of cytotoxic free radicals.[14]
-
Interaction with DNA: The cytotoxic particles interact with the host cell's DNA, causing strand breakage and destabilization of the DNA helix.[14]
-
Inhibition of Protein Synthesis: The damage to DNA ultimately inhibits protein synthesis, leading to cell death in susceptible organisms.[14]
While the primary mechanism is antibacterial, this compound also exhibits anti-inflammatory properties, which are thought to contribute to its efficacy in treating rosacea.[13] This anti-inflammatory effect may be due to the inhibition of neutrophil motility and the reduction of reactive oxygen species production.[13]
Experimental Workflow for Comparative Efficacy Studies
The following diagram illustrates a generalized workflow for a clinical trial comparing oral and topical this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of bacterial vaginosis: a comparison of oral this compound, this compound vaginal gel, and clindamycin vaginal cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for bacterial vaginosis. A comparison of vaginal gel vs. oral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. ijrcog.org [ijrcog.org]
- 6. Current topical and systemic approaches to treatment of rosacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Managing Rosacea: A Review of the Use of this compound Alone and in Combination with Oral Antibiotics - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. skintherapyletter.com [skintherapyletter.com]
- 10. 3 regimens of topical this compound compared with subgingival scaling on periodontal pathology in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nextstepsinderm.com [nextstepsinderm.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Validating Metronidazole E-test Against the Gold Standard Agar Dilution Method
For researchers, scientists, and drug development professionals, accurate antimicrobial susceptibility testing is paramount. This guide provides an objective comparison of the Metronidazole E-test and the agar dilution method, presenting key performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
This compound is a critical antimicrobial agent, particularly for anaerobic bacteria and certain protozoa. As resistance emerges, the ability to accurately determine the minimum inhibitory concentration (MIC) of this compound is crucial for both clinical diagnostics and drug development. The agar dilution method has long been considered the gold standard for its accuracy and reproducibility. However, the E-test, a gradient diffusion method, offers a simpler, more streamlined workflow. This guide examines the performance of the this compound E-test in comparison to the agar dilution method, providing the necessary data and protocols to validate its use.
Data Presentation: Performance Metrics
The validation of the E-test against the agar dilution method is typically assessed through several key metrics: essential agreement (EA), categorical agreement (CA), major errors (ME), and very major errors (VME). Essential agreement refers to the percentage of MIC values obtained by the E-test that are within ±1 two-fold dilution of the MIC value obtained by the agar dilution method. Categorical agreement is the percentage of isolates that are classified into the same susceptibility category (susceptible, intermediate, or resistant) by both methods. A major error occurs when the E-test classifies an isolate as resistant while the agar dilution method classifies it as susceptible. Conversely, a very major error occurs when the E-test indicates susceptibility and the agar dilution method indicates resistance.
The following table summarizes the performance of the this compound E-test in comparison to the agar dilution method based on published studies.
| Organism Type | Essential Agreement (EA) | Categorical Agreement (CA) | Major Errors (ME) | Very Major Errors (VME) | Reference |
| Helicobacter pylori | 45.9% | 98.7% | 0% | 1.8% | [1][2][3][4][5] |
| Helicobacter pylori | Low | High | 5.5% | 8.3% | [6] |
| Helicobacter pylori | 84.7% | - | 9.72% | 5.56% | [7] |
| Anaerobic Bacteria | 87.2% (within 2 dilutions) | - | - | - | [8] |
| Anaerobic Bacteria | 87% (within 1 dilution) | 98% | - | - | [9] |
Note: The performance of the this compound E-test can vary depending on the organism being tested. For Helicobacter pylori, while categorical agreement is generally high, essential agreement can be poor, with the E-test sometimes overestimating resistance.[1][2][3][5] For anaerobic bacteria, the agreement appears to be generally better, though discrepancies with this compound are more frequent than with other antimicrobials.[8]
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to standardized protocols. The following sections detail the methodologies for both the agar dilution and E-test methods for this compound susceptibility testing.
Agar Dilution Method Protocol
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[10] It involves incorporating various concentrations of the antimicrobial into an agar medium, which is then inoculated with the test organism.
1. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the solution with sterile distilled water to achieve a high-concentration stock solution (e.g., 1280 mg/L).
-
Store the stock solution in light-protected, sterile containers at -20°C or below.[10]
2. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution.
-
Add the appropriate volume of each this compound dilution to molten agar (e.g., supplemented Brucella agar, cooled to 48-50°C) to achieve the desired final concentrations (e.g., 0.25 to 32 mg/L).
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
Allow the agar to solidify and prepare a growth control plate without this compound.[10]
3. Inoculum Preparation:
-
Subculture the test isolates and quality control (QC) strains onto a non-selective agar plate and incubate under appropriate anaerobic or microaerophilic conditions for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match a 0.5 McFarland turbidity standard.[10]
4. Inoculation and Incubation:
-
Using an inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates, including the control plate.
-
Allow the inoculum spots to dry.
-
Incubate the plates in an anaerobic or microaerophilic environment at 35-37°C for 42-48 hours.[10]
5. Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth or causes a marked reduction in growth compared to the growth on the control plate.[10]
This compound E-test Protocol
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a continuous, exponential gradient of an antimicrobial agent.
1. Media Preparation:
-
Use supplemented Brucella agar or Wilkins-Chalgren agar plates.[10]
2. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard in sterile saline or broth.
3. Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[10]
4. E-test Strip Application:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically apply the this compound E-test strip to the agar surface with the MIC scale facing upwards, ensuring complete contact with the agar.[10][11]
5. Incubation:
-
Incubate the plates in an anaerobic or microaerophilic environment at 35-37°C for 42-48 hours.[10]
6. Result Interpretation:
-
An elliptical zone of inhibition will form around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[10][11] If the intersection falls between two markings, the higher value should be reported.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the validation of the this compound E-test with the agar dilution method.
Caption: Workflow for validating this compound E-test against the agar dilution method.
Conclusion
The this compound E-test offers a user-friendly alternative to the more laborious agar dilution method for antimicrobial susceptibility testing. While it demonstrates high categorical agreement for organisms like H. pylori, researchers should be aware of the potential for lower essential agreement and the tendency to overestimate resistance. For anaerobic bacteria, the E-test generally shows good correlation with the agar dilution method, though caution is advised due to a higher rate of discrepancies with this compound compared to other antimicrobials. Ultimately, the choice of method should be guided by the specific research question, the organism under investigation, and the level of precision required. For critical applications, confirmation of E-test results by the agar dilution method may be warranted.
References
- 1. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance [frontiersin.org]
- 6. Discrepancies between E-Test and Agar Dilution Methods for Testing this compound Susceptibility of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E-test versus agar dilution for antibiotic susceptibility testing of Helicobacter pylori: a comparison study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
A Comparative Analysis of Metronidazole and the Novel Antimicrobial Compound Closthioamide
For Immediate Release
[City, State] – December 15, 2025 – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative guide, this publication details the performance of the widely-used antimicrobial Metronidazole against the novel compound Closthioamide. This guide includes a summary of their mechanisms of action, antimicrobial spectra with a focus on anaerobic bacteria, and supporting experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility and further investigation.
Introduction
This compound has long been a cornerstone in the treatment of anaerobic bacterial and protozoal infections.[1][2][3] Its efficacy relies on its activation within anaerobic microbes to produce cytotoxic radicals that disrupt DNA synthesis.[1][2][3] However, the emergence of antimicrobial resistance necessitates the exploration of novel compounds with different mechanisms of action. Closthioamide, a polythioamide antibiotic isolated from the anaerobic bacterium Clostridium cellulolyticum, represents a promising new class of antimicrobials.[4] It exhibits potent activity, particularly against Gram-positive bacteria, by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[4] This guide provides a direct comparison of these two compounds to aid in the evaluation of their potential therapeutic applications.
Comparative Data Presentation
The following tables summarize the in vitro activity of this compound and Closthioamide against a panel of clinically relevant anaerobic bacteria. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial's potency.
| Bacterial Species | This compound MIC (µg/mL) | Closthioamide MIC (µg/mL) |
| Bacteroides fragilis | 0.16 - 2.5[5] | No specific data found |
| Clostridium difficile | 0.25 - 2.0[6][7] | No specific data found |
| Fusobacterium nucleatum | 0.016 - 0.064 | No specific data found |
| Prevotella intermedia | 0.125 - >64[8][9] | No specific data found |
| Gram-positive anaerobes (general) | Generally susceptible[1][10] | Potent activity[4] |
Note: Direct comparative studies of this compound and Closthioamide against the same panel of anaerobic bacteria are limited in the currently available literature. The MIC values presented are compiled from various sources and should be interpreted with caution. Further head-to-head studies are warranted for a definitive comparison.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and Closthioamide offers a potential advantage in overcoming resistance.
This compound: As a prodrug, this compound is selectively taken up by anaerobic organisms.[1][2][3] Inside the cell, its nitro group is reduced by microbial enzymes, leading to the formation of highly reactive nitroso radicals.[1][2][3] These radicals bind to and disrupt the helical structure of DNA, ultimately causing strand breakage and cell death.[2][3]
Closthioamide: This novel compound targets bacterial DNA gyrase, a type II topoisomerase that is crucial for managing DNA supercoiling during replication.[4] By inhibiting the ATPase activity of DNA gyrase, Closthioamide prevents the relaxation of supercoiled DNA, thereby halting the replication process and leading to bacterial cell death.[4] Importantly, its mechanism is distinct from that of quinolone antibiotics, which also target DNA gyrase.[4]
Experimental Protocols
Detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and conducting time-kill assays are provided below. These protocols are based on established standards for anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Determination
1. Agar Dilution Method (Reference Method for Anaerobes)
-
Principle: This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, which is then inoculated with the test organism. The MIC is the lowest concentration of the agent that inhibits visible growth.
-
Protocol:
-
Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).
-
Antibiotic Dilution: Prepare a series of two-fold dilutions of this compound and Closthioamide in molten agar. Pour the agar into petri dishes and allow to solidify. Include a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a 24-48 hour pure culture. Further dilute to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: Using a Steers replicator, inoculate the prepared agar plates with the bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.[1][11][12]
-
2. Broth Microdilution Method
-
Principle: This method uses liquid media in a microtiter plate to determine the MIC.
-
Protocol:
-
Media Preparation: Use supplemented Brucella broth.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of the antimicrobial agents in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution method, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
Result Interpretation: The MIC is the lowest concentration that shows no visible turbidity.[5][13][14][15]
-
Time-Kill Kinetic Assay
-
Principle: This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.
-
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase (approximately 10^6 CFU/mL) in an appropriate anaerobic broth.
-
Assay Setup: Add this compound or Closthioamide to the bacterial culture at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures under anaerobic conditions at 37°C. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16][17][18][19][20]
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound remains a critical tool in the management of anaerobic infections due to its targeted mechanism of action and well-established efficacy. The novel compound Closthioamide presents a compelling alternative with a distinct mechanism that could be advantageous in combating resistance. While direct comparative data against a broad range of anaerobic pathogens is still needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the potential of Closthioamide and to design further comparative studies. The detailed experimental protocols offer a standardized approach to facilitate such future investigations.
References
- 1. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. A comparative study of the effectiveness of this compound and penicillin V in eliminating anaerobes from postextraction bacteremias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Antimicrobial susceptibility in Clostridioides difficile varies according to European region and isolate source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antibiotic Resistance and Biofilm Production Capacity in Clostridioides difficile [frontiersin.org]
- 8. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibilities of Porphyromonas gingivalis, Prevotella intermedia, and Prevotella nigrescens spp. Isolated in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Comparative activity of 9 beta-lactamines, clindamycin and this compound on strictly anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 13. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth Microdilution and Gradient Diffusion Strips vs. Reference Agar Dilution Method: First Evaluation for Clostridiales Species Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. actascientific.com [actascientific.com]
Navigating Nitroimidazole Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the cross-resistance profiles of metronidazole and its nitroimidazole counterparts, supported by experimental data and detailed protocols, to inform future drug development and clinical application.
This guide offers an objective comparison of the in vitro efficacy and cross-resistance patterns between this compound and other key 5-nitroimidazole antimicrobial agents, including tinidazole, ornidazole, and secnidazole. By presenting quantitative data from susceptibility studies, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the complexities of nitroimidazole resistance.
Comparative Efficacy of Nitroimidazoles
The in vitro effectiveness of nitroimidazole compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for bacteria or the Minimum Lethal Concentration (MLC) for protozoa. A lower MIC or MLC value signifies greater potency of the antimicrobial agent. The following tables provide a summary of the comparative activities of this compound, tinidazole, ornidazole, and secnidazole against clinically significant pathogens.
In Vitro Activity Against Trichomonas vaginalis
Trichomonas vaginalis, a common protozoan parasite, is a primary target for nitroimidazole therapy. However, resistance, particularly to this compound, is an emerging concern.[1][2]
| Drug | Mean MLC (mg/L) | MLC Range (mg/L) | Resistance Rate (%) | Reference |
| This compound | 2.25 | Not Specified | 11 | [3] |
| Tinidazole | 1.11 | Not Specified | 2 | [3] |
| Ornidazole | 0.5 | Not Specified | 0 | [3] |
| Secnidazole | 1.11 | Not Specified | 1 | [3] |
Note: Resistance was defined as an MLC >2 mg/L. Data is based on a study of 94 clinical isolates.[3]
In Vitro Activity Against Anaerobic Bacteria
Nitroimidazoles are crucial for treating infections caused by anaerobic bacteria. The data below, from a study of 114 anaerobic bacterial strains, demonstrates the broad efficacy of this drug class, with the notable exception of Propionibacterium acnes.[4]
| Drug | MIC Range (µg/mL) inhibiting all strains (except P. acnes) | MBC Range (µg/mL) killing all strains (except P. acnes) | Reference |
| This compound | ≤ 3.1 | ≤ 6.3 | |
| Ornidazole | ≤ 3.1 | ≤ 6.3 | |
| Tinidazole | ≤ 3.1 | ≤ 6.3 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
In Vitro Activity Against Bacterial Vaginosis-Associated Bacteria
A 2017 study evaluated the susceptibility of several bacteria associated with bacterial vaginosis to different nitroimidazoles. The results indicate a similar range of activity for secnidazole and this compound.[5]
| Organism | Secnidazole MIC ≥32 µg/mL (%) | this compound MIC ≥32 µg/mL (%) | Tinidazole MIC ≥32 µg/mL (%) | Reference | |---|---|---|---| | Atopobium vaginae | 64 | Not specified, but similar to secnidazole | 72 |[5] | | Gardnerella vaginalis | 30 | Half of isolates | 22 |[5] | | Mobiluncus curtisii | 69 | Half of isolates | 82 |[5] | | Mobiluncus mulieris | 42 | Not specified | 42 |[5] |
Understanding the Mechanisms of Action and Resistance
This compound and other 5-nitroimidazoles are prodrugs, meaning they require activation within the microbial cell to exert their cytotoxic effects.[6][7] This activation is a reductive process that occurs under the low-redox potential conditions characteristic of anaerobic and microaerophilic organisms.[6][7]
The primary mechanism of resistance involves decreased activation of the drug.[8] This can result from mutations in genes encoding for nitroreductases, such as rdxA and frxA in Helicobacter pylori, which are responsible for converting the nitroimidazole into its active, DNA-damaging form.[9][10][11] In some bacteria, the presence of nim genes, which encode nitroimidazole reductase enzymes, can also confer resistance by inactivating the drug.[12][13]
Mechanism of Nitroimidazole Action and Resistance.
Experimental Protocols for Susceptibility Testing
Accurate determination of MIC and MLC values is fundamental to assessing antimicrobial susceptibility and cross-resistance. The following are standardized methods for this purpose.
Agar Dilution Method for Anaerobic Bacteria
This method is considered a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[14][15]
1. Preparation of this compound Stock Solution:
-
Aseptically weigh an appropriate amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Dilute with sterile distilled water to achieve a high-concentration stock solution (e.g., 1280 mg/L).
-
Store the stock solution in light-protected containers at -20°C or below.[15]
2. Preparation of Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution in molten agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood).
-
Pour the agar into petri dishes and allow them to solidify.
-
A control plate with no antibiotic should also be prepared.
3. Inoculum Preparation:
-
Grow the bacterial isolates to be tested in an appropriate broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
4. Inoculation:
-
Using a multipoint inoculator, apply a standardized volume of each bacterial suspension to the surface of the agar plates.[15]
5. Incubation:
-
Allow the inoculum spots to dry.
-
Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.[15]
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, or shows a marked reduction in growth compared to the control plate.[15]
Workflow for the Agar Dilution Susceptibility Test.
Broth Microdilution Method for T. vaginalis
This method is commonly used to determine the MLC of nitroimidazoles against T. vaginalis.[3]
1. Parasite Culture:
-
Culture T. vaginalis isolates in Diamond's Trypticase-Yeast-Maltose (TYM) medium at 37°C until the late logarithmic phase of growth is reached.
-
Harvest the parasites by centrifugation, wash, and resuspend them in fresh medium.
-
Adjust the final parasite concentration to 1 x 10^5 cells/mL.[3]
2. Preparation of Microtiter Plates:
-
Prepare a twofold serial dilution of each nitroimidazole in TYM medium in a 96-well microtiter plate. A typical concentration range is 0.2 to 400 µg/mL.[3]
-
Each well should contain 100 µL of the diluted drug solution.
3. Inoculation and Incubation:
-
Add 100 µL of the T. vaginalis inoculum to each well, resulting in a final volume of 200 µL and a final parasite concentration of 5 x 10^4 cells/mL.
-
Include positive (parasites with no drug) and negative (medium only) controls.
-
Incubate the plates anaerobically at 37°C for 48 hours.[3]
4. Determination of MLC:
-
After incubation, examine the wells microscopically for motile trichomonads.
-
The MLC is defined as the lowest drug concentration at which no motile parasites are observed.[3]
Conclusion
The available data indicates that while cross-resistance between this compound and other 5-nitroimidazoles is a significant concern, newer agents like tinidazole and ornidazole may offer improved in vitro activity against certain pathogens.[3][16][17] Understanding the molecular basis of resistance is paramount for the development of novel nitroimidazoles that can circumvent existing resistance mechanisms. The standardized experimental protocols outlined in this guide are essential for the continued surveillance of resistance trends and the evaluation of new therapeutic candidates. Researchers are encouraged to utilize these methodologies to contribute to a more comprehensive understanding of nitroimidazole cross-resistance and to aid in the development of effective strategies to combat antimicrobial resistance.
References
- 1. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis | Parasitology | Cambridge Core [cambridge.org]
- 2. Global Prevalence of 5-nitroimidazole Resistance in Trichomonas vaginalis: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to this compound, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. lecturio.com [lecturio.com]
- 8. Molecular basis of this compound resistance in pathogenic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutational Analysis of this compound Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A redox basis for this compound resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Nitroreductases in Resistance to Nitroimidazoles [mdpi.com]
- 13. Inducible this compound Resistance and nim Genes in Clinical Bacteroides fragilis Group Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against this compound-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Efficacy of New 5-Nitroimidazoles against this compound-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Validating Novel Biomarkers for Predicting Metronidazole Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates a departure from traditional antibiotic efficacy testing. This guide provides a framework for validating new biomarkers to predict the efficacy of Metronidazole, a cornerstone therapy for anaerobic infections. By comparing emerging molecular markers against the current gold standard of Minimum Inhibitory Concentration (MIC), researchers can accelerate the development of more precise and rapid diagnostics, ultimately leading to improved patient outcomes and antimicrobial stewardship.
I. Comparison of Efficacy Assessment Methods
The following table summarizes the key performance indicators of traditional MIC testing versus emerging biomarker-based assays for determining this compound efficacy.
| Feature | Minimum Inhibitory Concentration (MIC) | Biomarker-Based Assays (e.g., Gene Expression) |
| Principle | Phenotypic; measures the lowest drug concentration that inhibits visible microbial growth. | Genotypic/Proteomic/Metabolomic; detects specific molecules (e.g., mRNA, proteins, metabolites) associated with resistance or susceptibility. |
| Turnaround Time | 48-72 hours for anaerobic cultures.[1] | 2-8 hours. |
| Cell Viability | Requires viable and culturable organisms. | Can be performed on non-viable organisms or directly from clinical samples. |
| Information Provided | Direct measure of in vitro susceptibility. | Insight into the mechanism of resistance; potential for earlier detection of resistance. |
| Limitations | Slow turnaround time; may not capture the full complexity of in vivo resistance mechanisms.[2] | Indirect measure of efficacy; requires extensive validation to correlate biomarker levels with clinical outcomes. |
| Potential Biomarkers | Expression levels of nim genes, mutations in rdxA and frxA genes, proteomic shifts in metabolic pathways.[2][3][4][5] |
II. Experimental Protocols
A. Standard Method: Minimum Inhibitory Concentration (MIC) Determination
The gold standard for assessing this compound efficacy is the determination of the Minimum Inhibitory Concentration (MIC) through agar dilution or broth microdilution.
1. Agar Dilution Method
This method is considered a reference standard for the susceptibility testing of anaerobic bacteria.[6]
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Dilute with sterile distilled water to achieve a high-concentration stock solution (e.g., 1280 mg/L).
-
Store the stock solution in light-protected, sterile containers at -20°C or lower.[1]
-
-
Preparation of Agar Plates:
-
Prepare a series of agar plates (e.g., Wilkins-Chalgren agar) containing two-fold dilutions of this compound.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Grow the test organism in an appropriate anaerobic broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Inoculate the surface of each agar plate with the standardized bacterial suspension.
-
Incubate the plates in an anaerobic environment at 35-37°C for 42-48 hours.[1]
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1]
-
2. Broth Microdilution Method
This method is a more high-throughput alternative to agar dilution.[7][8]
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in an appropriate anaerobic broth (e.g., Wilkins-Chalgren broth) in a 96-well microtiter plate.[1]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well (except the sterility control).
-
Seal the plate or place it in an anaerobic environment and incubate at 35-37°C for 42-48 hours.[1]
-
-
Interpretation:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
B. New Biomarker Method: Gene Expression Analysis by RT-qPCR
This protocol outlines the quantification of nim gene expression, a potential biomarker for this compound resistance.[10][11][12][13][14][15]
-
RNA Extraction:
-
Culture the test organism under anaerobic conditions with and without sub-inhibitory concentrations of this compound.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the nim gene and a reference housekeeping gene (e.g., 16S rRNA).
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions: initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension.[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the nim gene and the reference gene.
-
Calculate the relative expression of the nim gene using the ΔΔCt method, normalizing to the expression of the reference gene and comparing the this compound-treated sample to the untreated control.
-
III. Visualizing the Pathways
A. This compound's Mechanism of Action
This compound is a prodrug that requires reductive activation to exert its cytotoxic effects.[][17][18]
Caption: this compound activation and mechanism of action in anaerobic bacteria.
B. Mechanisms of this compound Resistance
Resistance to this compound can occur through several mechanisms that prevent the drug's activation or enhance its inactivation.[3]
Caption: Key mechanisms of bacterial resistance to this compound.
C. Experimental Workflow: Biomarker Validation
The following workflow outlines the key steps in validating a new biomarker for this compound efficacy against the gold standard MIC test.
Caption: Workflow for validating a new biomarker for this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteomics-Based RT-qPCR and Functional Analysis of 18 Genes in this compound Resistance of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomics Indicates Active and Passive this compound Resistance Mechanisms in Three Seminal Giardia Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and clinical significance of this compound resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential gene expression in a Bacteroides fragilis this compound-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E-Test or Agar Dilution for this compound Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. protocols.io [protocols.io]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Iron Import and this compound Resistance in Bacteroides fragilis Harboring a nimA Gene [frontiersin.org]
- 11. preprints.org [preprints.org]
- 12. Proteomics-Based RT-qPCR and Functional Analysis of 18 Genes in this compound Resistance of Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection by PCR of the nim genes encoding 5-nitroimidazole resistance in Bacteroides spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.publisso.de [books.publisso.de]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Comparative analysis of Metronidazole's effect on different strains of Clostridium difficile
A Comparative Analysis of Metronidazole's Efficacy Against Different Strains of Clostridium difficile
This compound has long been a cornerstone in the treatment of mild to moderate Clostridium difficile infection (CDI). However, emerging reports of treatment failures and observations of reduced susceptibility in certain strains necessitate a closer examination of its variable efficacy. This guide provides a comparative analysis of this compound's effect on different strains of C. difficile, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
Data Presentation: Comparative Susceptibility of C. difficile Strains
The susceptibility of C. difficile to this compound can vary significantly among different PCR ribotypes. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a drug's effectiveness. The table below summarizes MIC values for this compound against various C. difficile ribotypes as determined by different susceptibility testing methods. Reduced susceptibility is generally considered for MIC values >2 mg/L.[1]
| PCR Ribotype | Testing Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Range (mg/L) | Reference(s) |
| 001 | Agar Dilution (ADM) | - | - | up to 4 | [2][3] |
| Agar Incorporation (AIM) | - | - | up to 4 | [3] | |
| Etest | - | - | lower than ADM/AIM | [2] | |
| 010 | Agar Dilution (ADM) | - | - | up to 32 | [2][3] |
| Agar Incorporation (AIM) | - | - | up to 16 | [2][3] | |
| Etest | - | - | up to 24 | [2] | |
| 027 | Etest | - | 1.0 | 0.5 | [4][5] |
| All strains (mixed ribotypes) | Agar Dilution | 0.5 | 4 | 0.016 - >32 | [6] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific MIC₅₀/MIC₉₀ values were not provided in the cited sources for those specific ribotypes and methods, though ranges and instances of reduced susceptibility were noted. It is also important to recognize that different testing methodologies can yield varying MIC values.[2] Generally, MIC values determined by the agar incorporation method (AIM) are higher than those from the agar dilution method (ADM), while Etest yields the lowest MICs.[1][2]
Experimental Protocols
Accurate and reproducible experimental methods are critical for comparing the efficacy of antimicrobials. Below are detailed protocols for key experiments cited in the analysis of this compound's effect on C. difficile.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
This method is considered a reference standard by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing of anaerobic bacteria.[6]
a. Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Dilute the solution with sterile distilled water to a final high-concentration stock (e.g., 1280 mg/L).
-
Store the stock solution in light-protected, sterile containers at -20°C or below.[7]
b. Preparation of Antibiotic Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add the appropriate volume of each dilution to molten agar (e.g., Brucella agar supplemented with hemin, vitamin K, and 5% laked sheep blood) to achieve the desired final concentrations.
-
Mix thoroughly and pour the agar into sterile petri dishes.
-
A growth control plate without this compound should also be prepared.[7]
c. Inoculum Preparation:
-
Subculture C. difficile isolates onto a non-selective agar plate and incubate anaerobically for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth to a 0.5 McFarland standard.
d. Inoculation and Incubation:
-
Inoculate the prepared agar plates with the standardized bacterial suspension using a multipoint inoculator.
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
e. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the C. difficile isolate.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
a. Culture Preparation:
-
Grow C. difficile strains in an appropriate broth medium (e.g., Brain Heart Infusion broth) under anaerobic conditions to the desired growth phase (typically early to mid-logarithmic).[8]
b. Assay Setup:
-
Prepare tubes or wells of pre-reduced broth containing various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC levels).
-
Inoculate the tubes with a standardized bacterial suspension to achieve a starting density of approximately 10⁵ to 10⁶ CFU/mL.[8]
-
Include a growth control tube without any antibiotic.
c. Sampling and Viable Counts:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in an appropriate diluent.
-
Plate the dilutions onto non-selective agar plates for colony-forming unit (CFU) counting.
d. Incubation and Analysis:
-
Incubate the plates anaerobically until colonies are visible.
-
Count the colonies to determine the number of viable bacteria at each time point for each this compound concentration.
-
Plot the log₁₀ CFU/mL against time to generate a time-kill curve.
Mandatory Visualization
Experimental Workflow for this compound Susceptibility Testing
Caption: Workflow for assessing this compound's effect on C. difficile.
Signaling Pathways of this compound Action and Resistance
This compound is a prodrug that requires activation by the microbial cell to become cytotoxic. Resistance can emerge through various alterations in cellular pathways.
Caption: this compound's mechanism of action and resistance pathways in C. difficile.
Comparative Analysis and Conclusion
The data indicates that while most C. difficile strains remain susceptible to this compound, certain ribotypes, notably 001 and 010, exhibit reduced susceptibility.[1][3] This reduced susceptibility, even if not meeting the formal definition of resistance, can be clinically significant, as this compound concentrations in the colon can be variable. The hypervirulent ribotype 027, while generally susceptible in vitro, has been associated with higher rates of this compound treatment failure, which may be linked to factors like prolonged toxin production.[9]
The mechanisms of this compound resistance in C. difficile are complex and multifactorial.[2] They are not typically mediated by the nim genes found in other anaerobic bacteria.[10] Instead, resistance appears to involve a combination of factors including:
-
Altered Metabolic Pathways: Mutations affecting the pyruvate-ferredoxin/flavodoxin oxidoreductase (PFOR) system can impair the reductive activation of this compound, a crucial step for its bactericidal activity.[11][12]
-
Iron Homeostasis: Changes in iron transport, such as mutations in the ferrous iron transporter FeoB1, have been shown to contribute to this compound resistance by likely shifting the cell towards metabolic pathways less favorable for drug activation.[11][13]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.[2]
-
Biofilm Formation: The ability of some C. difficile strains to form biofilms can provide a protective barrier against this compound, potentially explaining treatment failures even with strains that appear susceptible in vitro.[12] The presence of sub-inhibitory concentrations of this compound may even enhance biofilm formation in some strains.[12]
References
- 1. icds.si [icds.si]
- 2. This compound-resistant Clostridioides difficile: genomic and transcriptomic traits acquired under in-vitro this compound induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Antibiotic Resistance Profile of RT 027/176 Versus Other Clostridioides difficile Isolates in Silesia, Southern Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Time-dependent killing of Clostridium difficile by this compound and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on growth and toxin production by epidemic Clostridium difficile PCR ribotypes 001 and 027 in a human gut model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasmid-mediated this compound resistance in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromosomal Resistance to this compound in Clostridioides difficile Can Be Mediated by Epistasis between Iron Homeostasis and Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Metronidazole: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of metronidazole.
This compound, a nitroimidazole antibiotic, requires careful management and disposal to mitigate environmental risks and ensure workplace safety. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2] This guide provides procedural, step-by-step instructions for the proper disposal of this compound in a laboratory setting, adhering to best practices for chemical and pharmaceutical waste management.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). This compound is suspected of causing cancer (H351) and requires specific safety precautions.[3][4][5][6]
Personal Protective Equipment (PPE) to be worn when handling this compound:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves
-
Lab coat
-
For operations that may generate dust, use a NIOSH/MSHA approved respirator.[7]
In case of a spill, immediately contain the material to prevent it from entering drains or waterways.[3][8] Scoop or shovel the spilled material into a labeled, sealed container for disposal.[6][7]
This compound Waste Characterization and Segregation
Proper disposal begins with the correct characterization and segregation of waste. This compound waste in a laboratory setting can be categorized as follows:
-
Pure this compound (Unused or Expired): This is considered hazardous chemical waste.
-
Concentrated Stock Solutions: These are also classified as hazardous chemical waste.[1]
-
Diluted Solutions (e.g., in media): The disposal method for these solutions depends on institutional guidelines and local regulations. Some institutions may permit autoclaving for specific, heat-labile antibiotics, but this is not a universal rule.[1][9] Given that this compound is a suspected carcinogen, it is best to treat these solutions as chemical waste.
-
Contaminated Labware: Items such as pipette tips, flasks, gloves, and other materials that have come into contact with this compound should be disposed of as chemical waste.[10]
Disposal Procedures
All disposal procedures must comply with federal, state, and local regulations.[7] It is imperative to follow your institution's specific Environmental Health and Safety (EHS) guidelines.
Disposal of Pure this compound and Concentrated Stock Solutions
-
Containerization: Place the pure compound or concentrated solution in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
Associated hazards (e.g., "Suspected Carcinogen")
-
The date of accumulation
-
-
Storage: Store the container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3] Do not dispose of this waste down the drain or in the regular trash.
Disposal of Diluted this compound Solutions
-
Collection: Collect all diluted solutions containing this compound in a designated, leak-proof container.
-
Labeling: Label the container as "Aqueous Waste with this compound" or as per your institution's guidelines.
-
Treatment and Disposal: While some antibiotics can be deactivated by autoclaving, this is not recommended for this compound without explicit approval from your institution's EHS department due to its hazardous nature. The most prudent approach is to manage it as chemical waste for incineration.
Disposal of Contaminated Solid Waste
-
Collection: Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) into a designated, lined container for chemical waste.
-
Labeling: Clearly label the container with the type of waste (e.g., "Solid Waste Contaminated with this compound").
-
Disposal: Arrange for disposal through your institution's hazardous waste management program, which will typically involve incineration.
Summary of Disposal Methods
| Waste Type | Container | Disposal Method |
| Pure this compound (Unused/Expired) | Labeled, sealed hazardous waste container | Collection by a licensed hazardous waste disposal company for incineration. |
| Concentrated Stock Solutions | Labeled, sealed hazardous waste container | Collection by a licensed hazardous waste disposal company for incineration. |
| Diluted Solutions (e.g., in media) | Labeled, sealed hazardous waste container | Collection by a licensed hazardous waste disposal company for incineration. |
| Contaminated Labware (gloves, tips, etc.) | Labeled, lined chemical waste container | Collection by a licensed hazardous waste disposal company for incineration. |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and minimizing ecological impact. Always prioritize your institution's specific guidelines and consult with your EHS department when in doubt.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. rxdestroyer.com [rxdestroyer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. caelo.de [caelo.de]
- 5. carlroth.com [carlroth.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. vionausa.com [vionausa.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Metronidazole
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. Metronidazole, a nitroimidazole antibiotic, requires careful management due to its potential health risks. It is classified as a suspected carcinogen and may have adverse effects on fetal development.[1] Therefore, strict adherence to safety protocols is essential to ensure personal safety and maintain a secure research environment. This guide provides crucial safety and logistical information for handling this compound, from personal protective equipment (PPE) to disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, particularly in its powdered form which can generate dust, a comprehensive PPE strategy is critical. The following table summarizes the necessary protective gear.
| PPE Component | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | To prevent skin contact. For prolonged or repeated contact, suitable protective gloves are necessary.[1] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust and splashes.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if dust or fumes are generated and exposure limits may be exceeded.[1] |
| Body Protection | Laboratory coat or apron. Fire/flame resistant and impervious clothing for larger quantities. | To prevent contamination of personal clothing.[1] |
Occupational Exposure Limits
While specific occupational exposure limits (OELs) for this compound are not universally established, some jurisdictions have set limits for nuisance dust. It is imperative to consult your institution's safety officer and relevant local regulations to ensure compliance.
| Jurisdiction/Organization | Exposure Limit (Time-Weighted Average) |
| Sweden | 5 mg/m³[1][2] |
| Germany (TRGS 900) | Inhalable fraction: 10 mg/m³[1] |
| Respirable fraction: 1.25 mg/m³[1] |
Procedural Guidance for Safe Handling
1. Work Area Preparation:
-
Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1][3]
-
Minimize dust generation and accumulation.[3]
-
Facilities should be equipped with an eyewash station and a safety shower.[3]
2. Donning PPE:
-
Gather all necessary equipment and reagents before you begin.
-
Put on your lab coat or apron.
-
Fit your respirator, ensuring a proper seal.
-
Put on your safety goggles.
-
Wash and dry your hands before donning impervious gloves.
3. Handling and Experimental Workflow:
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not breathe dust.[4]
-
Wash thoroughly after handling.[3]
-
Keep containers tightly closed when not in use.[3]
-
Store in a cool, dry area away from light and incompatible substances like strong oxidizers.[3][5]
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Preparation of a Standard Solution for HPLC Analysis
This protocol details the preparation of a this compound standard stock solution and working standards for High-Performance Liquid Chromatography (HPLC) analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL and 100 mL)
-
Pipettes
-
Sonicator
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Preparation of Working Standard Solutions:
-
From the stock solution, pipette a specific volume (e.g., 0.1 mL) into a 10 mL volumetric flask.[6]
-
Dilute to the mark with the mobile phase (the specific composition of the mobile phase will depend on the HPLC method being used).[6]
-
This creates a working standard of a specific concentration (e.g., 10 µg/mL).
-
Repeat this dilution process to create a series of working standards with varying concentrations to construct a calibration curve.
-
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
1. Segregation and Collection:
-
All contaminated materials, including gloves, weigh boats, pipette tips, and excess or expired chemicals, should be collected in a designated, properly labeled hazardous waste container.[7] These containers are often black and labeled "hazardous waste pharmaceuticals."[8]
-
Do not mix with other waste streams.
2. Disposal of Contaminated Solutions:
-
Aqueous solutions containing this compound should be collected in a sealed, labeled container for hazardous waste.
-
Do not dispose of this compound solutions down the drain. The EPA's Subpart P rule bans the sewering of hazardous waste pharmaceuticals.[8]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4]
-
The most common method for the disposal of pharmaceutical waste is incineration by a licensed facility.[8]
4. Decontamination:
-
After handling, thoroughly decontaminate the work area with an appropriate cleaning agent.
-
Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
